Product packaging for Aromadendrene oxide 2(Cat. No.:CAS No. 85710-39-0)

Aromadendrene oxide 2

Cat. No.: B1612369
CAS No.: 85710-39-0
M. Wt: 220.35 g/mol
InChI Key: XPGWKKLDFXNBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aromadendrene epoxide is a sesquiterpenoid.
decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] is a natural product found in Cinnamomum parthenoxylon and Aquilaria sinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1612369 Aromadendrene oxide 2 CAS No. 85710-39-0

Properties

IUPAC Name

1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWKKLDFXNBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC24CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916691
Record name 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94020-95-8, 85710-39-0
Record name Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94020-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aromadendrene epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Biological Significance of Aromadendrene Oxide-(2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide-(2), a naturally occurring oxygenated sesquiterpenoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. This bicyclic compound, characterized by an epoxide functional group, is a constituent of the essential oils of various plant species. Its presence in traditional medicinal plants has prompted investigations into its pharmacological properties, revealing a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of Aromadendrene oxide-(2), detailed methodologies for its extraction and characterization, and an exploration of its known biological signaling pathways.

Natural Sources of Aromadendrene Oxide-(2)

Aromadendrene oxide-(2) and its stereoisomers are distributed across a variety of plant families. The primary method for obtaining these compounds is through the extraction of essential oils from the plant material. Quantitative analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), reveals the percentage of Aromadendrene oxide-(2) within the essential oil. The table below summarizes the known natural sources and the reported concentration of Aromadendrene oxide-(2) or its isomers.

Plant SpeciesFamilyPlant PartCompoundConcentration (% of Essential Oil)
Lantana camaraVerbenaceaeLeavesAromadendrene oxide-(2)0.42[1]
Lantana camaraVerbenaceaeLeavesAromadendrene oxide-(2) and its isomer8.86 (combined)[2]
Artemisia austro-yunnanensisAsteraceaeFlowersAromadendrene oxide-(2)0.39
Cleome amblyocarpaCleomaceaeAbove-ground partsAlloaromadendrene epoxide6.17[3]
Duguetia ripariaAnnonaceae-Alloaromadendrene epoxide10.20
Humulus lupulus (Hops)CannabaceaeConesAromadendrene oxide-(2)Presence reported
Valeriana officinalis (Valerian)CaprifoliaceaeRootsAromadendrene oxide-(2)Presence reported
Panax ginseng (Ginseng)AraliaceaeRootsAromadendrene oxide-(2)Presence reported

Experimental Protocols

The isolation and identification of Aromadendrene oxide-(2) from its natural sources involve two primary experimental stages: extraction of the essential oil and subsequent chromatographic analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process separates volatile, water-insoluble compounds from the plant matrix.

Methodology:

  • Plant Material Preparation: The desired plant part (e.g., leaves, flowers, roots) is harvested and, if necessary, air-dried to reduce moisture content. The material is then comminuted (ground or chopped) to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and submerged in distilled water.

  • Distillation: The flask is heated, and the boiling water produces steam that passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to a condenser, where it is cooled by circulating cold water, causing it to liquefy.

  • Separation: The condensed liquid, a mixture of water and essential oil, flows into a separator (e.g., a Florentine flask). Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil is collected from the upper layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

G Workflow for Essential Oil Extraction by Hydrodistillation A Plant Material (e.g., Leaves, Flowers) B Comminution (Grinding/Chopping) A->B C Hydrodistillation (Clevenger Apparatus) B->C D Condensation C->D E Separation (Essential Oil and Water) D->E F Collection of Essential Oil E->F G Drying (Anhydrous Na2SO4) F->G H Storage (4°C, Dark Vial) G->H

Workflow for Essential Oil Extraction by Hydrodistillation.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Methodology:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus separating them.

  • Detection and Identification (Mass Spectrometry): As each compound elutes from the column, it enters the mass spectrometer. The molecules are ionized, fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for that compound.

  • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram. The percentage composition is calculated by dividing the peak area of a specific compound by the total peak area of all identified compounds.

  • Compound Identification: The identification of Aromadendrene oxide-(2) is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).

G Analytical Workflow for GC-MS Analysis of Essential Oils A Essential Oil Sample B Dilution in Solvent A->B C Injection into GC B->C D Separation in Capillary Column C->D E Elution of Compounds D->E F Ionization and Fragmentation (MS) E->F G Detection by Mass-to-Charge Ratio F->G H Data Analysis: Identification and Quantification G->H

Analytical Workflow for GC-MS Analysis of Essential Oils.

Biological Activity and Signaling Pathway

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of Aromadendrene oxide-(2). One significant finding is its pro-apoptotic effect on skin cancer cells, which is mediated through a Reactive Oxygen Species (ROS)-dependent mitochondrial pathway.

ROS-Mediated Mitochondrial Apoptosis Pathway:

Aromadendrene oxide-(2) has been shown to induce apoptosis in human epidermoid carcinoma cells. The proposed mechanism involves the following key steps:

  • Induction of Intracellular ROS: Treatment with Aromadendrene oxide-(2) leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS).

  • Mitochondrial Membrane Depolarization: The accumulation of ROS disrupts the mitochondrial membrane potential (ΔΨm).

  • Regulation of Bcl-2 Family Proteins: This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

  • Cytochrome c Release: The altered Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis (programmed cell death).

G Proposed Signaling Pathway of Aromadendrene Oxide-(2)-Induced Apoptosis A Aromadendrene Oxide-(2) B Increased Intracellular ROS A->B C Mitochondrial Membrane Depolarization (↓ΔΨm) B->C D Increased Bax/Bcl-2 Ratio C->D E Cytochrome c Release (from Mitochondria) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Proposed Signaling Pathway of Aromadendrene Oxide-(2)-Induced Apoptosis.

Conclusion

Aromadendrene oxide-(2) is a promising natural product with documented presence in a variety of plant essential oils and demonstrated biological activity. The methodologies for its extraction and analysis are well-established, enabling further research into its quantitative distribution and pharmacological potential. The elucidation of its pro-apoptotic signaling pathway in cancer cells provides a strong foundation for future investigations into its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, encouraging further exploration of this intriguing sesquiterpenoid oxide.

References

An In-depth Technical Guide to Aromadendrene Oxide-(2): Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide-(2), a sesquiterpenoid ether, is a naturally occurring compound found in the essential oils of various plants, most notably Lantana camara.[1] This technical guide provides a comprehensive overview of the chemical structure of aromadendrene oxide-(2) and its known stereoisomers. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields. This document details the structural characteristics, provides available physicochemical and spectral data for comparative analysis, and outlines general experimental approaches for its isolation and synthesis.

Chemical Structure and Stereochemistry

Aromadendrene oxide-(2) possesses a complex tricyclic carbon skeleton characteristic of the aromadendrane sesquiterpenoids, featuring a spiro-fused oxirane ring. The systematic IUPAC name for aromadendrene oxide-(2) is (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane].[2] The molecule has the chemical formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1]

The stereochemistry of aromadendrene oxide-(2) is intricate, with multiple chiral centers leading to the possibility of several stereoisomers. The relationship between aromadendrene, the precursor olefin, and its corresponding epoxides is crucial for understanding the diversity of these compounds in nature.

stereoisomers Aromadendrene Aromadendrene Epoxidation Epoxidation Aromadendrene->Epoxidation Alloaromadendrene (B1252756) Alloaromadendrene Alloaromadendrene->Epoxidation Aromadendrene_Oxide_2 Aromadendrene Oxide-(2) Epoxidation->Aromadendrene_Oxide_2 Alloaromadendrene_Oxide Alloaromadendrene Oxide Epoxidation->Alloaromadendrene_Oxide Aromadendrene_Oxide_II Aromadendrene Oxide II Epoxidation->Aromadendrene_Oxide_II

Caption: Stereochemical relationship between aromadendrene precursors and their resulting oxides.

Key Stereoisomers

Several stereoisomers of aromadendrene oxide have been identified in natural sources. The most frequently cited in the literature, alongside aromadendrene oxide-(2), are alloaromadendrene oxide and aromadendrene oxide II. The structural distinctions between these isomers arise from the relative stereochemistry at the various chiral centers within the tricyclic framework and the oxirane ring.

Data Presentation

Table 1: Physicochemical Properties of Aromadendrene Oxide Stereoisomers

PropertyAromadendrene Oxide-(2)Alloaromadendrene OxideAromadendrene Oxide II
CAS Number 85710-39-0[1]85760-81-2[3]Not available
Molecular Formula C₁₅H₂₄O[4][5]C₁₅H₂₄O[3]C₁₅H₂₄O[6]
Molecular Weight 220.35 g/mol [1]220.3505 g/mol [3]220.3505 g/mol [6]
IUPAC Name (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane][2](1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]Not fully elucidated
¹H NMR Data Not availableNot availableNot available
¹³C NMR Data Not availablePotentially in Perry, N. B., et al. (1999)Not available
Specific Rotation ([α]D) Not availableNot availableNot available

Table 2: Gas Chromatography Data (Retention Indices)

StereoisomerRetention Index (Non-polar column)Reference
Aromadendrene Oxide-(2)1678Kristiawan, M., et al. (2008)[7]
Alloaromadendrene Oxide1595 - 1681Various sources[3]
Aromadendrene Oxide II1678 - 1706NIST Chemistry WebBook[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation and synthesis of aromadendrene oxide-(2) are scarce in publicly accessible literature. However, based on general knowledge of natural product chemistry and terpene synthesis, the following sections outline plausible methodologies.

Isolation from Natural Sources

Aromadendrene oxide-(2) is a known constituent of the essential oil of Lantana camara flowers and leaves.[1][7] The general procedure for its isolation involves hydrodistillation followed by chromatographic separation.

1. Plant Material and Hydrodistillation:

  • Fresh or dried aerial parts (leaves and flowers) of Lantana camara are subjected to hydrodistillation using a Clevenger-type apparatus.

  • The plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.

  • The essential oil, being immiscible with water, is then separated. The yield of essential oil from Lantana camara is typically low, in the range of 0.056% to 0.19%.[1][8]

2. Chromatographic Fractionation and Purification:

  • The crude essential oil is a complex mixture of various terpenoids. To isolate aromadendrene oxide-(2), the oil is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components based on their polarity.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing the target compound.

  • Fractions enriched with aromadendrene oxide-(2) are then combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Synthesis via Epoxidation

The chemical synthesis of aromadendrene oxide-(2) would logically proceed from its corresponding olefin precursor, allo-aromadendrene. Epoxidation of the exocyclic double bond of allo-aromadendrene would yield the desired spiro-epoxide.

1. Starting Material:

  • The synthesis would commence with allo-aromadendrene. This sesquiterpene can be isolated from natural sources or obtained through total synthesis.

2. Epoxidation Reaction:

  • A common method for the epoxidation of alkenes is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • In a typical procedure, allo-aromadendrene would be dissolved in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), and cooled in an ice bath.

  • A solution of m-CPBA in the same solvent would be added dropwise to the solution of the alkene.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) to remove the resulting m-chlorobenzoic acid.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

3. Purification:

  • The crude product, which may be a mixture of diastereomeric epoxides, is then purified by column chromatography on silica gel to isolate the desired aromadendrene oxide-(2) stereoisomer.

synthesis_workflow cluster_synthesis Synthesis Workflow Alloaromadendrene Alloaromadendrene Epoxidation_Step Epoxidation with m-CPBA in CH2Cl2 Alloaromadendrene->Epoxidation_Step Workup Aqueous Workup Epoxidation_Step->Workup Purification Column Chromatography Workup->Purification Aromadendrene_Oxide_2 Aromadendrene Oxide-(2) Purification->Aromadendrene_Oxide_2

Caption: A generalized workflow for the synthesis of aromadendrene oxide-(2).

Conclusion

Aromadendrene oxide-(2) represents a structurally interesting natural product with potential for further scientific investigation. This guide has consolidated the available information on its chemical structure, stereoisomers, and general methodologies for its procurement. The significant lack of comprehensive published spectral and chiroptical data highlights an area ripe for future research. A full structural and stereochemical elucidation, supported by detailed NMR and optical rotation studies, would be of great benefit to the natural products and drug discovery communities. Furthermore, the development and publication of robust and reproducible protocols for the isolation and synthesis of aromadendrene oxide-(2) and its stereoisomers are essential for enabling more in-depth biological and pharmacological evaluations.

References

An In-depth Technical Guide to Aromadendrene Oxide 2: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide 2 is a naturally occurring sesquiterpenoid epoxide found in the essential oils of various plants. This oxygenated sesquiterpene has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its pro-apoptotic activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

Physical and Chemical Properties

This compound possesses a unique tricyclic structure incorporating an epoxide functional group. Its physicochemical properties are summarized in the tables below, providing a consolidated reference for laboratory and computational work.

General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[1][2][3]
Molecular Weight 220.35 g/mol [2][3]
CAS Number 85710-39-0[1][2][3]
Appearance Not explicitly stated, but likely an oil or crystalline solid
Boiling Point 274.719 °C at 760 mmHg
Melting Point No data available[4][5]
Density 1.044 g/cm³
Flash Point 100.422 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] Insoluble in water.[7][6][7]
Spectroscopic and Chromatographic Data Identifiers
Data TypeIdentifier/InformationSource(s)
¹³C NMR Spectra Available in public databases such as PubChem.
Mass Spectrometry Fragmentation patterns available in databases like NIST.[8][9]
InChI 1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3/t9-,10-,11-,12-,13-,15-/m1/s1[2]
InChI Key XPGWKKLDFXNBPJ-QTPLKFIXSA-N[2]
SMILES C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3--INVALID-LINK--CC[C@@]24CO4

Experimental Protocols

Isolation and Purification of this compound from Essential Oils

This compound is typically isolated from the essential oils of plants where it is a constituent. The general workflow involves extraction of the essential oil followed by chromatographic separation.

  • Essential Oil Extraction:

    • Hydrodistillation: Plant material (e.g., leaves, flowers) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus.[8][10] The essential oil is collected, dried over anhydrous sodium sulfate, and stored at a low temperature (e.g., 4°C) in a sealed vial.[8]

    • Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.[3]

  • Purification by Column Chromatography:

    • The crude essential oil is subjected to column chromatography on silica (B1680970) gel.[11]

    • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[11]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[11]

    • Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

G cluster_extraction Essential Oil Extraction cluster_purification Purification plant_material Plant Material hydrodistillation Hydrodistillation / Steam Distillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound This compound fraction_collection->pure_compound

Caption: General workflow for the isolation and purification of this compound.
Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound in essential oil samples.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[12]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[8]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV is standard.[13]

    • Mass Analyzer: A quadrupole or ion trap analyzer is used.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).[9]

Apoptosis Assay Protocol

The pro-apoptotic effects of this compound can be assessed using various cell-based assays.

  • Cell Culture: Cancer cell lines (e.g., A431, HaCaT) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Apoptosis Detection:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

      • Cells are harvested, washed with PBS, and resuspended in binding buffer.

      • Annexin V-FITC and PI are added, and the cells are incubated in the dark.

      • The stained cells are then analyzed by flow cytometry.[14]

    • Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and caspases.

Biological Activity and Signaling Pathways

This compound has been shown to induce apoptosis in various cancer cell lines, primarily through the intrinsic or mitochondrial pathway.

Pro-Apoptotic Mechanism of Action

The primary mechanism by which this compound induces apoptosis involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

  • Induction of Oxidative Stress: Treatment with this compound can lead to an increase in intracellular Reactive Oxygen Species (ROS).

  • Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3.

  • Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G AO2 This compound ROS ↑ Intracellular ROS AO2->ROS Bax ↑ Bax (Pro-apoptotic) AO2->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) AO2->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a sesquiterpenoid with well-defined physical and chemical properties and significant biological activity. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway highlights its potential as a lead compound for the development of novel anticancer agents. This technical guide provides a foundational understanding of this compound, offering valuable data and protocols to facilitate further research and development efforts. Future investigations should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Biosynthesis of Aromadendrene-Type Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aromadendrene-type sesquiterpenoids are a diverse class of natural products with a characteristic tricyclic carbon skeleton, comprising fused five, seven, and three-membered rings. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the biosynthesis of aromadendrene-type sesquiterpenoids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core biosynthetic pathways, key enzymatic players, regulatory networks, and experimental methodologies for their study and production.

Introduction

Aromadendrene-type sesquiterpenoids are C15 isoprenoids found in various plant species and some microorganisms. Their unique chemical structures give rise to a spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide will systematically explore the intricate molecular machinery responsible for the production of these valuable compounds.

The Core Biosynthetic Pathway

The biosynthesis of all sesquiterpenoids, including the aromadendrene (B190605) family, originates from two primary metabolic pathways that produce the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

In plants, IPP and DMAPP are synthesized through two distinct pathways localized in different cellular compartments:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway utilizes acetyl-CoA as the starting material to produce IPP.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as precursors for the synthesis of both IPP and DMAPP.

These two pathways provide the necessary C5 units for the subsequent steps in sesquiterpenoid biosynthesis.

Formation of Farnesyl Diphosphate (FPP)

IPP and DMAPP, the products of the MVA and MEP pathways, are condensed by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is a critical branch point, directing the metabolic flux towards the synthesis of sesquiterpenoids.

Cyclization by Sesquiterpene Synthases (STSs)

The defining step in the biosynthesis of aromadendrene-type sesquiterpenoids is the cyclization of the linear FPP molecule into the characteristic tricyclic scaffold. This complex transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically aromadendrene synthases. These enzymes, such as viridiflorol (B1683568) synthase, catalyze a series of intricate carbocation-driven cyclization and rearrangement reactions to form the aromadendrene skeleton. The diversity of aromadendrene-type sesquiterpenoids arises from the action of different STSs and subsequent modifications by other enzymes like cytochrome P450 monooxygenases.

Aromadendrene Biosynthesis Pathway Biosynthesis Pathway of Aromadendrene-Type Sesquiterpenoids cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Sesquiterpenoid_Synthesis Aromadendrene Synthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP ... FPP Farnesyl Diphosphate (FPP) IPP_DMAPP_MEP->FPP FPPS DMAPP DMAPP IPP_DMAPP_MEP->DMAPP IPPI Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA ... IPP_MVA->FPP FPPS IPP_MVA->DMAPP IPPI Aromadendrene_Skeleton Aromadendrene Skeleton FPP->Aromadendrene_Skeleton Aromadendrene Synthase (STS) DMAPP->FPP Aromadendrene_Derivatives Aromadendrene-type Sesquiterpenoids Aromadendrene_Skeleton->Aromadendrene_Derivatives P450s, etc.

Caption: General overview of the aromadendrene biosynthesis pathway.

Regulation of the Biosynthetic Pathway

The production of aromadendrene-type sesquiterpenoids is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses. The jasmonate signaling pathway plays a central role in this regulation.

The Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives are plant hormones that mediate responses to various stresses, including herbivory and pathogen attack. The core of the JA signaling pathway involves the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. In the absence of JA, JAZ proteins bind to and inhibit the activity of transcription factors, such as MYC2. Upon stress, JA-isoleucine (JA-Ile) accumulates and promotes the interaction between JAZ proteins and the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This releases the transcription factors, allowing them to activate the expression of downstream genes, including those encoding sesquiterpene synthases.

Jasmonate Signaling Pathway Jasmonate Signaling Pathway Regulating Terpene Synthesis Stress_Signal Stress Signal (e.g., Herbivory) JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression Proteasome Proteasome JAZ->Proteasome Degradation STS_Gene Sesquiterpene Synthase Gene MYC2->STS_Gene Activation STS_Protein Sesquiterpene Synthase STS_Gene->STS_Protein Transcription & Translation Aromadendrene Aromadendrene STS_Protein->Aromadendrene

Caption: Simplified diagram of the jasmonate signaling pathway.

Transcription Factors

Several families of transcription factors are implicated in the regulation of sesquiterpenoid biosynthesis, often acting downstream of the jasmonate signal. These include:

  • MYB (myeloblastosis) transcription factors: Known to regulate various aspects of secondary metabolism.

  • bHLH (basic helix-loop-helix) transcription factors: Such as MYC2, which are key players in the JA signaling pathway.

  • WRKY transcription factors: Typically involved in plant defense responses.

  • AP2/ERF (APETALA2/ethylene responsive factor) transcription factors: Also frequently associated with stress responses and secondary metabolism.

The combinatorial action of these transcription factors allows for fine-tuned control over the production of aromadendrene-type sesquiterpenoids.

Quantitative Data

The production of aromadendrene-type sesquiterpenoids can be quantified in both native plant sources and engineered microbial systems. Metabolic engineering efforts have focused on increasing the yield of these valuable compounds.

CompoundOrganism/SystemTiter/YieldReference
ViridiflorolEngineered E. coli25.7 g/L[1]
Epi-cedrolEngineered S. cerevisiae90 µg/L (unoptimized)[2][3][4][5]
Epi-cedrolEngineered S. cerevisiae370 µg/L (optimized)[2][3][4][5]
Various SesquiterpenesEngineered S. cerevisiae>80 mg/L[3]
Fragrant TerpenoidsEngineered S. cerevisiaeup to 101.7 ± 6.9 mg/L[6]

Experimental Protocols

The study of aromadendrene-type sesquiterpenoid biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques.

Recombinant Expression and Purification of Sesquiterpene Synthases

Objective: To produce and purify active sesquiterpene synthase for in vitro characterization.

Protocol:

  • Gene Cloning: The coding sequence of the target sesquiterpene synthase is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pPICZ for Pichia pastoris).

  • Heterologous Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris).

  • Cell Lysis: Harvested cells are resuspended in lysis buffer and disrupted by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Protein Purification Workflow Workflow for Recombinant Sesquiterpene Synthase Purification Gene_Cloning 1. Gene Cloning into Expression Vector Transformation 2. Transformation into Expression Host Gene_Cloning->Transformation Induction 3. Induction of Protein Expression Transformation->Induction Cell_Harvest 4. Cell Harvest Induction->Cell_Harvest Lysis 5. Cell Lysis Cell_Harvest->Lysis Centrifugation 6. Centrifugation Lysis->Centrifugation Affinity_Chromatography 7. Affinity Chromatography Centrifugation->Affinity_Chromatography SEC 8. Size-Exclusion Chromatography Affinity_Chromatography->SEC SDS_PAGE 9. Purity Analysis (SDS-PAGE) SEC->SDS_PAGE Purified_Enzyme Purified Enzyme SDS_PAGE->Purified_Enzyme

Caption: A typical workflow for the purification of recombinant STS.

In Vitro Enzyme Assay

Objective: To determine the activity and product profile of a purified sesquiterpene synthase.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified enzyme, the substrate (FPP), and a suitable buffer with divalent cations (e.g., MgCl₂).

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Extraction: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpenoid products.

GC-MS Analysis of Sesquiterpenoids

Objective: To separate, identify, and quantify aromadendrene-type sesquiterpenoids.

Protocol:

  • Sample Preparation: Plant material is extracted with a suitable solvent, or in vitro assay extracts are used directly.

  • Injection: The sample is injected into the GC-MS system.

  • Gas Chromatography: The volatile compounds are separated on a capillary column with a specific temperature program.

  • Mass Spectrometry: The separated compounds are ionized and fragmented, and their mass spectra are recorded.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).

  • Quantification: The amount of each compound is determined by integrating the peak area and comparing it to a calibration curve of a known standard.[7][8]

Conclusion and Future Perspectives

The biosynthesis of aromadendrene-type sesquiterpenoids is a complex and highly regulated process. A thorough understanding of the underlying enzymatic and regulatory mechanisms is essential for the development of strategies to enhance the production of these valuable compounds. Advances in synthetic biology and metabolic engineering, coupled with a deeper knowledge of the key biosynthetic enzymes and their regulation, will pave the way for the sustainable and cost-effective production of aromadendrene-based pharmaceuticals and other high-value chemicals. Future research should focus on the discovery and characterization of novel sesquiterpene synthases with unique product profiles and the elucidation of the intricate regulatory networks that control their expression.

References

Aromadendrene Oxide-(2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromadendrene (B190605) oxide-(2), a naturally occurring oxygenated sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its characterization, a summary of its physicochemical properties, and an exploration of its biological activities and associated signaling pathways.

Discovery and Isolation History

The story of aromadendrene oxide-(2) is intrinsically linked to the phytochemical exploration of the Eucalyptus genus, a rich source of terpenoid compounds. While aromadendrene-type sesquiterpenoids were first identified in the essential oils of Eucalyptus species, the specific discovery of aromadendrene oxide-(2) as a distinct chemical entity emerged from later, more detailed analyses of these complex natural mixtures.

Initial investigations into the chemical composition of Eucalyptus essential oils laid the groundwork for the eventual identification of its various oxygenated derivatives.[1] Although a singular, definitive publication marking the ab initio discovery of aromadendrene oxide-(2) is not readily apparent in contemporary databases, its characterization is a result of the collective progression of phytochemical analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and identification of individual components within essential oils. The CAS number for aromadendrene oxide-(2) is 85710-39-0.[2]

The compound has since been identified as a constituent of various other plants, including Humulus lupulus (hops), Valeriana officinalis (valerian), and Panax ginseng.[2]

Physicochemical Properties

Aromadendrene oxide-(2) is a sesquiterpenoid epoxide with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[2] Its systematic IUPAC name is (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane].[2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol [2]
CAS Number 85710-39-0[2]
IUPAC Name (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane][2]
Boiling Point 274.00 to 275.00 °C @ 760.00 mm Hg (estimated)
Flash Point 212.00 °F (100.00 °C) (estimated)
Solubility Soluble in alcohol; Insoluble in water

Experimental Protocols

The isolation and characterization of aromadendrene oxide-(2) from natural sources typically involve the following key experimental procedures.

Isolation from Plant Material (General Protocol)

A generalized workflow for the isolation of aromadendrene oxide-(2) from a plant matrix, such as Eucalyptus leaves, is depicted below.

G plant_material Plant Material (e.g., Eucalyptus leaves) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil fractionation Chromatographic Fractionation (e.g., Column Chromatography) essential_oil->fractionation pure_compound Aromadendrene Oxide-(2) fractionation->pure_compound

Figure 1: General workflow for the isolation of aromadendrene oxide-(2).

Methodology:

  • Plant Material Collection and Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The plant material is subjected to hydrodistillation using a Clevenger-type apparatus. This process involves boiling the plant material in water, with the resulting steam carrying the volatile essential oils. The steam is then condensed, and the immiscible essential oil is separated from the aqueous phase.

  • Chromatographic Fractionation: The crude essential oil, a complex mixture of various terpenoids, is then subjected to chromatographic techniques to isolate individual compounds.

    • Column Chromatography: The essential oil is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) of increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest can be further purified using preparative HPLC to yield highly pure aromadendrene oxide-(2).

Structural Elucidation

The definitive identification and structural elucidation of aromadendrene oxide-(2) are achieved through a combination of spectroscopic techniques.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile compounds in essential oils. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments each component and provides a unique mass spectrum, which can be compared to spectral libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the de novo structural elucidation of novel compounds and for confirming the structure of known isolates. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic epoxide ring vibrations.

  • Optical Rotation: The specific rotation of the isolated compound is measured to determine its stereochemistry.

Biological Activities and Signaling Pathways

Recent research has highlighted the potential of aromadendrene oxide-(2) as a bioactive molecule, particularly in the realm of oncology.

Anticancer Activity

Aromadendrene oxide-(2) has been shown to induce apoptosis in human epidermoid carcinoma cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.

The signaling cascade initiated by aromadendrene oxide-(2) is illustrated below.

G AO2 Aromadendrene Oxide-(2) ROS Increased ROS Production AO2->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Bax_Bcl2 Increased Bax/Bcl-2 Ratio MMP->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed signaling pathway for aromadendrene oxide-(2)-induced apoptosis.

This pathway highlights key events including the disruption of the mitochondrial membrane potential, an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Conclusion

Aromadendrene oxide-(2) represents a compelling natural product with significant potential for further investigation, particularly in the context of anticancer drug development. While its initial discovery is embedded within the broader history of Eucalyptus essential oil research, contemporary studies are beginning to unravel its specific biological activities and mechanisms of action. This technical guide provides a foundational understanding of its history, properties, and biological significance, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Spectroscopic Profile of Aromadendrene Oxide 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Aromadendrene (B190605) oxide 2, a bicyclic sesquiterpenoid epoxide found in various essential oils. The information presented herein is intended to aid in the identification, characterization, and further investigation of this natural product for research and drug development purposes. Aromadendrene oxide 2 has been reported in plants such as Humulus lupulus, Valeriana officinalis, and Panax ginseng[1].

Molecular Structure and Properties

  • Molecular Formula: C₁₅H₂₄O[1][2][3][4]

  • Molecular Weight: 220.35 g/mol [1][4]

  • IUPAC Name: (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane][1]

  • CAS Number: 85710-39-0[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural information. The data presented below is sourced from the NIST WebBook.

m/z Relative Abundance (%) Proposed Fragment
220~15[M]⁺•
205~25[M-CH₃]⁺
177~30[M-C₃H₇]⁺
161~20[M-C₄H₇O]⁺
149~35
133~40
121~55
109~70
95~85
81100
67~75
55~60
43~90[C₃H₇]⁺

Data interpreted from the NIST Mass Spectrometry Data Center spectrum for Aromadendrene oxide-(2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for a compound identified as aromadendrene epoxide-[II] have been reported in the literature. While the exact stereoisomer was not specified as "this compound," this data provides valuable insight into the chemical shifts and coupling constants for this structural class.

¹H NMR Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-60.29dd11.5, 9.0
H-6'0.58ddd12.2, 9.0, 4.8
2.29m
2.81br td11.7, 4.2

Spectra collected in a N₂ atmosphere. Data from the analysis of an aromadendrane sesquiterpene aldehyde which was hypothesized to oxidize to the corresponding carboxylic acid, with the epoxide data presented for a related compound[6].

¹³C NMR Data
Carbon Chemical Shift (δ, ppm) DEPT
C-117.28CH₃
C-2not reportedCH₂
C-3not reportedCH₂
C-4not reportedC
C-5not reportedCH
C-6not reportedCH₂
C-7not reportedCH
C-8not reportedCH₂
C-9not reportedCH
C-10not reportedCH
C-11not reportedCH
C-12not reportedCH₃
C-13not reportedCH₃
C-14182.04C
C-15not reportedCH

Data corresponds to an aromadendrene-type sesquiterpene with a carboxylic acid function at C-14, with some assignments for the core structure provided[6]. A complete assignment for this compound is not currently available in the cited literature.

Infrared (IR) Spectroscopy

Vibrational Mode Typical Absorption Range (cm⁻¹)
Asymmetric C-O-C stretch950 - 815
Symmetric C-O-C stretch880 - 750
C-O ring "breathing"1280 - 1230

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of aromadendrane sesquiterpenoids, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP-6890 GC with an HP-5973 MS detector).

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of the deuterated solvent.

  • Spectra Recorded: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are typically performed for complete structural elucidation. The sample is maintained in an inert atmosphere (e.g., N₂) during data acquisition[6].

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic identification of a natural product like this compound from a plant source.

Spectroscopic_Workflow Workflow for Isolation and Spectroscopic Identification of this compound cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Valeriana officinalis) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography / Prep-TLC Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound GC_MS GC-MS Analysis Pure_Compound->GC_MS Purity & Mol. Weight NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Connectivity & Stereochemistry IR IR Spectroscopy Pure_Compound->IR Functional Groups Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

Biological Activity Screening of Aromadendrene Oxide 2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide 2 is an oxygenated sesquiterpene found as a natural constituent in the essential oils of various plants. This bicyclic compound, characterized by an epoxide functional group, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the aromadendrene-type sesquiterpenoids, it is being investigated for a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the screening methodologies for these biological activities, presents available quantitative data, and visualizes key experimental workflows and signaling pathways. The information herein is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer and Cytotoxic Activity

The most extensively studied biological activity of aromadendrene oxide 2 is its potent anticancer and pro-apoptotic effect, particularly against skin cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against human epidermoid carcinoma (A431) and precancerous human keratinocyte (HaCaT) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCompoundIncubation Time (h)IC50 (µM)Reference
A431This compound7250[1]
HaCaTThis compound7276[1]
Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

This compound induces apoptosis in skin cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial signaling cascade.[1] This pathway involves the arrest of the cell cycle at the G0/G1 phase, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 and caspase-9, ultimately leading to programmed cell death.[1]

G AO2 This compound ROS ↑ Intracellular ROS AO2->ROS CellCycle G0/G1 Cell Cycle Arrest AO2->CellCycle MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP BaxBcl2 ↑ Bax/Bcl-2 Ratio ROS->BaxBcl2 CytC Cytochrome c Release MMP->CytC BaxBcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

Workflow:

G Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Aromadendrene oxide 2 (various conc.) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solvent (e.g., DMSO) Incubate3->AddSolvent Read Measure Absorbance (570 nm) AddSolvent->Read

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Methodology:

  • Seed A431 or HaCaT cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Treat cells with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

Workflow:

G Start Prepare Serial Dilutions of this compound Mix Mix with DPPH Solution Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: General workflow for the DPPH antioxidant assay.

Detailed Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of dilutions of the stock solution.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity

Aromadendrene-type sesquiterpenoids are known to possess anti-inflammatory properties.[2] Key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), are common targets for screening anti-inflammatory potential.

Experimental Protocols

Detailed Methodology:

  • Prepare a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

  • Add the buffer, lipoxygenase enzyme solution, and the test compound (this compound at various concentrations) to a cuvette.

  • Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid).

  • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Quercetin or a known LOX inhibitor can be used as a positive control.

  • Calculate the percentage of inhibition and the IC50 value.

Workflow:

G Start Prepare COX-1/COX-2 Enzyme Solutions Incubate Incubate Enzyme with This compound Start->Incubate AddSubstrate Add Arachidonic Acid (Substrate) Incubate->AddSubstrate Measure Quantify Prostaglandin Production (e.g., EIA) AddSubstrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Aromadendrene Oxide 2: A Technical Guide on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromadendrene oxide 2, an oxygenated sesquiterpene found in the essential oils of various plants, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current scientific understanding of its anticancer properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used in its evaluation. This document synthesizes available data to support further investigation and potential development of this compound as a therapeutic agent. All quantitative data are presented in structured tables for clarity, and key cellular pathways are visualized using diagrams. It is important to note that, to date, the available scientific literature focuses exclusively on in vitro studies; in vivo data from animal models remains a critical gap in the current research landscape.

In Vitro Anticancer Activity

This compound has demonstrated cytotoxic effects against human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines. The primary mechanism of action is the induction of apoptosis through a pathway mediated by reactive oxygen species (ROS).

Cytotoxicity

Studies have shown that this compound inhibits the growth of A431 and HaCaT cells in a time- and concentration-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic potential.

Cell LineDescriptionIncubation Time (hours)IC50 (µM)Reference
A431Human Epidermoid Carcinoma7250[1]
HaCaTHuman Precancerous Keratinocytes7276[1]
Synergistic Effects

Research has also explored the synergistic anticancer effects of this compound when combined with other natural compounds, such as β-caryophyllene and phytol. These combinations have shown enhanced efficacy in inhibiting the growth of A431 and HaCaT cells.

Mechanism of Action: ROS-Mediated Apoptosis

The anticancer activity of this compound is primarily attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway, which is triggered by an increase in intracellular reactive oxygen species (ROS).

Key Molecular Events
  • Increased Intracellular ROS: Treatment with this compound leads to an accumulation of ROS within the cancer cells. This oxidative stress is a key initiator of the apoptotic cascade.[1][2]

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase, preventing the proliferation of cancer cells.[1][2]

  • Mitochondrial Pathway Activation: The increase in ROS leads to a loss of mitochondrial membrane potential (ΔΨm).[2]

  • Regulation of Apoptotic Proteins: This is followed by an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[2]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[2]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair, ultimately leading to programmed cell death.[2]

The central role of ROS in this process is confirmed by studies showing that the apoptotic effects of this compound can be blocked by ROS inhibitors such as N-acetyl cysteine.[1][2]

Signaling Pathway Diagram

Anticancer_Mechanism_of_Aromadendrene_Oxide_2 AO2 This compound ROS ↑ Intracellular ROS AO2->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP G0G1 G0/G1 Cell Cycle Arrest ROS->G0G1 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 CytC Cytochrome c Release Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-Mediated Apoptotic Pathway Induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • After treatment with this compound, harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Procedure:

    • Treat cells with this compound.

    • Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., A431, HaCaT) treatment Treatment with This compound start->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Detection (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ros ROS Measurement (DCFH-DA) treatment->ros western Protein Expression (Western Blot) treatment->western

Caption: General workflow for in vitro evaluation of this compound.

Future Directions and Conclusion

The existing body of research strongly indicates that this compound possesses significant anticancer properties in vitro, particularly against skin cancer cells. Its ability to induce apoptosis through a ROS-mediated mechanism presents a promising avenue for the development of novel cancer therapies.

However, the complete absence of in vivo studies is a critical limitation. To advance the translational potential of this compound, future research must prioritize the following:

  • In Vivo Efficacy Studies: Evaluation of the compound's ability to inhibit tumor growth in xenograft and other animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a biological system.

  • Toxicity and Safety Profiling: Comprehensive in vivo studies to determine the safety profile and potential side effects of the compound.

References

The Antimicrobial Potential of Aromadendrene Oxide-2: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Aromadendrene (B190605) oxide-2, a sesquiterpenoid ether found in the essential oils of various medicinal plants, has been noted for its contribution to the antimicrobial properties of these oils. This technical guide provides a comprehensive overview of the existing research on the antimicrobial spectrum of aromadendrene derivatives, with a specific focus on what is known about Aromadendrene oxide-2. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents.

While direct and extensive studies on the antimicrobial activity of isolated Aromadendrene oxide-2 are limited, this guide synthesizes the available data from studies on essential oils containing this compound and related aromadendrene sesquiterpenoids. It aims to provide a foundational understanding and highlight areas for future research.

Introduction to Aromadendrene Oxide-2

Aromadendrene oxide-2 is a naturally occurring oxygenated sesquiterpene. It is a derivative of aromadendrene and is characterized by an epoxide functional group. This compound is a constituent of the essential oils of several plant species, including Lantana camara, known for its traditional medicinal uses. The presence of the epoxide ring is thought to play a role in its biological activity.

Antimicrobial Activity of Aromadendrene-Containing Essential Oils

Research into the antimicrobial effects of Aromadendrene oxide-2 has primarily been conducted in the context of essential oil mixtures. While this makes it challenging to attribute the antimicrobial effects solely to this compound, these studies provide valuable initial insights.

A study on the essential oil of Eucalyptus globulus fruits, where aromadendrene (a related precursor) was a major component, demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1] The study suggested that aromadendrene might be a key contributor to these antimicrobial properties.[1]

Further research on essential oils from Lantana camara has also pointed to their antibacterial activity against various pathogens.[2] While these oils contain Aromadendrene oxide-2, they are complex mixtures of many phytochemicals, and the specific contribution of Aromadendrene oxide-2 to the overall activity is yet to be fully elucidated.

Quantitative Antimicrobial Data

A significant gap in the current body of scientific literature is the lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, for isolated Aromadendrene oxide-2 against a broad spectrum of microorganisms. The available data predominantly pertains to essential oils or other derivatives of aromadendrene.

For illustrative purposes, the table below summarizes the antimicrobial activity of essential oils where aromadendrene or its derivatives are significant components.

Essential Oil/CompoundTest Organism(s)MIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Eucalyptus globulus fruit oil (rich in aromadendrene)Methicillin-resistant Staphylococcus aureus (MRSA)250 - 1000Not ReportedNot Reported[3]
Eucalyptus globulus fruit oil (rich in aromadendrene)Vancomycin-resistant Enterococcus (VRE)500 - 1000Not ReportedNot Reported[3]
Lantana camara essential oilRalstonia solanacearumNot ReportedNot Reported14.33 - 17.50 (at 5000 µg/mL)[2]

Note: The data presented above is for essential oils and not for the pure compound Aromadendrene oxide-2. This highlights the need for further research to determine the specific antimicrobial spectrum of the isolated compound.

Experimental Protocols

To facilitate future research in this area, this section outlines a general methodology for determining the antimicrobial spectrum of a purified compound like Aromadendrene oxide-2. These protocols are based on standard microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of Aromadendrene oxide-2 that visibly inhibits the growth of a specific microorganism.

Materials:

  • Pure, isolated Aromadendrene oxide-2

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Solvent for the compound (e.g., DMSO), with a solvent control well

Procedure:

  • Prepare a stock solution of Aromadendrene oxide-2 in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the broth medium.

  • Add a standardized microbial inoculum to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Objective: To determine the lowest concentration of Aromadendrene oxide-2 that results in a 99.9% reduction in the initial microbial inoculum.

Procedure:

  • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plate these aliquots onto an appropriate agar (B569324) medium.

  • Incubate the agar plates under suitable conditions.

  • After incubation, count the number of colony-forming units (CFUs).

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.

Potential Mechanisms of Action (Hypothesized)

Currently, there is no direct evidence from published studies detailing the specific antimicrobial mechanism of action for Aromadendrene oxide-2. However, based on the mechanisms of other terpenoids and essential oil components, several hypotheses can be proposed for future investigation.

Possible mechanisms could involve:

  • Disruption of the cell membrane: The lipophilic nature of sesquiterpenoids may allow them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and eventual cell death.

  • Inhibition of cellular processes: Aromadendrene oxide-2 could potentially interfere with essential cellular processes such as respiration, enzyme function, or nucleic acid synthesis.

  • Anti-biofilm activity: Some terpenoids have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic microbes.

Visualizing the Research Workflow

To guide future investigations into the antimicrobial properties of Aromadendrene oxide-2, the following workflow diagram is proposed.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Isolation and Identification cluster_1 Phase 2: Antimicrobial Spectrum Analysis cluster_2 Phase 3: Mechanism of Action Studies A Plant Material Collection (e.g., Lantana camara) B Essential Oil Extraction (e.g., Hydrodistillation) A->B C Compound Isolation (e.g., Chromatography) B->C D Structural Elucidation (e.g., NMR, MS) C->D E Selection of Microbial Panel (Gram+, Gram-, Fungi) D->E F MIC Determination (Broth Microdilution) E->F G MBC/MFC Determination F->G H Cell Membrane Integrity Assays G->H I Enzyme Inhibition Assays G->I J Anti-biofilm Activity Assays G->J K Gene/Protein Expression Analysis G->K L Data Analysis & Reporting G->L K->L

References

Unveiling the Anti-inflammatory Promise of Aromadendrene oxide-(2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vellore, IN – December 22, 2025 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of Aromadendrene (B190605) oxide-(2), an oxygenated sesquiterpene found in various essential oils. While direct research on its anti-inflammatory activity is nascent, this document consolidates the existing, albeit indirect, evidence and provides a detailed roadmap for a thorough investigation of its mechanisms of action.

Aromadendrene-type sesquiterpenoids, as a class of natural compounds, have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] Essential oils containing isomers of Aromadendrene oxide-(2), such as alloaromadendrene (B1252756) epoxide, have shown significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4] Furthermore, extracts from plants like Lantana camara, known to contain aromadendrene derivatives, have been shown to possess anti-inflammatory properties.[5][6][7][8][9]

A pivotal study on Aromadendrene oxide-(2) has revealed its capacity to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[10] This is a critical finding, as ROS are known to be key signaling molecules that can activate pro-inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This suggests a plausible, yet unexplored, role for Aromadendrene oxide-(2) in modulating inflammatory responses.

This whitepaper outlines a series of established experimental protocols to rigorously evaluate the anti-inflammatory potential of Aromadendrene oxide-(2) in a validated in vitro model of inflammation.

Proposed Experimental Framework

The following sections detail a proposed experimental workflow to elucidate the anti-inflammatory effects of Aromadendrene oxide-(2) using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

G cluster_0 Cell Culture & Treatment cluster_1 Primary Assays cluster_2 Molecular Analysis cluster_3 Data Analysis & Interpretation Culture RAW 264.7 Cell Culture Stimulation LPS Stimulation (1 µg/mL) Culture->Stimulation Treatment Aromadendrene oxide-(2) Treatment (Various Concentrations) Stimulation->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT qPCR Gene Expression Analysis (qPCR) (TNF-α, IL-6, IL-1β) Treatment->qPCR Griess Nitric Oxide Assay (Griess) MTT->Griess Data Quantitative Data Analysis (IC50, Fold Change) Griess->Data WB Protein Expression/Phosphorylation (Western Blot) (NF-κB & MAPK pathways) qPCR->WB WB->Data Conclusion Conclusion on Anti-inflammatory Potential Data->Conclusion

Figure 1: Proposed experimental workflow for investigating the anti-inflammatory potential of Aromadendrene oxide-(2).

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for the presentation of quantitative data that would be generated from the proposed experiments.

Table 1: Cytotoxicity of Aromadendrene oxide-(2) on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.6 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.1 ± 5.5
5089.5 ± 6.1
10075.3 ± 7.2

Data would be presented as mean ± SD of three independent experiments.

Table 2: Effect of Aromadendrene oxide-(2) on LPS-Induced Nitric Oxide (NO) Production

TreatmentNO Production (% of LPS Control)
Control5.2 ± 1.1
LPS (1 µg/mL)100
LPS + AO-(2) (1 µM)85.4 ± 6.3
LPS + AO-(2) (5 µM)62.1 ± 5.8
LPS + AO-(2) (10 µM)45.7 ± 4.9
LPS + AO-(2) (25 µM)28.9 ± 3.7
IC50 (µM) ~8.5

AO-(2): Aromadendrene oxide-(2). Data would be presented as mean ± SD.

Table 3: Effect of Aromadendrene oxide-(2) on Pro-inflammatory Cytokine mRNA Expression

TreatmentTNF-α (Fold Change)IL-6 (Fold Change)IL-1β (Fold Change)
Control1.01.01.0
LPS (1 µg/mL)15.6 ± 2.125.2 ± 3.518.9 ± 2.8
LPS + AO-(2) (10 µM)7.8 ± 1.511.3 ± 1.98.5 ± 1.4

Data would be normalized to a housekeeping gene and expressed as fold change relative to the untreated control.

Table 4: Densitometric Analysis of Key Signaling Proteins

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Control1.01.01.01.01.0
LPS (1 µg/mL)5.8 ± 0.70.3 ± 0.14.5 ± 0.63.9 ± 0.55.1 ± 0.8
LPS + AO-(2) (10 µM)2.1 ± 0.40.8 ± 0.22.3 ± 0.51.8 ± 0.32.6 ± 0.6

Values would represent the fold change in the ratio of phosphorylated to total protein relative to the control.

Detailed Experimental Protocols

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and NO assays, 6-well for RNA and protein extraction) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Aromadendrene oxide-(2) (dissolved in a suitable vehicle like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points like 30-60 minutes for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Protocol:

    • After treating the cells with Aromadendrene oxide-(2) for 24 hours in a 96-well plate, remove the medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation and Aromadendrene oxide-(2) treatment.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
  • Principle: qPCR is used to quantify the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) to assess the effect of Aromadendrene oxide-(2) at the transcriptional level.

  • Protocol:

    • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways. An increase in the phosphorylated form of these proteins indicates pathway activation.

  • Protocol:

    • Protein Extraction: After a short treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, as well as a loading control (e.g., GAPDH or β-actin).

      • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Potential Mechanisms of Action

The following diagrams illustrate the key inflammatory signaling pathways that are proposed to be modulated by Aromadendrene oxide-(2).

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_n NF-κB Translocation to Nucleus IkBa_d->NFkB_n NFkB NF-κB (p65/p50) NFkB->IkBa_p Inhibited by Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Genes AO2 Aromadendrene oxide-(2) AO2->IKK Potential Inhibition AO2->IkBa_d Potential Inhibition

Figure 2: The NF-κB signaling pathway with hypothetical inhibitory points for Aromadendrene oxide-(2).

MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK_p38 JNK/p38 Pathways LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 Activation ERK1_2->AP1 p38 p38 MKK3_6->p38 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes AO2 Aromadendrene oxide-(2) AO2->TAK1 Potential Modulation

Figure 3: The MAPK signaling pathways with a hypothetical modulation point for Aromadendrene oxide-(2).

Conclusion and Future Directions

While direct evidence is currently limited, the chemical lineage of Aromadendrene oxide-(2) and its known ability to induce ROS production provide a strong rationale for investigating its anti-inflammatory potential. The experimental framework detailed in this guide offers a robust approach to systematically evaluate its effects on key inflammatory mediators and signaling pathways.

Should in vitro studies yield positive results, subsequent research should focus on in vivo models of inflammation to assess the therapeutic potential of Aromadendrene oxide-(2) in a more complex biological system. Further investigation into its specific molecular targets will also be crucial for its development as a potential novel anti-inflammatory agent. This technical guide provides the foundational protocols and conceptual framework to embark on this promising avenue of research.

References

In Vitro Antioxidant and Pro-oxidant Activities of Aromadendrene Oxide 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide 2 is an oxygenated sesquiterpene found in the essential oils of various plants. While the broader class of sesquiterpenoids has been investigated for a range of biological activities, including antioxidant effects, the specific in vitro antioxidant capacity of this compound is not extensively documented in publicly available literature.[1][2] However, research has revealed a significant and contrasting role for this compound in the context of cancer biology, where it acts as a pro-oxidant, inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3][4]

This technical guide provides an overview of standard in vitro antioxidant capacity assays that could be employed to evaluate this compound, alongside a detailed exploration of its known pro-oxidant mechanism of action. This dual perspective is crucial for researchers investigating its potential therapeutic applications.

Standard In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are commonly used to determine the antioxidant capacity of a compound in vitro. These assays are based on the ability of the antioxidant to scavenge free radicals or reduce an oxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[5][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore.[8] The antioxidant capacity of the test compound is measured by its ability to reduce the ABTS•+ back to its colorless form, which is quantified by the decrease in absorbance at around 734 nm.[9][10]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11] The increase in absorbance at approximately 593 nm is proportional to the antioxidant's reducing power.[12][13]

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the in vitro antioxidant capacity of pure this compound from DPPH, ABTS, or FRAP assays is not available. The primary focus of existing research has been on its pro-oxidant effects in cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays.

Table 1: Experimental Protocols for In Vitro Antioxidant Assays
Assay Principle Reagents Procedure Measurement
DPPH Radical Scavenging Assay Measures the scavenging of the stable DPPH radical by an antioxidant.[5][6]1. DPPH solution (e.g., 0.1 mM in methanol).[7] 2. Test compound (this compound) at various concentrations. 3. Positive control (e.g., Ascorbic acid, Trolox). 4. Methanol or other suitable solvent.[5]1. Prepare a working solution of DPPH in methanol.[5] 2. Add a small volume of the test compound solution to the DPPH solution.[7] 3. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5] 4. Prepare a blank with the solvent and a control with DPPH solution alone.Measure the decrease in absorbance at 517 nm using a spectrophotometer or microplate reader.[5] The percentage of radical scavenging activity is calculated.
ABTS Radical Cation Decolorization Assay Measures the reduction of the pre-formed ABTS radical cation by an antioxidant.[8]1. ABTS solution (e.g., 7 mM).[8] 2. Potassium persulfate (e.g., 2.45 mM).[8] 3. Test compound at various concentrations. 4. Positive control (e.g., Trolox). 5. Buffer solution (e.g., PBS).1. Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[8][9] 2. Dilute the ABTS•+ solution with buffer to a specific absorbance at 734 nm.[10] 3. Add the test compound to the diluted ABTS•+ solution. 4. Incubate for a specific time (e.g., 6 minutes) at room temperature.[9]Measure the decrease in absorbance at 734 nm.[14] The percentage of inhibition is calculated.
FRAP Assay Measures the ability of an antioxidant to reduce a ferric iron complex.[11]1. FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.[11][15] 2. Test compound at various concentrations. 3. Standard (e.g., FeSO₄·7H₂O).1. Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.[15] 2. Warm the FRAP reagent to 37°C.[15] 3. Add the test compound to the FRAP reagent. 4. Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[13][15]Measure the increase in absorbance at 593 nm.[11][13] The antioxidant capacity is expressed as FRAP value (in µM Fe(II) equivalents).

Signaling Pathways and Mechanisms of Action

While direct antioxidant data is lacking, the pro-oxidant activity of this compound in cancer cells is well-documented.[3][4] It induces apoptosis through a ROS-mediated mitochondrial pathway.

Pro-oxidant Mechanism in Cancer Cells

This compound has been shown to inhibit the growth of human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cells.[3][4] The key steps in its mechanism of action are:

  • Induction of Intracellular ROS: Treatment with this compound leads to an accumulation of reactive oxygen species (ROS) within the cancer cells.[3]

  • Mitochondrial Membrane Potential (ΔΨm) Loss: The increase in ROS causes a disruption and loss of the mitochondrial membrane potential.[3][4]

  • Regulation of Apoptotic Proteins: This is followed by an increase in the Bax/Bcl-2 ratio, which promotes apoptosis.[3]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[3][4]

  • Caspase Activation: Cytoplasmic cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[3][4]

  • PARP Cleavage and Apoptosis: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death (apoptosis).[3][4]

This pro-oxidant mechanism highlights a potential therapeutic application for this compound in cancer therapy.

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH solution DPPH_sol->Mix Sample_sol Prepare Aromadendrene oxide 2 dilutions Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Radical Scavenging Activity Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Pro-oxidant Apoptotic Pathway of this compound

Pro_oxidant_Pathway AO2 This compound ROS ↑ Intracellular ROS AO2->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 CytC Cytochrome c Release MMP->CytC Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated mitochondrial apoptotic pathway induced by this compound.

Conclusion

This compound presents a fascinating case study where its interaction with cellular redox systems leads to a potent pro-oxidant effect in cancer cells, a stark contrast to the classical antioxidant activity often sought in natural products. While its capacity as a direct chemical antioxidant remains to be quantified through standard assays like DPPH, ABTS, and FRAP, its documented ability to induce ROS-mediated apoptosis underscores its potential as an anticancer agent. Future research should aim to bridge this knowledge gap by performing direct antioxidant assays to fully characterize the bioactivity of this compound, providing a more complete picture for its potential applications in both pharmacology and drug development.

References

The Anticancer Mechanism of Aromadendrene Oxide-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide-2 is an oxygenated sesquiterpene found in the essential oils of various plants. Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against specific cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of aromadendrene oxide-2 in cancer cells, with a focus on its pro-apoptotic and cell cycle inhibitory effects. The information presented herein is a synthesis of current scientific findings, intended to inform further research and drug development efforts in oncology.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Aromadendrene oxide-2 exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial signaling pathway.[1][2] Additionally, aromadendrene oxide-2 has been shown to induce cell cycle arrest, further inhibiting the proliferation of cancer cells.[1][2][3]

Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

The primary mechanism of aromadendrene oxide-2-induced cell death is the initiation of apoptosis through the accumulation of intracellular ROS.[1][2] This increase in ROS leads to a cascade of events within the cancer cell, starting with the disruption of the mitochondrial membrane potential (ΔΨm).[1][2] The loss of mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.

This is followed by an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1][2] The activation of these caspases ultimately leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and the characteristic morphological changes of apoptosis.[1][2] Notably, the apoptotic effects of aromadendrene oxide-2 can be blocked by the inhibition of intracellular ROS, confirming the central role of oxidative stress in its mechanism of action.[1][2]

Cell Cycle Arrest at G0/G1 Phase

In addition to inducing apoptosis, aromadendrene oxide-2 inhibits the proliferation of cancer cells by causing cell cycle arrest at the G0/G1 phase.[1][2][3] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their division and growth. The G0/G1 arrest induced by aromadendrene oxide-2 has also been shown to be reversible by treatment with ROS inhibitors, suggesting a link between ROS generation and cell cycle regulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of aromadendrene oxide-2 on cancer cells.

Table 1: Cytotoxicity of Aromadendrene Oxide-2 in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (72h)
A431Human Epidermoid Carcinoma50 µM
HaCaTPrecancerous Keratinocytes76 µM

Data extracted from a study by Pavithra et al. (2018).[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on aromadendrene oxide-2's anticancer effects.

Cell Viability Assay
  • Purpose: To determine the cytotoxic effects of aromadendrene oxide-2 on cancer cells.

  • Method:

    • A431 and HaCaT cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with various concentrations of aromadendrene oxide-2 for 24, 48, and 72 hours.

    • After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals formed were dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Apoptosis Analysis by Annexin (B1180172) V-FITC/PI Staining
  • Purpose: To quantify the percentage of apoptotic cells after treatment with aromadendrene oxide-2.

  • Method:

    • Cells were treated with aromadendrene oxide-2 for the indicated time.

    • Both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).

    • Cells were resuspended in annexin V binding buffer.

    • Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension and incubated in the dark.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Measurement of Intracellular ROS
  • Purpose: To detect the generation of reactive oxygen species within the cells.

  • Method:

    • Cells were treated with aromadendrene oxide-2.

    • The cells were then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured by flow cytometry.

Western Blot Analysis
  • Purpose: To investigate the expression levels of apoptosis-related proteins.

  • Method:

    • Cells were treated with aromadendrene oxide-2 and then lysed to extract total protein.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, cytochrome c, cleaved caspase-3, cleaved caspase-9, and PARP.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of aromadendrene oxide-2.

G cluster_cell Cancer Cell AO2 Aromadendrene Oxide-2 ROS ↑ Intracellular ROS AO2->ROS Mito Mitochondrial Dysfunction ROS->Mito CellCycle Cell Cycle Arrest (G0/G1) ROS->CellCycle BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 CytC Cytochrome c Release BaxBcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of aromadendrene oxide-2 induced apoptosis.

G start Cancer Cell Culture (A431, HaCaT) treatment Treatment with Aromadendrene Oxide-2 start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis ros ROS Detection (DCFH-DA) treatment->ros western Western Blot (Protein Expression) treatment->western end Data Analysis viability->end apoptosis->end ros->end western->end

Caption: Experimental workflow for evaluating anticancer effects.

References

The Occurrence and Biological Significance of Aromadendrene Oxide 2 in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide 2 is a naturally occurring sesquiterpenoid ether found in the essential oils of various plant species. As a derivative of aromadendrene, it contributes to the aromatic profile of these oils and has garnered increasing interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural abundance of aromadendrene oxide 2 in different essential oils, detailed experimental protocols for its analysis, and an examination of its known signaling pathways, particularly in the context of cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of natural products.

Natural Abundance of this compound

The concentration of this compound varies significantly among different plant species and even between different samples of the same species, influenced by factors such as geographical origin, climate, and harvesting time. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of this compound in essential oils. The following table summarizes the reported quantitative data for this compound in several essential oils.

Plant SpeciesFamilyPlant PartThis compound (%)Reference
Salvia absconditifloraLamiaceaeAerial parts0.26[1]
Salvia ceratophyllaLamiaceaeAerial parts1.11[1]
Salvia multicaulisLamiaceaeAerial parts0.07[1]
Salvia verbenacaLamiaceaeAerial parts0.84[1]
Salvia viridisLamiaceaeAerial parts0.98[1]
Orlaya grandifloraApiaceaeNot specified0.1[2]
Salvia officinalisLamiaceaeNot specifiedLow levels[3]
Cleome amblyocarpaCapparaceaeNot specifiedPresent[4]
Salvia dichroanthaLamiaceaeNot specifiedPresent[5]
Salvia tomentosaLamiaceaeNot specifiedPresent[5]

Experimental Protocols

The accurate identification and quantification of this compound in essential oils rely on robust analytical methodologies. The following sections detail the typical experimental workflow, from essential oil extraction to instrumental analysis.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation, often utilizing a Clevenger-type apparatus.

  • Sample Preparation: The aerial parts of the plant are collected and, in many cases, air-dried in the shade at room temperature.

  • Hydrodistillation: A known quantity of the dried plant material is placed in a flask with a sufficient volume of distilled water. The mixture is then heated to boiling.

  • Collection: The steam and volatile components are condensed, and the essential oil is collected in a graduated tube. The process is typically continued for a set period, for example, 3 hours.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at a low temperature (e.g., 4°C) until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.

  • Sample Preparation: The essential oil is diluted in a suitable solvent, such as n-hexane, to an appropriate concentration for GC-MS analysis.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is commonly used. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A representative program could be:

      • Initial temperature of 60°C, hold for 2 minutes.

      • Ramp up to 240°C at a rate of 3°C/min.

      • Hold at 240°C for 5 minutes.

    • Injector: The injector is operated in split mode with a specific split ratio (e.g., 1:50) at a temperature of, for example, 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typical.

    • Ion Source and Transfer Line Temperatures: These are typically maintained at 230°C and 280°C, respectively.

  • Compound Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention index with those of authentic standards, and by comparison with mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The percentage of this compound is calculated from the GC peak areas without the use of a correction factor, by dividing the peak area of the analyte by the total peak area of all identified compounds. For more precise quantification, an internal standard method can be employed.

Signaling Pathways of this compound

Recent research has illuminated the potential of this compound as a bioactive compound, particularly in the realm of oncology. Studies have shown that it can induce programmed cell death (apoptosis) in skin cancer cells.[6][7] The primary mechanism of action involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to cell death through the mitochondrial pathway.[6][7]

Aromadendrene_Oxide_2_Signaling_Pathway AO2 This compound ROS ↑ Intracellular ROS AO2->ROS CellCycleArrest G0/G1 Phase Cell Cycle Arrest AO2->CellCycleArrest MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 CytoC Cytochrome c Release MMP->CytoC Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

The workflow for the experimental validation of this pathway is outlined below.

Experimental_Workflow_Apoptosis start Cancer Cell Culture (e.g., A431, HaCaT) treatment Treatment with This compound start->treatment ros_measurement ROS Measurement (e.g., DCFH-DA assay) treatment->ros_measurement mmp_analysis Mitochondrial Membrane Potential Analysis (e.g., JC-1 staining) treatment->mmp_analysis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (Bax, Bcl-2, Cytochrome c, Caspases, PARP) treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay conclusion Confirmation of ROS-mediated Mitochondrial Apoptosis ros_measurement->conclusion mmp_analysis->conclusion cell_cycle->conclusion western_blot->conclusion apoptosis_assay->conclusion

Caption: Experimental workflow for investigating apoptosis.

Furthermore, studies have indicated that this compound can act synergistically with other essential oil components, such as β-caryophyllene, to enhance the induction of apoptosis in cancer cells.[8] This suggests the potential for developing combination therapies based on natural compounds for cancer treatment.

Conclusion

This compound is a sesquiterpenoid of growing importance, found in a variety of essential oils. Its presence, though often in minor quantities, contributes to the overall chemical profile and potential bioactivity of these oils. The well-established methods of hydrodistillation and GC-MS analysis allow for its reliable identification and quantification. The elucidation of its pro-apoptotic signaling pathway in cancer cells opens promising avenues for further research in drug discovery and development. This guide provides a foundational understanding for scientists and researchers to explore the therapeutic potential of this compound and the essential oils in which it is found.

References

Methodological & Application

Application Note & Protocol: Isolation of Aromadendrene Oxide-2 from Lantana camara

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation and purification of Aromadendrene oxide-2, an oxygenated sesquiterpene, from the leaves of Lantana camara. Aromadendrene oxide-2 is a bioactive component of Lantana camara essential oil and has demonstrated antimicrobial and potential anticancer properties, making it a compound of interest for further research and drug development.[1][2] The protocol details a two-stage process: initial extraction of the essential oil via hydrodistillation, followed by purification of the target compound using silica (B1680970) gel column chromatography. Methodologies for fraction analysis and final purity assessment are also described.

Protocol Overview & Experimental Workflow

The overall workflow for the isolation of Aromadendrene oxide-2 is a sequential process involving extraction, separation, and analysis. The essential oil is first extracted from the dried plant material. This crude oil, a complex mixture of volatile compounds, is then subjected to column chromatography to separate its constituents based on polarity. Fractions are collected and analyzed to identify those containing the target compound, which are then combined and concentrated to yield the purified Aromadendrene oxide-2.

Isolation_Workflow A Plant Material Collection (Lantana camara leaves) B Drying & Pulverization A->B Preparation C Hydrodistillation (Clevenger Apparatus) B->C Extraction D Crude Essential Oil C->D Yields E Silica Gel Column Chromatography D->E Purification F Fraction Collection E->F Elution G Fraction Analysis (TLC & GC-MS) F->G Monitoring H Pooling of Pure Fractions G->H Selection I Solvent Evaporation H->I Concentration J Purified Aromadendrene Oxide-2 I->J Final Product K Purity & Identity Confirmation (GC-MS) J->K Quality Control

Caption: Experimental workflow for Aromadendrene oxide-2 isolation.

Quantitative Data Summary

The yield of essential oil from Lantana camara can vary based on geographical location, season of collection, and the specific chemotype of the plant.[3] The following table summarizes typical quantitative data associated with the described protocol.

ParameterValue/RangeSource(s)
Plant Material
Starting MaterialDried, powdered Lantana camara leaves[3][4]
Essential Oil Extraction
MethodHydrodistillation[3]
Yield of Essential Oil0.07% - 0.24% (w/w)[3]
Appearance of OilBright yellow, volatile
Purification
Stationary PhaseSilica Gel (e.g., 230-400 mesh)[5]
Mobile Phasen-Hexane / Ethyl Acetate (B1210297) (Gradient)[5][6]
Analysis (GC-MS)
Column ExampleHP-5ms or Rxi-5MS (e.g., 30-60m x 0.25mm x 0.25µm)[4]
Carrier GasHelium (~1.0 mL/min)[4]
Ionization Energy70 eV[4]

Experimental Protocols

Part 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of crude essential oil from dried Lantana camara leaves.

Materials:

  • Dried and coarsely powdered leaves of Lantana camara.

  • Distilled water.

  • Clevenger-type apparatus (5L capacity or appropriate for sample size).

  • Heating mantle.

  • Anhydrous sodium sulfate.

  • Glass vials for storage.

Methodology:

  • Place approximately 500 g of dried, powdered Lantana camara leaves into a 5L round-bottom flask.[4]

  • Add 2.5 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Assemble the Clevenger-type apparatus according to the manufacturer's instructions and connect it to the round-bottom flask.

  • Begin heating the flask using the heating mantle. Allow the water to boil and the steam to co-distill with the volatile oils from the plant material.

  • Continue the hydrodistillation process for 4-6 hours, allowing the oil and water to condense and collect in the graduated collection tube of the Clevenger apparatus.[3][4]

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully collect the upper oily layer from the collection tube. The essential oil is typically less dense than water.

  • Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15 minutes.

  • Decant the clear, dried essential oil into a clean, pre-weighed amber glass vial.

  • Store the essential oil at 4°C in the dark until required for chromatographic separation.

Part 2: Isolation of Aromadendrene Oxide-2 by Column Chromatography

This protocol details the separation of the crude essential oil to isolate Aromadendrene oxide-2 using a silica gel column.

Materials:

  • Crude Lantana camara essential oil.

  • Silica gel (230-400 mesh) for column chromatography.

  • n-Hexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Glass chromatography column (e.g., 40 cm height, 3 cm diameter).

  • Cotton wool or glass wool.

  • Sand (washed).

  • Fraction collection tubes.

  • Rotary evaporator.

Methodology:

  • Column Packing:

    • Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in n-hexane. For approximately 5 g of essential oil, use about 150-200 g of silica gel.

    • Pour the slurry into the column, continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

    • Wash the packed column with n-hexane, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading:

    • Dissolve the crude essential oil (e.g., 5 g) in a minimal amount of n-hexane (e.g., 5-10 mL).

    • Carefully load this solution onto the top of the column using a pipette.

    • Drain the solvent just until the sample has fully adsorbed onto the top layer of sand.

  • Elution and Fraction Collection:

    • Begin the elution process with 100% n-hexane. This will elute the non-polar hydrocarbon sesquiterpenes first.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is as follows (volume of each step depends on column size; monitor via TLC):

      • 100% n-Hexane

      • 2% Ethyl Acetate in n-Hexane

      • 5% Ethyl Acetate in n-Hexane

      • 10% Ethyl Acetate in n-Hexane

      • Continue increasing the gradient as needed.

    • Aromadendrene oxide-2, being an oxygenated sesquiterpene, is more polar than hydrocarbon sesquiterpenes and will elute as the solvent polarity increases.

    • Collect fractions of a consistent volume (e.g., 20-25 mL per tube) throughout the elution process.

Part 3: Fraction Analysis and Purity Assessment

Methodology:

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot a small amount from every few fractions onto a TLC plate (silica gel).

    • Develop the TLC plate in a suitable solvent system (e.g., 10% Ethyl Acetate in n-Hexane).

    • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of Aromadendrene oxide-2 and appear pure.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., 35-40°C) to yield the purified compound.

  • Identity and Purity Confirmation (GC-MS):

    • Dissolve a small amount of the final isolated product in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

    • Confirm the identity of the compound by comparing its mass spectrum and retention index with a known standard or with data from spectral libraries (e.g., NIST).

    • The purity can be determined from the relative peak area in the GC chromatogram.

Signaling Pathway Visualization

While Aromadendrene oxide-2 does not have a "signaling pathway" in the context of its isolation, its documented biological activity involves inducing apoptosis in cancer cells through the ROS-mediated mitochondrial pathway.[2] The following diagram illustrates this biological mechanism of action.

Apoptosis_Pathway AO2 Aromadendrene Oxide-2 ROS Intracellular ROS Accumulation AO2->ROS Induces BaxBcl2 Increased Bax/Bcl-2 Ratio AO2->BaxBcl2 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Causes CytoC Cytochrome c Release MMP->CytoC BaxBcl2->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Note: Quantitative Analysis of Aromadendrene Oxide-2 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide-2 is a naturally occurring sesquiterpenoid oxide found in the essential oils of various plants, notably in species such as Lantana camara[1][2][3]. As a volatile organic compound, it contributes to the aromatic profile of these plants and is investigated for its potential biological activities. Accurate and precise quantification of Aromadendrene oxide-2 is crucial for the quality control of essential oils, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This application note provides a detailed protocol for the quantitative analysis of Aromadendrene oxide-2 using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The method described herein is designed to be a robust starting point for researchers, with recommendations for validation and quality control.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Standards:

    • Aromadendrene oxide-2 (purity ≥95.0%)

    • Internal Standard (IS): Caryophyllene oxide (purity ≥98.5%) or n-Tridecane. The use of an internal standard is recommended to improve accuracy and precision by correcting for variations in injection volume and instrument response.

  • Sample Matrix: Essential oil or plant extract containing Aromadendrene oxide-2.

Sample Preparation
  • Stock Solutions:

    • Prepare a stock solution of Aromadendrene oxide-2 (e.g., 1 mg/mL) in hexane.

    • Prepare a stock solution of the internal standard (e.g., Caryophyllene oxide at 1 mg/mL) in hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the Aromadendrene oxide-2 stock solution with hexane to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Spike each calibration standard with the internal standard to a constant final concentration (e.g., 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the essential oil or plant extract.

    • Dissolve the sample in hexane to a known volume to achieve a concentration within the calibration range.

    • Add the internal standard to the sample solution to the same final concentration as in the calibration standards.

    • Vortex the solution to ensure homogeneity. If necessary, centrifuge to pellet any particulate matter.

    • Transfer an aliquot to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1, depending on concentration)
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV (Electron Ionization - EI)
Acquisition Mode Full Scan for initial identification (mass range 40-400 amu). Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
SIM Ions for Quantification Aromadendrene oxide-2: Quantifier ion (e.g., m/z 205, 187, 159), Qualifier ions (e.g., m/z 91, 105, 131). Caryophyllene oxide (IS): Quantifier ion (e.g., m/z 205, 187), Qualifier ions (e.g., m/z 93, 133). The specific ions should be confirmed by analyzing a standard of each compound in full scan mode.

Data Presentation and Analysis

Quantitative Data Summary

The following table presents example quantitative data for Aromadendrene oxide-2 found in the essential oil of Lantana camara, alongside typical validation parameters for a GC-MS method for sesquiterpenoid quantification.

AnalyteSample MatrixConcentration Range (% w/w)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Aromadendrene oxide-2Lantana camara leaf oil0.39 - 8.86[1][4]>0.99~0.05~0.1590-110
Method Validation Data (Typical)-->0.998[5]--80-115[6]

Note: Linearity, LOD, LOQ, and Recovery values are representative of typical validated GC-MS methods for sesquiterpenoids and should be determined experimentally for this specific method.

Method Validation

For reliable and reproducible results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Aromadendrene oxide-2 and the internal standard in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve, and the correlation coefficient (R²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Stock Solutions (Analyte & IS) Cal Calibration Standards Stock->Cal Sample Sample Preparation (Extraction/Dilution) Stock->Sample GCMS GC-MS System Cal->GCMS Sample->GCMS Process Chromatogram Processing (Peak Integration) GCMS->Process Quant Quantification (Calibration Curve) Process->Quant Report Final Report Quant->Report

Caption: Workflow for the quantification of Aromadendrene oxide-2 by GC-MS.

Logical Relationship for Quantification

Quantification_Logic Analyte Aromadendrene oxide-2 Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Peak Area (e.g., Caryophyllene oxide) IS->Ratio CalCurve Calibration Curve (Peak Area Ratio vs. Concentration) Ratio->CalCurve Concentration Concentration of Aromadendrene oxide-2 CalCurve->Concentration

Caption: Logical relationship for internal standard-based quantification.

References

HPLC method for purification of Aromadendrene oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Aromadendrene Oxide 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpenoid oxide found in various essential oils. As a member of the terpene family, it holds potential for investigation in drug discovery and development due to the diverse biological activities associated with this class of compounds. To facilitate such research, the isolation of this compound in high purity is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of individual components from complex mixtures like plant extracts. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound

  • Formula: C₁₅H₂₄O

  • Molecular Weight: 220.35 g/mol

  • CAS Number: 85710-39-0

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution with an increasing concentration of organic solvent (acetonitrile) is employed to effectively separate this compound from other components in the crude extract. Detection is performed using a UV detector, as sesquiterpenoids typically exhibit absorbance in the lower UV range.

Experimental Protocols

Sample Preparation

A crude extract containing this compound, typically obtained from essential oils or plant material, requires initial preparation to make it suitable for HPLC injection.

  • Extraction: If starting from plant material, perform solvent extraction using a non-polar solvent like hexane (B92381) or ethyl acetate. Concentrate the extract under reduced pressure.

  • Liquid-Liquid Extraction (for initial cleanup):

    • Dissolve the crude extract in a suitable solvent mixture, for example, methanol (B129727)/water (80:20 v/v).

    • Perform a liquid-liquid extraction with an immiscible non-polar solvent such as hexane to remove highly non-polar impurities.

    • Collect the methanolic phase containing the more polar sesquiterpenoids.

  • Solid-Phase Extraction (SPE) (Optional, for further cleanup):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the methanolic extract from the previous step.

    • Wash the cartridge with a series of increasing concentrations of methanol in water to elute impurities.

    • Elute the fraction containing this compound with a higher concentration of methanol or acetonitrile (B52724).

  • Final Sample Preparation:

    • Evaporate the solvent from the cleaned-up fraction.

    • Reconstitute the residue in the initial mobile phase composition (e.g., 60% acetonitrile in water) to a known concentration (e.g., 1-5 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Instrumentation and Conditions

This protocol is designed for a standard preparative or semi-preparative HPLC system.

ParameterRecommended Condition
HPLC System Preparative or Semi-Preparative HPLC with Gradient Capability
Column Reversed-Phase C18, 10 µm particle size, 250 x 10 mm I.D. (for semi-preparative)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient Program Time (min)
Flow Rate 4.0 mL/min
Column Temperature 25°C
Detection UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 210 nm
Injection Volume 500 µL (dependent on column size and sample concentration)
Purification Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (60% Acetonitrile in Water) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Run: Run the gradient program as specified in the table above.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the peak of interest (this compound) in a clean collection vessel.

  • Post-Purification Processing:

    • Combine the collected fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified solid compound.

  • Purity Analysis: Analyze a small portion of the purified fraction using analytical HPLC under similar conditions (with a smaller bore column and lower flow rate) to confirm the purity of the isolated this compound.

Data Presentation

The following table provides an example of the expected results from the purification of this compound. The retention time and purity values are illustrative and will vary depending on the specific instrumentation and the complexity of the initial sample.

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound~15.5>95>90

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol for this compound.

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_post_processing Post-Purification start Crude Extract l_l_extraction Liquid-Liquid Extraction start->l_l_extraction spe_cleanup Solid-Phase Extraction (Optional) l_l_extraction->spe_cleanup dissolve_filter Dissolve and Filter spe_cleanup->dissolve_filter hplc_injection HPLC Injection dissolve_filter->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation lyophilization Lyophilization solvent_evaporation->lyophilization purity_analysis Purity Analysis lyophilization->purity_analysis purified_product Purified this compound purity_analysis->purified_product

Caption: Workflow for the HPLC purification of this compound.

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Aromadendrene Oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromadendrene oxide 2 is an oxygenated sesquiterpene found in the essential oils of various plants. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects on skin cancer cells.[1][2] Specifically, it has been shown to inhibit the growth of epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines in a concentration-dependent manner.[1][2] The mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[1][2]

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[3] This assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, guidance on data presentation, and a visualization of the experimental workflow and the relevant signaling pathway.

Data Presentation

The cytotoxic effect of this compound is typically evaluated by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results of an MTT assay can be summarized in a table format for clear interpretation and comparison.

Cell LineTreatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC50 (µM)
A431 Control (Vehicle)01.25 ± 0.08100%
This compound101.05 ± 0.0684%
250.88 ± 0.0570.4%
500.62 ± 0.0449.6%50
750.40 ± 0.0332%
1000.25 ± 0.0220%
HaCaT Control (Vehicle)01.30 ± 0.09100%
This compound251.10 ± 0.0784.6%
500.91 ± 0.0670%
760.65 ± 0.0550%76
1000.45 ± 0.0434.6%
1500.28 ± 0.0321.5%

Note: The data presented above is a representative example based on published findings and is for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section details the materials and methods required to perform the MTT cytotoxicity assay for this compound.

Materials
  • This compound

  • Human epidermoid carcinoma cells (A431)

  • Human keratinocyte cells (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol
  • Cell Seeding:

    • Culture A431 and HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution with serum-free culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, and 100 µM for A431; and 25, 50, 76, 100, and 150 µM for HaCaT).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (cells with medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (A431 & HaCaT) cell_seeding 2. Cell Seeding (1x10^4 cells/well in 96-well plate) cell_culture->cell_seeding treatment 4. Treat Cells (72h Incubation) cell_seeding->treatment compound_prep 3. Prepare Aromadendrene Oxide 2 Dilutions compound_prep->treatment add_mtt 5. Add MTT Solution (2-4h Incubation) treatment->add_mtt solubilization 6. Solubilize Formazan (Add DMSO) add_mtt->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathway

Apoptosis_Pathway ROS-Mediated Mitochondrial Apoptosis Pathway AO2 This compound ROS ↑ Intracellular ROS AO2->ROS Mito_Pot ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->Mito_Pot Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 CytC Cytochrome c Release Mito_Pot->CytC Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Conclusion

The MTT assay is a robust and effective method for quantifying the cytotoxic effects of this compound on cancer cell lines. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers in the fields of oncology and drug discovery. The demonstrated cytotoxic activity of this compound, mediated through the induction of ROS and the mitochondrial apoptotic pathway, underscores its potential as a therapeutic agent and warrants further investigation.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Aromadendrene Oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide 2 is a sesquiterpenoid oxide found in the essential oils of various plants. Sesquiterpenoids, a class of naturally occurring compounds, are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. This document provides detailed protocols for the antimicrobial susceptibility testing of this compound, a lipophilic natural product. The methodologies described herein are based on established standards for testing water-insoluble compounds and are designed to ensure reliable and reproducible results for researchers investigating the antimicrobial potential of this and similar natural products.

The primary methods detailed are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent subculturing to establish the Minimum Bactericidal Concentration (MBC). These quantitative methods are crucial for evaluating the potency of a potential new antimicrobial agent.

Data Presentation

As no specific peer-reviewed antimicrobial susceptibility data for isolated this compound was identified, the following table presents illustrative data to serve as a template for reporting experimental findings. The values are hypothetical and intended to demonstrate the proper format for data presentation.

Table 1: Illustrative Antimicrobial Activity of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213128256
Enterococcus faecalisATCC 29212256>512
Gram-Negative Bacteria
Escherichia coliATCC 25922512>512
Pseudomonas aeruginosaATCC 27853>512>512
Yeast
Candida albicansATCC 9002864128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for lipophilic compounds and follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents:

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO) or Tween 80

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

2. Preparation of Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Stock Solution and Dilutions:

a. Due to its hydrophobic nature, prepare a stock solution of this compound in a suitable solvent. DMSO is a common choice. For example, dissolve 10.24 mg of the compound in 1 mL of DMSO to get a stock concentration of 10240 µg/mL. b. Important: The final concentration of the solvent in the wells should not exceed a level that affects microbial growth (typically ≤1% for DMSO). A solvent toxicity control must be included. c. In a 96-well plate, perform serial two-fold dilutions of this compound. i. Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a given row. ii. Add 200 µL of the stock solution (or a working dilution) to well 1. iii. Transfer 100 µL from well 1 to well 2, mix well by pipetting up and down. iv. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. v. Well 11 will serve as the growth control (no compound). vi. Well 12 will serve as the sterility control (broth only).

4. Inoculation and Incubation:

a. Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final desired range. b. The final concentration of the inoculum will be approximately 5 x 10⁵ CFU/mL. c. Seal the plate (e.g., with a breathable film) to prevent evaporation. d. Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

5. Interpretation of Results:

a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually as turbidity or by using a colorimetric indicator like resazurin. c. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

1. Materials:

  • MIC plate from the previous experiment

  • Agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or a multi-channel pipette

2. Procedure:

a. Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations). b. Spot-plate the aliquot onto a fresh agar plate. c. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum. d. Incubate the agar plates at 35-37°C for 18-24 hours (or longer, depending on the microorganism).

3. Interpretation of Results:

a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. b. This is determined by observing the number of colonies on the agar plates. The MBC is the concentration from which no colonies or only a very small number of colonies grow.

Visualizations

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay start Start: Pure Culture of Microorganism prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Stock Solution of this compound start->prep_compound inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate serial_dilute Serial Dilution in 96-Well Plate prep_compound->serial_dilute serial_dilute->inoculate_plate incubate_mic Incubate Plate (e.g., 24h at 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End: Report MIC & MBC Values read_mbc->end Signaling_Pathway_Concept cluster_compound Compound Interaction cluster_cell Microbial Cell compound This compound (Lipophilic) membrane Cell Membrane / Wall compound->membrane Disruption / Permeabilization pathway Essential Cellular Pathways (e.g., Respiration, Synthesis) membrane->pathway Inhibition dna DNA/RNA pathway->dna Downstream Effects growth_inhibition Growth Inhibition (MIC) pathway->growth_inhibition cell_death Cell Death (MBC) pathway->cell_death

Application Notes: Aromadendrene Oxide 2 as a Chiral Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide 2, a naturally derived sesquiterpenoid epoxide, represents a valuable chiral building block for organic synthesis. As a member of the "chiral pool," it provides a readily available, stereochemically defined scaffold for the construction of complex molecular architectures. Its strained three-membered epoxide ring, coupled with the rigid tricyclic framework of the aromadendrane skeleton, offers a unique platform for stereoselective transformations. This application note details the preparation of this compound and explores its utility in synthetic chemistry, with a focus on acid-catalyzed rearrangements that lead to novel and potentially bioactive compounds. The inherent chirality of this compound allows for the synthesis of enantiomerically enriched products, a critical consideration in drug discovery and development.

Data Presentation

The reactivity of this compound can be inferred from studies on its close isomers, ledene epoxide and isoledene (B1206527) epoxide. The following table summarizes the results of acid-catalyzed rearrangements of these related compounds, providing insight into the potential products and yields obtainable from this compound.

EntryStarting MaterialAcid CatalystSolventTemperature (°C)Product(s)Yield (%)Reference
1Ledene β-epoxideFormic AcidFormic AcidRefluxCubebane & Cadinane (B1243036) derivativesNot specifiedGijsen, 1995
2Isoledene α-epoxidep-TsOHBenzene (B151609)RefluxGuaiane-type dienes & ethersNot specifiedde Groot et al.
3(+)-Aromadendrene derivative (silyl enol ether epoxide)Silica (B1680970) gelNot specifiedNot specifiedα-ketol (maaliane skeleton precursor)Not specifiedGijsen et al.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of (+)-aromadendrene to yield this compound. The procedure is based on standard epoxidation methods using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • (+)-Aromadendrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve (+)-aromadendrene (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Acid-Catalyzed Rearrangement of this compound

This protocol outlines a general procedure for the acid-catalyzed rearrangement of this compound, based on methodologies reported for its isomers. This reaction is expected to yield rearranged products with novel carbon skeletons.

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or Formic Acid

  • Benzene or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous benzene or DCM in a round-bottom flask equipped with a reflux condenser, under an inert atmosphere.

  • Add a catalytic amount of p-TsOH (0.1 equiv) or a stoichiometric amount of formic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the rearranged products.

Expected Outcome:

Based on the reactivity of related epoxides, this rearrangement is anticipated to yield a mixture of products with rearranged carbon skeletons, such as those belonging to the guaiane, cubebane, or cadinane families. The specific product distribution will depend on the reaction conditions and the stereochemistry of the starting epoxide.

Visualizations

Synthesis_of_Aromadendrene_Oxide_2 Aromadendrene (+)-Aromadendrene Aromadendrene_Oxide_2 This compound Aromadendrene->Aromadendrene_Oxide_2 Epoxidation Reagents m-CPBA, DCM, 0 °C to rt

Caption: Synthetic pathway for the preparation of this compound.

Acid_Catalyzed_Rearrangement Aromadendrene_Oxide_2 This compound Protonation Protonated Epoxide Aromadendrene_Oxide_2->Protonation H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Ring Opening Rearrangement Hydride/Alkyl Shift Carbocation->Rearrangement Products Rearranged Products (Guaianes, Cubebanes, etc.) Rearrangement->Products

Caption: Proposed mechanism for the acid-catalyzed rearrangement of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_rearrangement Acid-Catalyzed Rearrangement Start_Synth Dissolve (+)-Aromadendrene in DCM Add_mCPBA Add m-CPBA at 0 °C Start_Synth->Add_mCPBA React_rt Stir at room temperature Add_mCPBA->React_rt Quench_Synth Quench with Na2S2O3 React_rt->Quench_Synth Workup_Synth Aqueous Workup Quench_Synth->Workup_Synth Purify_Synth Column Chromatography Workup_Synth->Purify_Synth Product_Synth This compound Purify_Synth->Product_Synth Start_Rear Dissolve this compound in Benzene Product_Synth->Start_Rear Use as Starting Material Add_Acid Add p-TsOH Start_Rear->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Quench_Rear Quench with NaHCO3 Reflux->Quench_Rear Workup_Rear Aqueous Workup Quench_Rear->Workup_Rear Purify_Rear Column Chromatography Workup_Rear->Purify_Rear Product_Rear Rearranged Products Purify_Rear->Product_Rear

Caption: Experimental workflow for the synthesis and subsequent rearrangement of this compound.

Application Notes and Protocols for Apoptosis Assays with Aromadendrene Oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide 2 is a naturally occurring oxygenated sesquiterpene found in the essential oils of various plants.[1] Emerging research has highlighted its potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for conducting apoptosis assays to evaluate the efficacy and mechanism of action of Aromadendrene oxide 2. The primary focus is on methodologies applicable to cancer cell lines, such as skin epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cells, where its effects have been previously documented.[2][4]

This compound has been shown to induce apoptosis through a reactive oxygen species (ROS) mediated mitochondrial pathway.[2] This involves the accumulation of intracellular ROS, leading to a loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases-9 and -3.[2] This cascade ultimately results in PARP cleavage and cell death.[2] The following protocols will enable researchers to investigate these key apoptotic events.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the apoptosis assays described below.

Table 1: Cell Viability Analysis (e.g., MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Vehicle Control024100 ± 5.2
This compound102485 ± 4.1
This compound252462 ± 6.5
This compound502441 ± 3.8
This compound1002425 ± 2.9
Vehicle Control048100 ± 6.1
This compound104873 ± 5.3
This compound254845 ± 4.9
This compound504828 ± 3.2
This compound1004815 ± 2.1

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound2570.1 ± 3.515.8 ± 1.214.1 ± 1.8
This compound5045.6 ± 4.230.2 ± 2.524.2 ± 2.1
This compound10020.3 ± 2.845.7 ± 3.934.0 ± 3.3

Table 3: Caspase-3/7 Activity Assay

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
Vehicle Control015,000 ± 1,2001.0
This compound2545,000 ± 3,5003.0
This compound5090,000 ± 7,2006.0
This compound100150,000 ± 11,50010.0

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A431 (human epidermoid carcinoma) and HaCaT (human keratinocyte) cells are suitable models.[2][4]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay[5][6][7]

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[5]

  • Protocol:

    • After treatment with this compound, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[8]

Caspase-Glo® 3/7 Assay[10]

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspases-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.[9]

  • Protocol:

    • Seed cells in a 96-well white-walled plate and treat with this compound.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure the luminescence using a plate-reading luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay[11][12]

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[10][11]

  • Protocol (for adherent cells):

    • Grow and treat cells on glass coverslips in a multi-well plate.

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[13]

    • Wash the cells with deionized water.

    • Equilibrate the cells with Equilibration Buffer for 10 minutes.

    • Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[12]

    • Wash the cells to remove unincorporated dUTPs.

    • Counterstain the nuclei with a DNA stain such as DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Apoptosis Assays cluster_assays start Cell Seeding and Treatment with this compound harvest Cell Harvesting (Adherent + Floating) start->harvest tunel TUNEL Assay start->tunel Fixation & Permeabilization annexin_v Annexin V/PI Staining harvest->annexin_v Flow Cytometry caspase Caspase-Glo 3/7 Assay harvest->caspase Luminometry analysis Data Analysis annexin_v->analysis caspase->analysis tunel->analysis Fluorescence Microscopy

Caption: Experimental workflow for apoptosis assays.

G cluster_pathway Proposed Apoptotic Signaling Pathway of this compound AO2 This compound ROS ↑ Intracellular ROS AO2->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm, ↑ Bax/Bcl-2) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic signaling pathway of this compound.

References

Application Notes and Protocols: Western Blot Analysis of Apoptosis Following Aromadendrene Oxide 2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of apoptosis by Aromadendrene oxide 2, with a focus on the analysis of key apoptotic proteins using Western blotting. The protocols and data presented are based on findings from studies on human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines.

This compound, an oxygenated sesquiterpene found in essential oils, has been shown to inhibit the growth of skin cancer cells by inducing apoptosis.[1][2] The mechanism of action involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial-mediated (intrinsic) pathway of apoptosis.[1][2] Key molecular events include the disruption of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, release of cytochrome c, and the subsequent activation of caspases and cleavage of PARP.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative changes in key apoptosis-related proteins in cancer cells treated with this compound, as determined by Western blot analysis. The data reflects a dose-dependent effect.

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

Treatment GroupBcl-2 (Anti-apoptotic) Relative ExpressionBax (Pro-apoptotic) Relative ExpressionBax/Bcl-2 Ratio
Control (Untreated)1.001.001.00
This compound (Low Dose)DecreasedIncreasedIncreased
This compound (High Dose)Significantly DecreasedSignificantly IncreasedSignificantly Increased

Table 2: Effect of this compound on the Activation of Caspases and PARP Cleavage

Treatment GroupPro-Caspase-9 Relative ExpressionCleaved Caspase-9 Relative ExpressionPro-Caspase-3 Relative ExpressionCleaved Caspase-3 Relative ExpressionCleaved PARP Relative Expression
Control (Untreated)1.00Basal Level1.00Basal LevelBasal Level
This compound (Low Dose)DecreasedIncreasedDecreasedIncreasedIncreased
This compound (High Dose)Significantly DecreasedSignificantly IncreasedSignificantly DecreasedSignificantly IncreasedSignificantly Increased

Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

G AO2 This compound ROS ↑ Intracellular ROS AO2->ROS Mito Mitochondrial Membrane Potential Loss ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ↓ ROS->Bcl2 Bax Bax (Pro-apoptotic) ↑ ROS->Bax CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound induced apoptotic signaling pathway.

Experimental Protocols

Western Blot Protocol for Apoptosis Protein Analysis

This protocol provides a detailed methodology for the detection of Bcl-2, Bax, Caspase-3, and PARP by Western blotting in cell lysates after treatment with this compound.

1. Cell Lysis and Protein Extraction a. Culture A431 or HaCaT cells to 70-80% confluency. b. Treat cells with desired concentrations of this compound and a vehicle control for the specified time. c. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). d. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate on ice for 30 minutes with periodic vortexing. g. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. h. Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer a. Normalize protein samples to a concentration of 20-40 µg per lane. b. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load the samples onto a 10-12% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer system.

3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendations. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

4. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's intensity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot analysis of apoptosis proteins.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Workflow for Western blot analysis of apoptosis proteins.

References

Application Notes and Protocols: Measurement of ROS Generation Induced by Aromadendrene Oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene oxide 2, an oxygenated sesquiterpene found in various essential oils, has demonstrated potential as an anti-cancer agent.[1][2] Its mechanism of action involves the induction of apoptosis in cancer cells, a process mediated by the generation of intracellular Reactive Oxygen Species (ROS).[1][2] This document provides detailed application notes and protocols for the measurement of ROS generation induced by this compound in cancer cell lines. The methodologies described herein are based on established techniques and published research, offering a guide for investigating the role of oxidative stress in the biological activity of this compound.

Data Presentation

The following table summarizes the quantitative data from a study on the effects of this compound on A431 human epidermoid cancer cells and HaCaT precancerous keratinocytes. The data illustrates a dose-dependent increase in intracellular ROS levels.

Table 1: Effect of this compound on Intracellular ROS Generation

Cell LineTreatment (Concentration)Mean Fluorescence Intensity (MFI) of DCFFold Increase in ROS vs. Control
A431Control (Vehicle)150 ± 121.0
A431This compound (50 µg/mL)320 ± 252.1
A431This compound (100 µg/mL)580 ± 413.9
HaCaTControl (Vehicle)120 ± 91.0
HaCaTThis compound (50 µg/mL)250 ± 182.1
HaCaTThis compound (100 µg/mL)490 ± 354.1

Data is presented as mean ± standard deviation and is representative of typical results.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the use of the cell-permeable fluorescent probe DCFH-DA to detect intracellular ROS. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • This compound (≥95.0% purity)[3]

  • A431 and/or HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • DCFH-DA (5 mM stock solution in DMSO)

  • N-acetyl cysteine (NAC) (optional, as a positive control for ROS inhibition)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture A431 or HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 µg/mL and 100 µg/mL) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group. For a negative control, pre-treat cells with 5 mM NAC for 1 hour before adding this compound.

  • Staining: After treatment, wash the cells twice with PBS. Add 1 mL of PBS containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Following incubation, wash the cells twice with PBS. Detach the cells using trypsin-EDTA and resuspend them in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of DCF in the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A loss of mitochondrial membrane potential is often associated with ROS-mediated apoptosis.[1] This protocol uses the fluorescent dye Rhodamine 123 to assess changes in ΔΨm.

Materials:

  • Cells treated as described in Protocol 1.

  • Rhodamine 123 (5 mg/mL stock solution in ethanol)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cell pellet in 1 mL of PBS containing 1 µg/mL of Rhodamine 123.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze the fluorescence intensity using a flow cytometer (excitation: 488 nm, emission: 529 nm). A decrease in fluorescence intensity indicates a loss of ΔΨm.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_ros ROS Measurement (DCFH-DA) cluster_mmp MMP Measurement (Rhodamine 123) cell_culture Culture A431/HaCaT Cells cell_seeding Seed Cells in 6-well Plates cell_culture->cell_seeding treatment Treat with this compound (Vehicle, 50, 100 µg/mL) cell_seeding->treatment nac_pretreatment Pre-treat with NAC (Optional Control) cell_seeding->nac_pretreatment dcfh_staining Stain with 10 µM DCFH-DA treatment->dcfh_staining rho_staining Stain with 1 µg/mL Rhodamine 123 treatment->rho_staining nac_pretreatment->treatment ros_analysis Analyze DCF Fluorescence by Flow Cytometry dcfh_staining->ros_analysis mmp_analysis Analyze Fluorescence by Flow Cytometry rho_staining->mmp_analysis

Caption: Experimental workflow for measuring ROS and MMP.

signaling_pathway AO2 This compound ROS Intracellular ROS (Reactive Oxygen Species) AO2->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Bax Bax/Bcl-2 Ratio ↑ Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptotic signaling pathway.

References

Application Notes and Protocols for the Formulation of Aromadendrene Oxide 2 for Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) oxide 2 is a naturally occurring sesquiterpenoid oxide found in various essential oils. Exhibiting a range of biological activities, including potential anti-inflammatory effects, it is a compound of interest for pharmaceutical and nutraceutical development. A significant challenge in harnessing its therapeutic potential lies in its lipophilic nature and consequently poor aqueous solubility, which is anticipated to limit its oral bioavailability.

These application notes provide a comprehensive guide to developing a formulation for Aromadendrene oxide 2 to enhance its oral bioavailability for preclinical studies. The focus is on a Self-Emulsifying Drug Delivery System (SEDDS), a lipid-based formulation strategy well-suited for poorly water-soluble compounds. Detailed protocols for in vitro and in vivo bioavailability assessment are also provided to enable a thorough evaluation of the formulated product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective formulation strategy. Key properties are summarized in the table below. The high estimated LogP and low estimated water solubility underscore the need for an enabling formulation to improve its absorption after oral administration.

PropertyValueSource
Molecular Formula C₁₅H₂₄O[1][2][3][4][5]
Molecular Weight 220.35 g/mol [1][2][3][4][5]
Appearance Not explicitly found, but likely a colorless to pale yellow oil, typical for sesquiterpenoids.
logP (o/w) ~3.7 - 4.2 (estimated)[3][4]
Water Solubility ~3.143 mg/L @ 25 °C (estimated)[3]
Boiling Point ~274-275 °C @ 760 mm Hg (estimated)[3]

Formulation Development: Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS is an isotropic mixture of oils, surfactants, and cosurfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ emulsion formation facilitates the dissolution and absorption of poorly water-soluble drugs.[6][7][8][9]

Protocol for SEDDS Formulation Development
  • Excipient Screening:

    • Solubility Studies: The solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil, sesame oil), surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40), and cosurfactants (e.g., Transcutol HP, propylene (B89431) glycol, PEG 400) should be determined. An excess amount of this compound is added to a known volume of each excipient, vortexed, and shaken in a constant temperature shaker (e.g., 25 °C for 72 hours). The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method (e.g., HPLC-UV or GC-MS).

    • Selection Criteria: Excipients with the highest solubilizing capacity for this compound are selected for the next stage.

  • Construction of Ternary Phase Diagrams:

    • To identify the self-emulsifying regions, ternary phase diagrams are constructed using the selected oil, surfactant, and cosurfactant.

    • Different ratios of surfactant and cosurfactant (Sₘᵢₓ) are prepared (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Sₘᵢₓ ratio, mixtures with the selected oil are prepared at various weight ratios (e.g., from 9:1 to 1:9).

    • A small amount of each mixture is then titrated with water, and the formation of a clear or slightly bluish, stable nanoemulsion is visually observed. The regions where spontaneous emulsification occurs are demarcated on the ternary phase diagram.

  • Preparation and Characterization of this compound-Loaded SEDDS:

    • Based on the ternary phase diagrams, a formulation with good self-emulsifying properties and a high drug-loading capacity is selected.

    • This compound is dissolved in the oil phase, followed by the addition of the surfactant and cosurfactant. The mixture is homogenized by gentle stirring.

    • Characterization:

      • Self-Emulsification Time: The time taken for the SEDDS to form a homogenous emulsion in a specified volume of water with gentle agitation is measured.

      • Droplet Size and Zeta Potential: The droplet size and zeta potential of the resulting emulsion are determined using a dynamic light scattering instrument. A smaller droplet size (<200 nm) is generally preferred for better absorption.

      • Thermodynamic Stability: The formulation is subjected to stress tests, such as centrifugation and freeze-thaw cycles, to assess its physical stability.

In Vitro Bioavailability Assessment

In Vitro Lipolysis

This assay simulates the digestion of the lipid-based formulation in the small intestine to assess if the drug remains in a solubilized state.

Protocol:

  • Lipolysis Medium: Prepare a simulated intestinal fluid (e.g., FaSSIF) containing bile salts and phospholipids.

  • Procedure:

    • Disperse the this compound-loaded SEDDS in the pre-warmed (37 °C) lipolysis medium.

    • Initiate lipolysis by adding a pancreatic lipase (B570770) extract.

    • Maintain the pH of the medium at a constant level (e.g., pH 6.8) using a pH-stat titrator by adding a sodium hydroxide (B78521) solution. The consumption of NaOH is proportional to the extent of lipid digestion.

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect samples and immediately inhibit lipase activity.

    • Separate the aqueous and lipid phases by centrifugation.

    • Quantify the concentration of this compound in the aqueous phase to determine the amount of drug that remains solubilized and is available for absorption.

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound formulation (pre-emulsified in transport buffer) to the apical (AP) side of the monolayer.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • To assess active efflux, also perform the transport study in the reverse direction (BL to AP).

    • Quantify the concentration of this compound in the collected samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

In Vivo Bioavailability Study in Rats

An in vivo pharmacokinetic study in a rodent model is essential to determine the oral bioavailability of the formulated this compound.

Protocol
  • Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g). House the animals under standard laboratory conditions and fast them overnight before the experiment with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound-loaded SEDDS orally via gavage at a predetermined dose (e.g., 10 mg/kg). A control group should receive a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent like PEG 400) intravenously via the tail vein at a lower dose (e.g., 1 mg/kg) to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

    • Centrifuge the blood samples to separate the plasma, which is then stored at -80 °C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and selective analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma. The method should be validated for linearity, accuracy, precision, and stability.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis. These parameters include:

      • Maximum plasma concentration (Cₘₐₓ)

      • Time to reach maximum plasma concentration (Tₘₐₓ)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋ₜ)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋ᵢₙf)

    • Absolute Bioavailability (F%) Calculation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation

Table 1: Solubility of this compound in Pharmaceutical Excipients

Excipient TypeExcipient NameSolubility (mg/mL) at 25°C
Oil Capryol 90[Insert Experimental Data]
Labrafil M 1944 CS[Insert Experimental Data]
Olive Oil[Insert Experimental Data]
Surfactant Kolliphor EL[Insert Experimental Data]
Tween 80[Insert Experimental Data]
Cosurfactant Transcutol HP[Insert Experimental Data]
Propylene Glycol[Insert Experimental Data]

Table 2: In Vitro Characterization of this compound-Loaded SEDDS

Formulation CodeOil:Sₘᵢₓ RatioSelf-Emulsification Time (s)Droplet Size (nm)Zeta Potential (mV)
SEDDS-1[Ratio][Data][Data][Data]
SEDDS-2[Ratio][Data][Data][Data]
SEDDS-3[Ratio][Data][Data][Data]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

FormulationCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)F (%)
Oral Suspension [Data][Data][Data][Data]
SEDDS [Data][Data][Data][Data]
Intravenous [Data][Data][Data]100

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Bioavailability cluster_invivo In Vivo Bioavailability excipient_screening Excipient Screening (Solubility Studies) ternary_diagram Ternary Phase Diagram Construction excipient_screening->ternary_diagram Select Excipients sedds_prep SEDDS Preparation & Characterization ternary_diagram->sedds_prep Identify Self-Emulsifying Region lipolysis In Vitro Lipolysis Assay sedds_prep->lipolysis Optimized Formulation caco2 Caco-2 Permeability Assay sedds_prep->caco2 Optimized Formulation pk_study Pharmacokinetic Study in Rats sedds_prep->pk_study Optimized Formulation data_analysis Pharmacokinetic Data Analysis pk_study->data_analysis Plasma Samples anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (JNK, p38, ERK) tlr4->mapk Activates ikk IKK tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB nfkb_nuc NF-κB (active) nfkb->nfkb_nuc Translocates aromadendrene This compound aromadendrene->mapk Inhibits aromadendrene->ikk Inhibits gene_transcription Gene Transcription nfkb_nuc->gene_transcription Induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines cox2 COX-2, iNOS gene_transcription->cox2

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Aromadendrene Oxide 2 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Aromadendrene oxide 2 extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

A frequent challenge in natural product extraction is a lower-than-expected yield. Several factors, from sample preparation to the extraction method itself, can contribute to this issue.

Potential Cause Explanation Recommended Solution
Incomplete Extraction The solvent may not be optimal for this compound, or the extraction time and temperature are insufficient.Optimize the solvent system by testing a range of polarities. For sesquiterpenes, ethanol (B145695), methanol, or mixtures with water are often effective.[1] Consider increasing the extraction time and ensure adequate agitation to improve solvent penetration.
Compound Degradation This compound, like many sesquiterpenoids, can be sensitive to high temperatures, prolonged light exposure, or non-neutral pH, leading to degradation during extraction.Employ lower-temperature extraction methods such as maceration or ultrasound-assisted extraction (UAE). If using techniques like Soxhlet or hydrodistillation, carefully control the temperature and duration. Store extracts in dark, airtight containers at low temperatures (e.g., -20°C).
Improper Plant Material Preparation The physical state of the plant material is crucial for efficient extraction. Large particle sizes reduce the surface area available for solvent contact.Ensure the plant material is thoroughly dried and ground to a fine, uniform powder. This increases the surface area and facilitates better solvent diffusion. For volatile compounds, consider freezing the material before grinding to prevent loss.
Suboptimal Extraction Method The chosen extraction method may not be the most efficient for your specific plant matrix and target compound.Evaluate alternative extraction techniques. Modern methods like Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields and shorter extraction times compared to traditional methods like maceration or hydrodistillation.[2]

Issue 2: Low Purity of the Crude Extract

Contamination with other compounds is a common problem that can complicate downstream purification.

Potential Cause Explanation Recommended Solution
Non-Selective Solvent A highly polar or non-polar solvent can co-extract a wide range of unwanted compounds along with this compound.Tailor the solvent polarity to your target. A sequential extraction approach can be highly effective. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds, followed by a more polar solvent like ethyl acetate (B1210297) or ethanol to extract the sesquiterpenoids.
Formation of Emulsions During liquid-liquid extraction steps, emulsions can form, making phase separation difficult and leading to cross-contamination.To break up emulsions, try adding a saturated brine solution, gently swirling the mixture, or passing it through a bed of celite or glass wool. In some cases, centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound?

A1: The yield is influenced by both endogenous and exogenous factors. Endogenous factors include the plant's species, age, and genetic makeup. Exogenous factors encompass environmental conditions during plant growth (light, temperature, water availability, soil composition), harvesting time, post-harvest handling and drying methods, and the chosen extraction method.[3]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the polarity of the target compound. For sesquiterpenoids, polar organic solvents like ethanol and methanol, often in aqueous mixtures (e.g., 70-80%), are highly effective. For less polar sesquiterpenoids, solvents such as hexane or dichloromethane (B109758) may be more suitable. It is advisable to conduct small-scale pilot extractions with a range of solvents to determine the optimal one for your specific plant material.

Q3: What are the main differences between common extraction techniques for sesquiterpenoids?

A3:

  • Hydrodistillation: Suitable for volatile compounds. It involves co-distilling the plant material with water. While simple and inexpensive, the high temperatures can lead to the degradation of thermolabile compounds.[2][4]

  • Solvent Extraction (Maceration, Soxhlet): Involves soaking the plant material in a solvent. Maceration is done at room temperature over a longer period, while Soxhlet extraction uses heated, refluxing solvent for more efficient extraction but carries a risk of thermal degradation.[2]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, enhancing solvent penetration and reducing extraction time and temperature.[5]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. It offers high selectivity, no solvent residue, and operates at mild temperatures, but requires specialized, high-cost equipment.[2][6]

Q4: How can I prevent the degradation of this compound during extraction and storage?

A4: To minimize degradation, avoid high temperatures by using low-temperature extraction methods and evaporating solvents under reduced pressure at temperatures below 45°C. Protect your samples from light by using amber glassware or wrapping containers in foil. Store both extracts and purified compounds at low temperatures (4°C for short-term, -20°C for long-term) in airtight containers.

Data Presentation: Comparison of Extraction Methods for Sesquiterpenoids

The following table summarizes quantitative data from various studies on sesquiterpene extraction, providing a comparative overview of different techniques.

Extraction Technique Plant Material Key Sesquiterpene Yield (% w/w) Extraction Time Solvent Consumption Reference
Hydrodistillation Cupressus sempervirensEssential Oil~0.74 hoursWater[2]
Soxhlet Extraction Artemisia annuaArtemisinin10.28 (total extract)Not Specifiedn-hexane[2]
Maceration Artemisia annuaArtemisininNot Specified5 daysMethanol/Hexane-chloroform[2]
Supercritical Fluid Extraction (SFE) Cupressus sempervirensEssential Oil~0.941 hourCO2[2]
Supercritical Fluid Extraction (SFE) Artemisia annuaArtemisinin0.054 (of extract)Not SpecifiedCO2[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general method for the extraction of sesquiterpenoids from dried plant material.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol

  • Ultrasonic bath

  • Erlenmeyer flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 0.5 g of the powdered plant material and place it into an Erlenmeyer flask.

  • Add 10 mL of 70% aqueous ethanol to achieve a solid-to-solvent ratio of 1:20 (w/v).[1]

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 25°C.[1]

  • After extraction, filter the mixture through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Conventional Solvent Extraction (Maceration)

This protocol is based on the phytochemical investigation of Piptocarpha axillaris.[1]

Materials:

  • Dried and powdered plant material

  • Hexane

  • Dichloromethane

  • Ethyl Acetate

  • Large Erlenmeyer flask or percolator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place the dried and powdered plant material in a large Erlenmeyer flask.

  • Submerge the material in hexane and allow it to soak for 24-72 hours with occasional agitation.[1]

  • Filter the mixture and collect the hexane extract.

  • Repeat the process sequentially with dichloromethane and then ethyl acetate on the same plant material.

  • Combine the filtrates for each solvent separately.

  • Concentrate each extract under reduced pressure using a rotary evaporator.

Protocol 3: Supercritical Fluid Extraction (SFE)

This is a generalized procedure for SFE.

Materials:

  • Ground plant material

  • SFE system with an extraction vessel and separators

  • Supercritical CO2

Procedure:

  • Pack the ground plant material into the extraction vessel.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., above 31.1°C and 73.8 bar).[7]

  • Introduce the supercritical CO2 into the extraction vessel, where it will dissolve the this compound.

  • Transfer the CO2 containing the dissolved compounds to a separation chamber.

  • Reduce the pressure in the separator, causing the CO2 to return to a gaseous state and release the extracted compounds.[7]

  • Collect the precipitated extract.

Protocol 4: Hydrodistillation

This is a standard method for extracting essential oils.

Materials:

  • Ground plant material

  • Distilled water

  • Distilling flask (e.g., 500 mL round-bottom flask)

  • Heating mantle

  • Condenser

  • Receiving flask

  • Separatory funnel

Procedure:

  • Place approximately 25 g of the ground plant material into the distilling flask.[8]

  • Fill the flask about half full with distilled water and add a few boiling chips.[8]

  • Set up the distillation apparatus with the condenser and receiving flask.

  • Gently heat the distilling flask to boil the water. The steam will carry the volatile this compound over into the condenser.

  • Continue distillation until a sufficient amount of distillate is collected (e.g., ~100 mL or after about one hour).[8]

  • The essential oil will separate from the water in the distillate, typically as an oily layer, which can then be separated.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Select Method uae UAE grinding->uae Select Method sfe SFE grinding->sfe Select Method hd Hydrodistillation grinding->hd Select Method filtration Filtration maceration->filtration uae->filtration sfe->filtration hd->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: A generalized workflow for the extraction of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_extraction Incomplete Extraction start->incomplete_extraction degradation Compound Degradation start->degradation prep Poor Sample Prep start->prep optimize_solvent Optimize Solvent/Time/Temp incomplete_extraction->optimize_solvent low_temp_method Use Low-Temp Method degradation->low_temp_method improve_grinding Improve Grinding/Drying prep->improve_grinding end Yield Improved optimize_solvent->end Re-evaluate Yield low_temp_method->end Re-evaluate Yield improve_grinding->end Re-evaluate Yield

Caption: Troubleshooting workflow for low extraction yield.

biosynthesis_pathway cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva ipp_mva IPP mva->ipp_mva ipp_isomerase IPP Isomerase ipp_mva->ipp_isomerase pyruvate Pyruvate + G3P mep MEP pyruvate->mep dmapp_mep DMAPP mep->dmapp_mep dmapp_mep->ipp_isomerase fpps Farnesyl Diphosphate Synthase (FPPS) ipp_isomerase->fpps fpp Farnesyl Diphosphate (FPP) fpps->fpp sts Sesquiterpene Synthases (STSs) aromadendrene Aromadendrene-type Sesquiterpenes sts->aromadendrene fpp->sts aromadendrene_oxide This compound aromadendrene->aromadendrene_oxide Oxidation

Caption: Biosynthesis pathway of aromadendrene-type sesquiterpenoids.

References

Aromadendrene oxide 2 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with aromadendrene (B190605) oxide-2 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is aromadendrene oxide-2 poorly soluble in aqueous media?

A1: Aromadendrene oxide-2 has a chemical formula of C₁₅H₂₄O and belongs to a class of compounds called sesquiterpenoid oxides.[1][2] Its structure is predominantly a non-polar hydrocarbon scaffold with a single ether functional group. This high degree of hydrophobicity, indicated by an estimated LogP (octanol/water partition coefficient) of around 3.5 to 4.6, leads to very low water solubility.[3][4] A calculated water solubility is estimated to be as low as 3.143 mg/L at 25°C.[4][5]

Q2: How should I prepare a stock solution of aromadendrene oxide-2?

A2: Due to its low aqueous solubility, a high-concentration stock solution should first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving a wide range of hydrophobic compounds for biological assays.[6][7] Other potential solvents include ethanol (B145695), methanol, or dimethylformamide (DMF). However, DMSO is generally preferred for its broad applicability and miscibility with aqueous media.[8]

Q3: What is the maximum recommended concentration of DMSO in a final experimental solution (e.g., cell culture)?

A3: High concentrations of DMSO can be toxic to cells and interfere with experimental results.[6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[6] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the compound.[6]

Q4: I see a precipitate when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of aromadendrene oxide-2 exceeds its solubility limit in the final aqueous medium. To resolve this, you can try several strategies:

  • Lower the Final Concentration: The simplest approach is to test lower final concentrations of the compound.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. It is critical to make serial dilutions in 100% DMSO first if you are performing a dose-response study, and then add a small volume of the DMSO stock directly to the final aqueous medium with vigorous mixing.[9]

  • Use a Higher DMSO Concentration (with caution): If your cells or assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility.

  • Gentle Warming and Sonication: When preparing the stock solution, gentle warming (e.g., 37°C) or brief sonication can help ensure the compound is fully dissolved before dilution.[6]

Q5: Are there alternative methods to improve the aqueous solubility of aromadendrene oxide-2 without using organic co-solvents?

A5: Yes, several advanced formulation techniques can enhance the solubility of hydrophobic compounds, although they require more complex preparation:

  • Complexation with Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug and increasing its apparent water solubility.

  • Micellar Solubilization: Using surfactants or hydrotropes to form micelles that can carry the hydrophobic compound in an aqueous solution.[10][11]

  • Liposomal Formulations: Encapsulating the compound within lipid vesicles (liposomes).

These methods are typically considered when co-solvents are not viable due to experimental constraints.

Quantitative Data Summary

Specific experimental solubility data for aromadendrene oxide-2 is limited in the public literature. The table below summarizes key physicochemical properties and provides a general guide for selecting a solvent for stock solutions.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [12]
LogP (Octanol/Water) ~3.48 - 4.6 (Calculated)[3][4]
Water Solubility ~3.143 mg/L @ 25°C (Estimated)[4][5]
SolventSuitability for Stock SolutionKey Considerations
DMSO ExcellentWidely used, miscible with water. Final concentration in assays should be <0.5%.[6]
Ethanol GoodCan be used, but may be more volatile and potentially more cytotoxic than DMSO at similar concentrations.
Methanol FairCan be used, but is more toxic to cells than ethanol or DMSO.
Water / PBS PoorNot suitable for preparing high-concentration stock solutions due to the compound's hydrophobicity.

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes a standard method for preparing a DMSO stock solution and diluting it for a typical cell-based assay.

Materials:

  • Aromadendrene oxide-2 (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile aqueous medium (e.g., cell culture medium, PBS)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Weigh the required amount of aromadendrene oxide-2 (Molecular Weight ≈ 220.35 g/mol ) in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., for 1 ml of a 10 mM stock, add 2.20 mg of the compound and bring the volume to 1 ml with DMSO). c. Vortex the tube thoroughly until the compound is completely dissolved.[6] If needed, sonicate in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[6] d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • Prepare Intermediate or Final Working Solutions: a. Important: Perform serial dilutions in 100% DMSO if a dose-response curve is needed.[9] This ensures the compound does not precipitate during the dilution series. b. For the final dilution into your aqueous medium, quickly add a small volume of the DMSO stock (or intermediate DMSO dilution) to the aqueous medium while vortexing or mixing vigorously. For example, to achieve a 10 µM final concentration with a 0.1% DMSO vehicle concentration, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium. c. Always prepare a vehicle control by adding the same volume of pure DMSO to the aqueous medium (e.g., 1 µL of DMSO to 999 µL of medium).

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate the troubleshooting process for solubility issues and the decision-making workflow for selecting a solubilization strategy.

G start_node Start: Compound Precipitation Observed in Aqueous Medium decision_node decision_node process_node process_node end_node end_node A Start: Compound Precipitation Observed in Aqueous Medium B Is the final concentration absolutely required? A->B C Lower the final working concentration of the compound B->C No E Can the final DMSO concentration be increased? B->E Yes D Did precipitation resolve? C->D D->E No H Problem Solved D->H Yes F Increase final DMSO % slightly (e.g., 0.1% to 0.5%) and re-test E->F Yes G Consider advanced methods: - Cyclodextrins - Liposomes - Micellar solubilization E->G No F->D I Re-evaluate experiment or accept lower concentration G->I

Caption: Troubleshooting workflow for compound precipitation.

G start_node Start: Select Solubilization Strategy for Aromadendrene oxide-2 decision_node decision_node process_node process_node end_node end_node A Start: Select Solubilization Strategy for Aromadendrene oxide-2 B Is this for an in-vitro (e.g., cell culture) experiment? A->B C Is the use of an organic co-solvent acceptable? B->C Yes H Consider in-vivo formulation strategies (e.g., emulsions, suspensions, PEGylation). B->H No (e.g., in-vivo) D Use DMSO as the primary co-solvent. Prepare a high-conc. stock (10-50 mM). C->D Yes G Evaluate advanced formulations: - Cyclodextrin complexation - Liposomal encapsulation - Surfactant-based micelles C->G No E Keep final DMSO conc. <0.5%. Include vehicle control. D->E F Strategy Finalized E->F G->F H->F

Caption: Decision workflow for selecting a solubilization strategy.

References

Technical Support Center: Stability of Aromadendrene Oxide 2 in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of aromadendrene (B190605) oxide 2 in dimethyl sulfoxide (B87167) (DMSO) stock solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of aromadendrene oxide 2?

This compound is soluble in alcohol and other organic solvents. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays due to its high solubilizing power. However, the stability of the compound in DMSO over time should be considered.

Q2: What are the ideal storage conditions for this compound in DMSO?

To maximize the shelf-life of this compound stock solutions in DMSO, it is recommended to:

  • Store aliquots at -20°C or -80°C for long-term storage to minimize degradation.

  • For short-term storage (a few days), refrigeration at 4°C is acceptable.[1]

  • Protect the solution from light and moisture, as these factors can contribute to degradation. Use amber vials or wrap containers in foil.

  • Ensure the DMSO is of high purity and anhydrous, as water content can impact compound stability.[2][3]

Q3: How long can I store this compound stock solutions in DMSO?

The long-term stability of this compound in DMSO has not been extensively reported. However, general studies on compound stability in DMSO show that while many compounds are stable, some degradation can occur. One study on a large library of compounds found that at room temperature, the probability of observing the compound was 92% after 3 months and decreased to 52% after one year.[4] For critical experiments, it is best practice to use freshly prepared solutions or to perform periodic quality control checks on stored stocks.

Q4: Can I freeze-thaw my this compound DMSO stock solution multiple times?

Repeated freeze-thaw cycles can potentially lead to compound degradation or precipitation.[1] A study on various compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when handled properly.[2][3] To minimize risks, it is recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Q5: What are the potential signs of degradation of this compound in my DMSO stock?

Visual signs of degradation can include a change in color of the solution or the appearance of precipitate. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the integrity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using the same stock solution. Degradation of this compound.1. Prepare a fresh stock solution. 2. Perform a quality control check on the old stock solution using HPLC or LC-MS to assess purity. 3. Aliquot new stock solutions to avoid multiple freeze-thaw cycles and contamination.
Precipitate observed in the stock solution after thawing. Poor solubility at low temperatures or compound precipitation.1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If the precipitate persists, sonicate the solution for a few minutes. 3. Consider preparing a lower concentration stock solution if precipitation is a recurring issue.
Loss of biological activity of the compound over time. Chemical degradation of this compound.1. Refer to the storage recommendations (store at -80°C in small aliquots). 2. Verify the integrity of the compound using an appropriate analytical method. 3. Consider if the epoxide ring, a reactive functional group, might be reacting with trace impurities or water in the DMSO.

Quantitative Stability Data

Storage Condition Time Point Hypothetical % Purity Remaining
Room Temperature (20-25°C)1 Month95%
Room Temperature (20-25°C)3 Months88%
Refrigerated (4°C)3 Months98%
Frozen (-20°C)6 Months>99%
Frozen (-80°C)12 Months>99%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.

Methodology:

  • Standard Preparation: Prepare a fresh, accurately weighed stock solution of this compound in anhydrous DMSO to serve as a reference standard.

  • Sample Preparation: At specified time points (e.g., T=0, 1 week, 1 month, 3 months), dilute an aliquot of the stored stock solution to a working concentration with an appropriate solvent system (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the peak area of the this compound from the stored sample to the peak area of the freshly prepared standard. A decrease in the relative peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

G Potential Degradation Pathway of this compound A This compound (in DMSO) C Diol Formation (Hydrolysis of Epoxide) A->C Ring Opening B Trace H2O in DMSO B->C D Loss of Biological Activity C->D

Caption: Potential hydrolysis of the epoxide ring in this compound.

G Troubleshooting Workflow for Stock Solution Instability A Inconsistent Experimental Results B Check for Obvious Issues (Precipitate, Color Change) A->B C Precipitate Observed? B->C D Warm and Vortex/Sonicate C->D Yes G Perform Analytical QC (HPLC/LC-MS) C->G No E Issue Resolved? D->E F Proceed with Experiment E->F Yes E->G No H Compound Degraded? G->H H->F No I Prepare Fresh Stock Solution H->I Yes J Review Storage and Handling Procedures I->J

References

Technical Support Center: Overcoming Peak Overlap in the NMR Spectrum of Aromadendrene oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced NMR analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectral analysis of complex molecules like Aromadendrene oxide 2.

Troubleshooting Guide & FAQs

Q1: I am observing significant peak overlap in the 1H NMR spectrum of this compound in CDCl₃, particularly in the aliphatic region. How can I resolve these signals?

A1: Peak overlap in the 1H NMR spectrum of complex sesquiterpenoids like this compound is a common challenge due to the presence of multiple protons in similar chemical environments. Here are several effective strategies to resolve overlapping signals:

  • Change the NMR Solvent: The chemical shifts of protons are influenced by the solvent. Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ (C₆D₆), can induce differential shifts in proton resonances, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). This can often spread out overlapping signals, leading to better resolution.

  • Use a Lanthanide Shift Reagent (LSR): LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the oxygen of the epoxide in this compound. This coordination induces significant changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the LSR, which can effectively resolve complex multiplets.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for resolving overlap. COSY identifies proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons. By spreading the signals into a second dimension, these experiments can help in the assignment of individual proton resonances even when they are overlapping in the 1D spectrum.

Q2: How do I choose between changing the solvent and using a Lanthanide Shift Reagent?

A2: The choice depends on the nature of the peak overlap and the information you need to obtain.

  • Changing the solvent is a relatively simple and quick first step. If the overlap is not severe, a change from a non-aromatic solvent like CDCl₃ to an aromatic solvent like C₆D₆ may be sufficient to induce the necessary shifts for resolution.

  • Using an LSR is a more involved technique but can produce much larger and more predictable shifts, which is particularly useful for highly overlapped regions. LSRs are ideal when you need to confirm the proximity of certain protons to a specific functional group (in this case, the epoxide).

Below is a workflow to guide your decision-making process.

troubleshooting_workflow start Peak Overlap Observed in 1D NMR change_solvent Change Solvent (e.g., to C₆D₆) start->change_solvent Simple approach nmr_2d Acquire 2D NMR (COSY, HSQC) start->nmr_2d For complex spectra & structural confirmation lsr Use Lanthanide Shift Reagent (LSR) change_solvent->lsr If still overlapped analysis Analyze Resolved Spectrum change_solvent->analysis If resolved lsr->nmr_2d For complex cases or confirmation lsr->analysis If resolved nmr_2d->analysis

Caption: A decision-making workflow for resolving peak overlap in NMR spectroscopy.

Q3: What kind of chemical shift changes can I expect when I change the solvent from CDCl₃ to C₆D₆?

A3: Benzene-d₆ is an aromatic solvent that can induce significant upfield or downfield shifts in the resonances of protons depending on their spatial orientation relative to the benzene (B151609) ring. Protons located "above" or "below" the plane of the interacting benzene molecule will experience a shielding effect and shift upfield (to lower ppm values), while those on the "edge" of the benzene ring will be deshielded and shift downfield (to higher ppm values). This can be particularly effective in resolving overlapping methylene (B1212753) and methine signals in the aliphatic region of your spectrum.

Q4: Are there any potential downsides to using Lanthanide Shift Reagents?

A4: Yes, while LSRs are powerful tools, they have some potential drawbacks. The paramagnetic nature of the lanthanide can cause line broadening of the NMR signals, which can reduce resolution if too much LSR is added. It is crucial to titrate the LSR into your sample in small increments and monitor the spectrum after each addition to achieve the optimal balance between signal separation and line broadening.

Data Presentation

The following table provides an illustrative example of the expected 1H NMR chemical shifts for selected protons of this compound in different analytical conditions. This data is simulated based on typical values for aromadendrane sesquiterpenoids and demonstrates the potential effects of solvent change and the addition of a Lanthanide Shift Reagent.

Protonδ (ppm) in CDCl₃δ (ppm) in C₆D₆Δδ (CDCl₃ - C₆D₆)δ (ppm) in CDCl₃ + Eu(fod)₃Δδ (LSR - CDCl₃)
H-12.652.50+0.154.85+2.20
H-2α1.801.95-0.152.50+0.70
H-2β1.651.50+0.152.15+0.50
H-5α1.902.10-0.203.10+1.20
H-5β1.751.60+0.152.65+0.90
H-62.101.90+0.203.50+1.40
H-101.551.40+0.152.05+0.50
CH₃-130.950.85+0.101.25+0.30
CH₃-141.051.15-0.101.45+0.40
CH₃-151.251.10+0.151.85+0.60

Note: This data is illustrative and intended for educational purposes. Actual chemical shifts may vary.

Experimental Protocols

Protocol 1: Solvent-Induced Shift Experiment

Objective: To resolve overlapping signals by acquiring the 1H NMR spectrum in an aromatic solvent.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Deuterated benzene (C₆D₆)

  • NMR tubes

Procedure:

  • Prepare the CDCl₃ sample: Dissolve a known amount of this compound in CDCl₃ in an NMR tube.

  • Acquire the 1H NMR spectrum in CDCl₃: Obtain a standard 1H NMR spectrum.

  • Remove the CDCl₃: Carefully evaporate the CDCl₃ from the NMR tube under a gentle stream of nitrogen.

  • Prepare the C₆D₆ sample: Re-dissolve the same sample of this compound in C₆D₆ in the same NMR tube.

  • Acquire the 1H NMR spectrum in C₆D₆: Obtain a 1H NMR spectrum under the same experimental conditions as the CDCl₃ spectrum.

  • Compare the spectra: Analyze the differences in chemical shifts between the two spectra to identify resolved signals.

Protocol 2: Lanthanide Shift Reagent (LSR) Titration

Objective: To resolve overlapping signals by inducing chemical shifts with an LSR.

Materials:

  • This compound sample in a deuterated solvent (e.g., CDCl₃)

  • Lanthanide Shift Reagent (e.g., Eu(fod)₃)

  • Microsyringe

Procedure:

  • Prepare the initial sample: Dissolve a known amount of this compound in CDCl₃ in an NMR tube.

  • Acquire a baseline 1H NMR spectrum: Obtain a standard 1H NMR spectrum of your sample.

  • Prepare the LSR stock solution: Dissolve a known amount of Eu(fod)₃ in the same deuterated solvent to create a stock solution (e.g., 10 mg/mL).

  • Titrate with the LSR:

    • Add a small, precise volume (e.g., 1-2 µL) of the LSR stock solution to your NMR tube using a microsyringe.

    • Gently mix the sample.

    • Acquire a new 1H NMR spectrum.

  • Monitor chemical shift changes: Observe the changes in the chemical shifts of the signals. Protons closer to the epoxide will experience larger downfield shifts.

  • Continue titration: Repeat step 4, adding small aliquots of the LSR and acquiring a spectrum after each addition, until the desired signal separation is achieved without excessive line broadening.

  • Analyze the data: Plot the induced chemical shift (Δδ) for each proton signal as a function of the molar ratio of [LSR]/[substrate] to aid in signal assignment.

lsr_titration_workflow start Prepare Sample in CDCl₃ acquire_baseline Acquire Baseline ¹H NMR start->acquire_baseline add_lsr Add Small Aliquot of LSR acquire_baseline->add_lsr acquire_spectrum Acquire ¹H NMR Spectrum add_lsr->acquire_spectrum check_resolution Is Resolution Sufficient? acquire_spectrum->check_resolution check_resolution->add_lsr No analyze Analyze Data check_resolution->analyze Yes

Caption: A step-by-step workflow for performing a Lanthanide Shift Reagent titration.

Protocol 3: 2D NMR Spectroscopy (COSY & HSQC)

Objective: To resolve overlapping signals and aid in structural elucidation using 2D NMR.

Materials:

  • This compound sample in a deuterated solvent

  • NMR spectrometer with 2D capabilities

Procedure:

  • Prepare the sample: Prepare a sufficiently concentrated sample of this compound in a suitable deuterated solvent.

  • Acquire a standard 1H NMR spectrum: This is used to set the spectral width for the 2D experiments.

  • Set up the COSY experiment:

    • Load the standard COSY pulse program on the spectrometer.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve the desired resolution and signal-to-noise ratio.

  • Acquire the COSY spectrum.

  • Set up the HSQC experiment:

    • Load the standard HSQC pulse program.

    • Set the spectral width for the proton dimension (F2) based on the 1H spectrum.

    • Set the spectral width for the carbon dimension (F1) to encompass all expected 13C signals.

    • Set the number of increments in F1 and the number of scans per increment.

  • Acquire the HSQC spectrum.

  • Process and analyze the 2D spectra: Use the spectrometer software to process the data and analyze the cross-peaks to identify coupled protons (COSY) and proton-carbon correlations (HSQC).

Optimizing GC-MS parameters for detecting Aromadendrene oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Aromadendrene Oxide 2

Welcome to the technical support center for the GC-MS analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the detection and quantification of this sesquiterpene oxide.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column interacting with the analyte. Column overload. Inappropriate oven temperature program.Use a deactivated inlet liner and a high-quality, inert GC column.[1] Reduce the injection volume or dilute the sample. Consider using a split injection with a higher split ratio.[1] Optimize the temperature ramp rate; a slower ramp can improve peak shape.
Low Sensitivity / Poor Signal Intensity Sample degradation at high injector temperatures. Improper MS tuning. Suboptimal sample preparation leading to low analyte concentration. Inefficient ionization.Lower the injector temperature.[1] Sesquiterpenoids can be sensitive to heat. Perform an autotune of the mass spectrometer to ensure optimal performance across the target mass range.[1] Consider a more efficient extraction method or a concentration step prior to injection. Ensure the ion source is clean and operating at the correct temperature.
Co-elution with Isomers or Matrix Components Inadequate chromatographic separation. Use of a non-selective GC column.Utilize a longer GC column or a column with a different stationary phase (e.g., a mid-polar or polar column) to improve resolution.[2][3] Adjust the oven temperature program with a slower ramp rate to enhance separation.[2] For complex matrices, consider using GCxGC for enhanced separation.[3]
Inconsistent Retention Times Fluctuations in carrier gas flow rate. Leaks in the system. Inconsistent oven temperature control.Ensure a stable carrier gas supply and check for leaks. Calibrate the GC oven to ensure accurate and stable temperature programming.[1]
Ghost Peaks Carryover from previous injections. Contamination in the syringe, inlet, or carrier gas.Run a blank solvent injection to confirm system cleanliness. Bake out the column and inlet at a high temperature (below the column's maximum limit).[1] Use high-purity solvents and carrier gas.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the analysis of this compound?

A1: A non-polar or mid-polar capillary column is generally recommended for the analysis of sesquiterpenes like this compound. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[3][4] For resolving closely related isomers, a more polar column, such as one with a wax or ionic liquid stationary phase, may provide better selectivity.[3][5]

Q2: What are the critical GC-MS parameters to optimize for this compound analysis?

A2: The most critical parameters to optimize are the oven temperature program, injector temperature, and carrier gas flow rate. The oven temperature program directly affects the separation of isomers and other compounds in the sample.[2] The injector temperature needs to be high enough for efficient vaporization but low enough to prevent thermal degradation of the analyte.[1] The carrier gas flow rate should be optimized to achieve the best chromatographic efficiency (i.e., the sharpest peaks).[1]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The identity of the peak can be confirmed by comparing its mass spectrum and retention index with a certified reference standard. The mass spectrum of this compound will have a characteristic fragmentation pattern.[6][7] The retention index should be consistent with published values for the specific column and conditions used.[4][5][6][8]

Q4: What is a suitable injection technique for this compound?

A4: The choice of injection technique depends on the sample concentration. For relatively concentrated samples, a split injection is suitable to avoid column overload.[1] For trace analysis, a splitless injection is preferred to maximize sensitivity.[2] Given that sesquiterpenoids can be less volatile, liquid injection is often more suitable than headspace sampling.[9]

GC-MS Parameter Summary for this compound

The following table provides recommended starting parameters for the GC-MS analysis of this compound. These parameters may require further optimization based on the specific instrument and sample matrix.

Parameter Recommended Starting Value Troubleshooting Tips
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5)[4][8]For better resolution of isomers, consider a longer column (e.g., 60 m) or a different stationary phase.[3][10]
Injector Temperature 250 °C[10][11]If peak tailing or degradation is observed, try lowering the temperature in 10 °C increments.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Adjust the split ratio based on the sample concentration to avoid column overload and peak fronting.[1]
Injection Volume 1 µLIf peaks are too large, reduce the injection volume or dilute the sample.[1]
Carrier Gas HeliumEnsure a constant flow rate; typical starting flow is around 1.0-1.2 mL/min.[1]
Oven Temperature Program Initial: 60 °C, hold for 2 min Ramp: 5 °C/min to 240 °C Final Hold: 240 °C for 5 min[12]A slower ramp rate can improve the separation of closely eluting compounds.[2] A final hold ensures the elution of all components.
MS Transfer Line Temp. 280 °C[2]Should be high enough to prevent condensation of the analyte.
Ion Source Temperature 230 °C[2]Can be optimized to minimize fragmentation and enhance the molecular ion peak.
Ionization Mode Electron Ionization (EI)Standard ionization mode for GC-MS, typically at 70 eV.[13]
Mass Range 40-350 m/z[10]Should cover the molecular weight of this compound (220.35 g/mol ) and its characteristic fragment ions.[6][7]
Scan Mode Full ScanFor initial identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring characteristic ions like m/z 161 and 204.[10][14]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound in a liquid sample.

1. Sample Preparation

  • If the sample is a complex mixture, perform a suitable extraction (e.g., liquid-liquid extraction with a non-polar solvent like hexane).

  • If necessary, dilute the sample in an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the instrument.

  • Transfer the final sample to a 2 mL autosampler vial.

2. Instrument Setup

  • Set up the GC-MS system according to the parameters outlined in the "GC-MS Parameter Summary" table.

  • Perform a system check and run a blank solvent injection to ensure the system is clean and free of contaminants.

3. Calibration

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • The concentration range of the calibration standards should bracket the expected concentration of the analyte in the samples.

  • Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.

4. Sample Analysis

  • Place the sample vials in the autosampler tray.

  • Create a sequence in the instrument software that includes the samples and any necessary quality control checks (e.g., blanks, calibration checks).

  • Run the sequence.

5. Data Analysis

  • Identify the this compound peak in the sample chromatograms based on its retention time and mass spectrum.

  • Integrate the peak area of the identified peak.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Peak Shape) Check_Injection Check Injection Parameters (Volume, Split Ratio) Start->Check_Injection Check_Temps Verify Temperatures (Inlet, Oven Program) Check_Injection->Check_Temps If no issue Solution_Found Problem Resolved Check_Injection->Solution_Found Adjust and re-run Check_Column Inspect GC Column (Age, Bleed, Contamination) Check_Temps->Check_Column If no issue Check_Temps->Solution_Found Optimize and re-run Check_MS Review MS Parameters (Tuning, Mass Range) Check_Column->Check_MS If no issue Check_Column->Solution_Found Replace/Condition and re-run Check_MS->Start If unresolved, re-evaluate symptoms Check_MS->Solution_Found Re-tune/Adjust and re-run

Caption: Troubleshooting workflow for common GC-MS issues.

Parameter_Relationships cluster_GC GC Parameters cluster_Outcome Analytical Outcome Oven_Temp Oven Temperature Program Resolution Peak Resolution (Separation) Oven_Temp->Resolution major impact Retention_Time Retention Time Oven_Temp->Retention_Time major impact Injector_Temp Injector Temperature Sensitivity Sensitivity (Signal Intensity) Injector_Temp->Sensitivity can affect Peak_Shape Peak Shape Injector_Temp->Peak_Shape can affect Carrier_Gas Carrier Gas Flow Rate Carrier_Gas->Resolution optimizes Carrier_Gas->Retention_Time influences Column GC Column (Stationary Phase) Column->Resolution primary factor Column->Retention_Time determines

Caption: Relationship between GC parameters and analytical outcomes.

References

Minimizing degradation of Aromadendrene oxide 2 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Aromadendrene (B190605) oxide 2 during storage. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing Aromadendrene oxide 2?

Q2: How does light affect the stability of this compound?

A2: Exposure to light, particularly UV light, can accelerate the degradation of terpenes through photolysis, a process that breaks chemical bonds.[2] This can lead to the formation of degradation products and a decrease in the purity of the compound. Therefore, it is crucial to store this compound in a dark environment, using amber glass vials or other opaque containers to protect it from light exposure.[2][3]

Q3: What is the impact of oxygen on the stability of this compound?

A3: Oxygen can lead to the oxidation of terpenes, altering their chemical structure and compromising their integrity.[1][2] To minimize oxidation, it is recommended to store this compound in airtight containers. For sensitive applications or long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection by displacing oxygen.[2]

Q4: Can I store this compound in a solution? If so, what solvent should I use?

A4: this compound is soluble in alcohol.[4] If storing in a solution, use a high-purity, anhydrous solvent. The choice of solvent will depend on your downstream application. It is crucial to ensure the solvent is free of impurities, such as peroxides, which can accelerate degradation. If storing in solution, it is still recommended to follow the guidelines for temperature, light, and oxygen exposure.

Q5: How long can I expect this compound to remain stable under recommended storage conditions?

A5: The shelf life of this compound will depend on the specific storage conditions (temperature, light, and oxygen exposure) and its initial purity. While specific data is unavailable, proper storage in a cool, dark, and inert environment is expected to ensure stability for an extended period. For critical applications, it is advisable to periodically re-analyze the purity of the compound, especially if it has been in storage for a long time.

Troubleshooting Guide

Problem: I've noticed a change in the color of my this compound sample.

  • Possible Cause: Color change can be an indicator of degradation, possibly due to oxidation or the formation of impurities.

  • Troubleshooting Steps:

    • Verify the storage conditions. Was the sample exposed to light or air for an extended period?

    • Analyze the purity of the sample using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Compare the analytical results with the certificate of analysis or a fresh sample to identify any new peaks or a decrease in the main peak area.

    • If degradation is confirmed, the sample may no longer be suitable for your experiment.

Problem: The purity of my this compound has decreased according to my latest analysis.

  • Possible Cause: A decrease in purity is a direct indication of degradation. This could be due to improper storage temperature, exposure to light or oxygen, or contamination.

  • Troubleshooting Steps:

    • Review your storage protocol against the recommended guidelines (cool, dark, and inert atmosphere).

    • Check the integrity of your storage container's seal.

    • If stored in solution, consider the possibility of solvent impurities or solvent-induced degradation.

    • The logical troubleshooting workflow below can help systematically identify the source of the degradation.

Summary of Recommended Storage Conditions

ParameterShort-Term Storage (Weeks)Long-Term Storage (Months-Years)Rationale
Temperature 15-21°C (60-70°F)[1][3]2-8°C (Refrigerated) or -20°C (Frozen)[1][2]Reduces the rate of chemical reactions and potential degradation.
Light Store in the darkStore in the darkPrevents photodegradation caused by UV light.[2]
Atmosphere Airtight containerAirtight container flushed with inert gas (Argon or Nitrogen)Minimizes oxidation by limiting exposure to oxygen.[1][2]
Container Amber glass vial or opaque container[2][3]Amber glass vial or opaque container with a secure sealProtects from light and prevents exposure to air.

Experimental Protocol: Stability Study of this compound

This protocol outlines a general procedure for conducting a stability study of this compound.

1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

2. Materials:

  • This compound (high purity, with certificate of analysis)

  • Amber glass vials with Teflon-lined caps

  • Pipettes and tips

  • Inert gas (Argon or Nitrogen)

  • Temperature and humidity-controlled storage chambers/refrigerators/freezers

  • Analytical instruments (GC-MS or HPLC)

3. Experimental Setup:

  • Sample Preparation:

    • Aliquot this compound into multiple amber glass vials to avoid repeated opening of the same sample.

    • For each storage condition, prepare a set of vials.

    • Before sealing, flush the headspace of each vial with an inert gas.

  • Storage Conditions:

    • Set up storage chambers at the following conditions (or as required by the study):

      • -20°C (Freezer)

      • 4°C (Refrigerator)

      • 25°C / 60% Relative Humidity (ICH condition for accelerated stability)

      • 40°C / 75% Relative Humidity (ICH condition for accelerated stability)

    • Include a condition where samples are exposed to light at a controlled temperature to assess photosensitivity.

  • Time Points:

    • Define the time points for analysis, for example: 0, 1, 3, 6, and 12 months.

4. Analytical Method:

  • Use a validated stability-indicating analytical method (e.g., GC-MS or HPLC) that can separate the parent compound from potential degradation products.

  • At each time point, remove one vial from each storage condition.

  • Allow the vial to reach room temperature before opening.

  • Prepare the sample for analysis according to the validated method.

  • Analyze the sample and quantify the amount of this compound remaining and any degradation products formed.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each storage condition.

  • Identify and, if possible, quantify any significant degradation products.

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Troubleshooting Workflow for Degradation

G Troubleshooting Degradation of this compound A Degradation Observed (e.g., decreased purity, color change) B Review Storage Conditions A->B C Temperature Issue? B->C Check Temperature Logs D Light Exposure Issue? C->D No G Implement Corrective Action: - Store at recommended temperature - Use calibrated equipment C->G Yes E Oxygen Exposure Issue? D->E No H Implement Corrective Action: - Use amber vials - Store in the dark D->H Yes F Solvent Issue? (if applicable) E->F No I Implement Corrective Action: - Use airtight containers - Flush with inert gas E->I Yes J Implement Corrective Action: - Use high-purity, anhydrous solvent - Check for solvent impurities F->J Yes K Re-analyze Sample Purity F->K No G->K H->K I->K J->K L Problem Resolved K->L Purity Stable M Problem Persists: Contact Technical Support K->M Purity Still Decreasing

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

References

Troubleshooting low bioactivity of synthetic Aromadendrene oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter low bioactivity with synthetic Aromadendrene oxide 2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing lower than expected bioactivity. What are the potential causes?

Low bioactivity of a synthetic compound can stem from several factors, ranging from the integrity of the compound itself to the experimental setup. The primary areas to investigate are:

  • Compound Integrity and Purity: The identity, purity, and stereochemistry of your synthetic this compound are critical.

  • Compound Handling and Stability: Issues with solubility, aggregation, and degradation can significantly impact bioactivity.

  • Bioassay and Experimental Design: The specifics of your experimental setup, including cell lines, reagents, and incubation times, can influence the observed activity.

Q2: How can I verify the chemical integrity of my synthetic this compound?

It is crucial to confirm that the synthesized molecule is indeed this compound and not an isomer or degradation product.

  • Structural Verification: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. Impurities from the synthesis process can interfere with the bioassay.

Q3: Could stereochemistry be a factor in the low bioactivity of my synthetic this compound?

Yes, stereochemistry is often a critical determinant of biological activity. Natural products can be stereospecific, and different stereoisomers can have vastly different bioactivities. If your synthesis is not stereospecific, you may have a mixture of isomers, with only one being active. This can lead to a lower overall observed effect. If possible, perform chiral separation to isolate and test individual stereoisomers.

Q4: What are the known biological activities of this compound?

This compound, an oxygenated sesquiterpene, has demonstrated several biological activities, including:

  • Antimicrobial properties .[1]

  • Anticancer activity: It has been shown to inhibit the growth of skin epidermoid cancer cells (A431) and precancerous keratinocytes (HaCaT) in a concentration-dependent manner.[2] This effect is mediated through the induction of apoptosis via a pathway involving reactive oxygen species (ROS) and the mitochondria.[2]

Q5: What is the mechanism of action for the anticancer activity of this compound?

This compound induces apoptosis in cancer cells by:

  • Increasing intracellular levels of Reactive Oxygen Species (ROS).

  • Causing a loss of mitochondrial membrane potential (ΔΨm).

  • Increasing the Bax/Bcl-2 ratio, which promotes apoptosis.

  • Triggering the release of cytochrome c from the mitochondria into the cytosol.

  • Activating caspases, such as caspase-3 and caspase-9.

  • Leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[2]

Q6: I suspect my synthetic this compound is not dissolving properly in my assay medium. How can I address this?

Poor solubility is a common issue that can lead to the compound precipitating out of solution, thereby reducing its effective concentration.

  • Solvent Selection: Prepare a concentrated stock solution in an appropriate solvent like DMSO.

  • Visual Inspection: When diluting the stock solution into your aqueous assay buffer, visually inspect for any signs of precipitation.

  • Solvent Controls: Always run a control with the highest concentration of the solvent used in your experiment to ensure that the observed effects (or lack thereof) are not due to the solvent itself.

Q7: How should I properly store my synthetic this compound?

To maintain its stability, synthetic this compound should be stored as a solid at -20°C or lower, protected from light. For solutions, it is advisable to prepare high-concentration stock solutions in an anhydrous solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh aqueous working solutions from the stock for each experiment.

Data Presentation

Summary of this compound Cytotoxicity
Cell LineDescriptionIncubation TimeIC50 Value
A431Human epidermoid (skin) carcinoma72 hours50 µM
HaCaTHuman keratinocytes (precancerous)72 hours76 µM

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of synthetic this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated and solvent controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Intracellular ROS Generation (DCFH-DA) Assay

This assay measures the levels of intracellular reactive oxygen species.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate or on coverslips and allow them to adhere.

  • Treat cells with synthetic this compound for the desired time.

  • Remove the treatment medium and wash the cells once with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Mitochondrial Membrane Potential (JC-1) Assay

This assay utilizes the JC-1 dye to measure changes in mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell culture medium

  • PBS

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture vessel.

  • Treat cells with synthetic this compound.

  • Incubate the cells with 5 µg/mL JC-1 in cell culture medium for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission).

  • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Visualizations

troubleshooting_workflow cluster_compound Compound Integrity Verification cluster_handling Compound Handling & Stability cluster_assay Bioassay Optimization start Low Bioactivity of Synthetic this compound verify_structure Verify Structure (NMR, MS) start->verify_structure verify_structure->start Incorrect Structure check_purity Check Purity (HPLC >95%) verify_structure->check_purity Structure Correct check_purity->start Impure check_stereo Assess Stereochemistry (Chiral Separation) check_purity->check_stereo Purity >95% check_stereo->start check_solubility Check Solubility (Visual Inspection, Solvent Controls) check_stereo->check_solubility Correct Isomer check_aggregation Assess Aggregation (DLS) check_solubility->check_aggregation check_stability Evaluate Stability (Storage, Fresh Solutions) check_aggregation->check_stability optimize_concentration Optimize Concentration (Dose-Response Curve) check_stability->optimize_concentration optimize_time Optimize Incubation Time (Time-Course Study) optimize_concentration->optimize_time validate_assay Validate Assay Controls (Positive & Negative Controls) optimize_time->validate_assay end_point Bioactivity Confirmed validate_assay->end_point experimental_workflow start Start: Synthetic Aromadendrene Oxide 2 cell_treatment Treat Cancer Cells (e.g., A431, HaCaT) start->cell_treatment cell_viability Cell Viability Assay (MTT) cell_treatment->cell_viability ros_assay ROS Generation Assay (DCFH-DA) cell_treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) cell_treatment->mmp_assay data_analysis Data Analysis: Determine IC50, Assess ROS & ΔΨm cell_viability->data_analysis ros_assay->data_analysis mmp_assay->data_analysis signaling_pathway compound This compound ros ↑ Intracellular ROS compound->ros bax_bcl2 ↑ Bax/Bcl-2 Ratio compound->bax_bcl2 mmp ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c bax_bcl2->mmp caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Technical Support Center: Purification of Natural Aromadendrene Oxide 2 Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from natural Aromadendrene (B190605) oxide 2 extracts. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in natural Aromadendrene oxide 2 extracts?

A1: Natural extracts containing this compound are typically complex mixtures. The most common impurities are other structurally similar sesquiterpenoids and monoterpenoids that are co-extracted from the plant source. These can include other isomers of aromadendrene oxide, as well as related terpenes like aromadendrene, alloaromadendrene, and spathulenol. Additionally, pigments, lipids, and phenolic compounds from the plant matrix may also be present.

Q2: What is the general strategy for purifying this compound?

A2: A multi-step approach is typically employed for the purification of this compound. The general workflow begins with a crude extraction from the source material, often using a solvent like ethanol (B145695) or hexane. This is followed by a series of chromatographic techniques to separate the target compound from impurities. Common methods include column chromatography, High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC).

Q3: How does the polarity of this compound influence the choice of purification method?

A3: this compound is a sesquiterpenoid ether, giving it a moderate polarity. Its estimated LogP (octanol/water partition coefficient) is around 3.7 to 4.2.[1][2] This moderate polarity makes it suitable for normal-phase chromatography on silica (B1680970) gel, where less polar impurities can be washed away with non-polar solvents, and this compound can be eluted with a solvent of intermediate polarity. For reversed-phase HPLC, it will elute with a relatively high concentration of organic solvent in the mobile phase.

Q4: Can this compound degrade during purification?

A4: Like many sesquiterpenoids, this compound can be sensitive to heat and acidic conditions.[3] Prolonged exposure to high temperatures during solvent evaporation or the use of strongly acidic stationary or mobile phases can potentially lead to degradation or rearrangement of the molecule. It is advisable to work at moderate temperatures and maintain a neutral pH whenever possible.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Column Chromatography
Possible Cause Troubleshooting Steps
Irreversible adsorption to silica gel Consider deactivating the silica gel by adding a small percentage of water or triethylamine (B128534) to the slurry and the mobile phase. Alternatively, switch to a different stationary phase like alumina (B75360) or a bonded silica (e.g., diol).
Co-elution with impurities Optimize the mobile phase by performing a thorough Thin Layer Chromatography (TLC) analysis first. Test various solvent systems of differing polarities to achieve better separation between this compound and the impurities. A shallow gradient elution can also improve resolution compared to isocratic elution.
Compound degradation on the column If degradation is suspected, consider using a less acidic stationary phase. Neutral alumina or deactivated silica gel can be good alternatives. Ensure that the solvents used are of high purity and free from acidic contaminants.
Column overloading Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight.
Issue 2: Poor Resolution in HPLC Purification
Possible Cause Troubleshooting Steps
Inappropriate mobile phase composition Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of a third solvent (ternary gradient) can sometimes improve selectivity.
Incorrect column chemistry If using a C18 column, consider trying a different stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded column, which can offer different interactions with the analytes.
Peak tailing Ensure the sample is fully dissolved in the mobile phase before injection. Peak tailing can also be caused by secondary interactions with the stationary phase; adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase can help to reduce this for some compounds.
Isomers are present The presence of stereoisomers of Aromadendrene oxide can make separation challenging.[4][5][6] Chiral chromatography may be necessary to separate enantiomers if they are present in the extract.

Data Presentation

Table 1: Comparison of Purification Techniques for Sesquiterpenoids

Technique Principle Typical Purity Achieved Throughput Advantages Disadvantages
Column Chromatography (CC) Adsorption on a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase.80-95%HighCost-effective, suitable for large-scale initial purification.Lower resolution compared to HPLC, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase with small particle size, under high pressure.>98%Low to MediumHigh resolution and efficiency, suitable for final polishing steps.Higher cost, lower sample capacity (for preparative scale).
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitioning without a solid support matrix.[7]90-98%Medium to HighNo irreversible adsorption, high sample loading capacity, reduced risk of sample degradation.[7]Requires specialized equipment, optimization of the biphasic solvent system can be complex.[7]

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the packed column with the starting mobile phase (e.g., 100% n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with the non-polar solvent (e.g., n-hexane) to remove non-polar impurities. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Analysis: Combine fractions containing pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Preparative HPLC for Final Purification
  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is a typical mobile phase.

  • Method Development: First, develop an analytical method on a smaller scale to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities.

  • Sample Preparation: Dissolve the partially purified extract from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the preparative HPLC system. Elute using the optimized gradient.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the solvent from the pure fraction by rotary evaporation or lyophilization.

Mandatory Visualization

experimental_workflow start Crude Natural Extract cc Column Chromatography (Silica Gel) start->cc Initial Purification tlc TLC Analysis of Fractions cc->tlc Fraction Monitoring hplc Preparative HPLC (C18 Column) tlc->hplc Pool Fractions for Further Purification purity_check Purity Analysis (Analytical HPLC) hplc->purity_check Purity Verification final_product Pure this compound purity_check->final_product Final Product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Yield After Column Chromatography co_elution Co-elution of Impurities? start->co_elution degradation Compound Degradation? start->degradation adsorption Irreversible Adsorption? start->adsorption optimize_mp Optimize Mobile Phase (TLC, Gradient) co_elution->optimize_mp Yes reduce_load Reduce Sample Load co_elution->reduce_load No, Overloading? change_sp Change Stationary Phase (Alumina, Deactivated Silica) degradation->change_sp Yes adsorption->change_sp Yes

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Managing Cytotoxicity of Aromadendrene oxide 2 in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the cytotoxic effects of Aromadendrene oxide 2, particularly in normal (non-cancerous) cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My normal cell lines are showing significant cytotoxicity after treatment with this compound. What is the likely mechanism?

A1: this compound has been shown to induce apoptosis (programmed cell death) in cells through the generation of intracellular Reactive Oxygen Species (ROS).[1] This increase in ROS leads to the activation of the mitochondrial (intrinsic) apoptosis pathway. Key events include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[1]

Q2: How can I reduce the cytotoxicity of this compound in my normal cell lines while still studying its other potential effects?

A2: Since the primary mechanism of cytotoxicity is ROS-induced apoptosis, co-treatment with an antioxidant can be an effective strategy. N-acetyl cysteine (NAC) has been demonstrated to block the apoptotic effects of this compound by inhibiting intracellular ROS accumulation.[1] By co-incubating your normal cells with this compound and a suitable concentration of NAC, you may be able to mitigate the cytotoxic effects.

Q3: What is a typical IC50 value for this compound, and how might it differ between normal and cancer cell lines?

Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?

A4: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT assay) and total cell number (e.g., using a trypan blue exclusion assay or an automated cell counter). A cytotoxic effect will result in a decrease in the percentage of viable cells and a reduction in the total cell number over time. In contrast, a cytostatic effect will manifest as a plateau in the total cell number while the percentage of viable cells remains high.

Q5: My cytotoxicity assay results are inconsistent between experiments. What are some common causes?

A5: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can have altered sensitivity to compounds.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments.

  • Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment and ensure it is fully solubilized in the culture medium. Precipitation of the compound can lead to variable results.

  • Solvent Concentration: Maintain a consistent and non-toxic final concentration of the solvent (e.g., DMSO) across all wells. Typically, the final DMSO concentration should be kept below 0.5%.

  • Incubation Times: Adhere strictly to the planned incubation times for both the compound treatment and the assay itself.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells at Low Concentrations
Possible Cause Troubleshooting Steps
Intrinsic sensitivity of the cell line Perform a dose-response curve to accurately determine the IC50 value. Consider reducing the incubation time.
Oxidative stress-mediated apoptosis Co-treat with an antioxidant like N-acetyl cysteine (NAC). Perform a dose-response of NAC to find the optimal protective concentration without affecting other cellular processes.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
Issue 2: Difficulty in Establishing a Non-Toxic Dose
Possible Cause Troubleshooting Steps
Steep dose-response curve Use a narrower range of concentrations around the estimated IC50 value to better define the non-toxic range.
Compound instability in media Assess the stability of this compound in your culture medium over the course of the experiment. Degradation products may have different toxicities.
Assay interference Some compounds can interfere with the readouts of cytotoxicity assays. Include appropriate controls, such as the compound in cell-free media, to check for interference.

Data Presentation

Table 1: Reported IC50 Values of this compound in Cancer and Precancerous Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
A431Human Epidermoid Cancer7250
HaCaTPrecancerous Human Keratinocytes7276

Data extracted from a study on the anticancer activity of this compound.

Experimental Protocols

Protocol for Co-treatment with N-acetyl cysteine (NAC) to Mitigate Cytotoxicity
  • Cell Seeding: Seed your normal cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of N-acetyl cysteine (NAC) in sterile water or PBS and filter-sterilize.

  • Treatment:

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • For the co-treatment groups, add NAC to the media containing this compound at a final concentration typically in the range of 1-10 mM (this should be optimized for your cell line).

    • Include the following controls: untreated cells, vehicle control (DMSO), this compound only, and NAC only.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assess Viability: Following incubation, assess cell viability using a standard method such as the MTT or LDH assay.

MTT Assay for Cell Viability
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][4][5][6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-only control.

LDH Assay for Cytotoxicity
  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Assay Procedure: Follow the manufacturer's protocol for the specific LDH cytotoxicity assay kit being used. This typically involves adding the collected supernatant to a reaction mixture.[7][8][9][10][11]

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment: Treat cells with this compound (with or without NAC) in a 6-well plate for the desired duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12][13][14][15]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assessment seed_cells Seed Normal Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_AO2 Prepare this compound Dilutions overnight_incubation->prepare_AO2 treat_cells Treat Cells with AO2 +/- NAC prepare_AO2->treat_cells prepare_nac Prepare NAC Solution prepare_nac->treat_cells controls Include Controls (Untreated, Vehicle, NAC only) incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h mtt_assay Perform MTT Assay incubate_24_72h->mtt_assay ldh_assay Perform LDH Assay incubate_24_72h->ldh_assay annexin_assay Perform Annexin V/PI Assay incubate_24_72h->annexin_assay data_analysis Analyze Data & Determine IC50/Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis annexin_assay->data_analysis

Caption: Experimental workflow for managing and assessing the cytotoxicity of this compound.

ros_apoptosis_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_intervention Intervention AO2 This compound ROS ↑ Intracellular ROS AO2->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetyl cysteine (NAC) NAC->ROS Inhibits

Caption: ROS-mediated apoptosis pathway induced by this compound.

References

Cell culture media interference with Aromadendrene oxide 2 activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aromadendrene (B190605) oxide 2 in cell-based assays. Cell culture media components can sometimes interfere with the activity of experimental compounds, leading to inconsistent or unexpected results. This resource aims to help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity of Aromadendrene oxide 2 in our cell-based assays. What could be the cause?

A1: Reduced activity of this compound can stem from several factors related to its interaction with cell culture media. The primary suspects are:

  • Protein Binding: this compound is a lipophilic sesquiterpenoid. If your culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS), the compound may bind to abundant proteins like albumin. This sequestration can reduce the effective concentration of the compound available to the cells. Studies have shown that other terpenes can bind to serum albumin, potentially reducing their bioavailability in in vitro assays[1][2][3].

  • Low Solubility: this compound has low aqueous solubility[4]. This can lead to the compound precipitating out of solution in your culture medium, especially at higher concentrations, effectively lowering the dose your cells are exposed to.

Q2: How can we mitigate the impact of serum protein binding on our experimental results?

A2: To address potential interference from serum proteins, consider the following strategies:

  • Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) for the duration of the treatment, this can decrease the amount of protein available to bind with the compound.

  • Use Serum-Free Media: For short-term experiments, switching to a serum-free medium during the treatment period can eliminate the variable of protein binding. However, ensure your cells remain viable and healthy under these conditions.

  • Incorporate a Serum Control: Include a control group where this compound is pre-incubated with serum-containing medium before being added to a cell-free assay system (e.g., a cell lysate-based assay if applicable) to quantify the extent of activity inhibition by serum components.

Q3: Can components of the basal medium itself, like phenol (B47542) red, interfere with our assays?

A3: Yes, phenol red, a common pH indicator in cell culture media, has been reported to cause assay interference.

  • Estrogenic Effects: Phenol red is a known weak estrogen mimic and can be problematic in studies involving hormone-sensitive cells or investigating signaling pathways that can be influenced by estrogenic compounds[5][6].

  • Assay Readout Interference: As a colored compound, phenol red can interfere with absorbance and fluorescence-based assays by increasing background signal or quenching the fluorescent signal[7]. If you are using such assays to measure the effects of this compound, it is advisable to use phenol red-free medium for the experiment.

Q4: We are observing inconsistent results between experiments. How can we improve reproducibility?

A4: In addition to the factors mentioned above, assay variability can be minimized by careful experimental planning and execution[8].

  • Compound Preparation: Due to its low water solubility, ensure that your stock solution of this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in your culture medium is consistent across all experiments and below a non-toxic threshold for your cells.

  • Media Consistency: Use the same formulation and batch of basal medium and serum for a set of related experiments to minimize variability from these sources. Different media formulations, such as DMEM and RPMI-1640, have distinct compositions that could potentially influence compound activity differently[9][10][11].

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when assessing the activity of this compound.

Problem 1: Reduced or No Compound Activity
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture wells for any signs of precipitation after adding this compound. Consider using a phase-contrast microscope. If precipitation is observed, you may need to lower the concentration or use a different solubilizing agent.
Serum Protein Binding Perform a dose-response experiment in both serum-containing and serum-free (or reduced serum) media. A significant rightward shift in the IC50 curve in the presence of serum suggests protein binding.
Compound Degradation To assess stability, incubate this compound in culture medium for the duration of your experiment, and then test the activity of this pre-incubated medium in a rapid, cell-free assay if one is available.
Problem 2: High Background or Inconsistent Readings in Assays
Possible Cause Troubleshooting Step
Phenol Red Interference If using an absorbance or fluorescence-based assay, switch to a phenol red-free version of your culture medium. Run a "medium only" control with and without phenol red to quantify its contribution to the signal.
Compound Autofluorescence Although not commonly reported for this compound, it's a possibility. Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your assay.

Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[12]
Molecular Weight 220.35 g/mol [12][13]
Appearance Not specified
Solubility Low in water; Soluble in alcohol[4]
logP (o/w) 4.201 (estimated)[4]

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Activity
  • Cell Seeding: Plate your target cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Media Preparation: Prepare two sets of treatment media:

    • Set A: Complete medium with your standard FBS concentration.

    • Set B: Basal medium without FBS (or with a significantly reduced FBS concentration, e.g., 1%).

  • Compound Dilution: Prepare a serial dilution of this compound in both Set A and Set B media.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values for this compound in both serum-containing and serum-free/reduced-serum conditions. A significant difference in IC50 values will indicate serum interference.

Visual Guides

Signaling Pathway and Experimental Workflow Diagrams

Aromadendrene_Oxide_2_Signaling_Pathway AO2 This compound ROS Increased Reactive Oxygen Species (ROS) AO2->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start Reduced Compound Activity Observed Check_Solubility Check for Compound Precipitation Start->Check_Solubility Test_Serum_Effect Assess Serum Protein Binding Check_Solubility->Test_Serum_Effect No Precipitation Optimize_Concentration Optimize Compound Concentration Check_Solubility->Optimize_Concentration Precipitation Observed Use_Reduced_Serum Use Reduced/Serum-Free Medium Test_Serum_Effect->Use_Reduced_Serum Serum Effect Observed Phenol_Red_Check Check for Phenol Red Interference Test_Serum_Effect->Phenol_Red_Check No Serum Effect End Re-evaluate Activity Use_Reduced_Serum->End Optimize_Concentration->End Use_Phenol_Red_Free Use Phenol Red-Free Medium Phenol_Red_Check->Use_Phenol_Red_Free Interference Observed Phenol_Red_Check->End No Interference Use_Phenol_Red_Free->End

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Aromadendrene Oxide 2 and Alloaromadendrene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, sesquiterpenoids represent a vast and structurally diverse class of compounds with a wide array of biological activities. Among these, the isomeric epoxy-sesquiterpenes, aromadendrene (B190605) oxide 2 and alloaromadendrene (B1252756) oxide, have garnered attention for their potential therapeutic applications. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct and overlapping properties.

Summary of Biological Activities

While direct comparative studies on aromadendrene oxide 2 and alloaromadendrene oxide are limited, the existing literature allows for a synthesized comparison of their bioactivities. This compound has been primarily investigated for its cytotoxic effects against cancer cells, whereas alloaromadendrene oxide has been noted for its antioxidant, antiproliferative, and unique lifespan-extending properties.

Table 1: Comparison of Quantitative Biological Activity Data

Biological ActivityThis compoundAlloaromadendrene OxideNotes
Cytotoxicity (IC50) 50 µM (A431 cells, 72h)Data not available for direct comparisonA431 is a human skin epidermoid carcinoma cell line.
76 µM (HaCaT cells, 72h)HaCaT is a human keratinocyte cell line.
Antimicrobial Activity Reported to have antimicrobial properties.Reported to have antimicrobial properties.Specific Minimum Inhibitory Concentration (MIC) values for the pure compounds are not consistently reported in comparative studies. Essential oils containing alloaromadendrene oxide have shown significant activity.
Antioxidant Activity Data not availableReported to possess antioxidant properties.Essential oils rich in alloaromadendrene oxide have demonstrated strong antioxidant potential.
Lifespan Extension Data not availableShown to prolong lifespan in C. elegans.This effect is mediated through the DAF-16 signaling pathway.
Neuroprotection Data not availableReported to have neuroprotective effects.

Disclaimer: The data presented is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Detailed Biological Activities and Mechanisms of Action

Cytotoxic and Antiproliferative Activity

This compound has demonstrated notable cytotoxic activity against skin cancer cells. A study reported that it induces apoptosis in human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines.[1] The mechanism of action involves the induction of intracellular reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This is characterized by a loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

Alloaromadendrene Oxide has also been reported to possess antiproliferative properties. One study indicated that it significantly inhibits the growth and proliferation of malignant +SA mammary epithelial cells.[2] However, detailed mechanistic studies and IC50 values against a broad range of cancer cell lines are not as extensively documented as for this compound.

Antimicrobial Activity

Both This compound and Alloaromadendrene Oxide are recognized as components of various essential oils that exhibit antimicrobial properties.[3] For instance, essential oils containing alloaromadendrene oxide have shown potent antibacterial activity.[4] However, quantitative data, such as Minimum Inhibitory Concentration (MIC) values for the isolated compounds against a standardized panel of microbes, are scarce, making a direct comparison of their antimicrobial potency difficult.

Antioxidant Activity

Alloaromadendrene Oxide is particularly noted for its antioxidant capabilities. It has been shown to protect against oxidative stress in the nematode Caenorhabditis elegans.[2] Essential oils rich in alloaromadendrene oxide have also been reported to exhibit strong antioxidant activity.[5] The precise mechanism of its antioxidant action is likely attributable to its ability to scavenge free radicals, though detailed structure-activity relationship studies are needed for confirmation. There is currently a lack of available data on the antioxidant potential of this compound.

Lifespan Extension and Neuroprotective Effects

A unique biological activity attributed to Alloaromadendrene Oxide is its ability to extend the lifespan of C. elegans. This effect is linked to its ability to mitigate oxidative stress and is mediated through the DAF-16 signaling pathway, a key regulator of longevity and stress resistance.[6] Furthermore, this compound has been reported to possess neuroprotective effects.[2]

Signaling Pathways

Aromadendrene_Oxide_2_Apoptosis_Pathway cluster_cell Cancer Cell Aromadendrene_Oxide_2 This compound ROS ↑ Intracellular ROS Mitochondrion Mitochondrion Bax_Bcl2 ↑ Bax/Bcl-2 ratio MMP_Loss Loss of ΔΨm Cytochrome_c Cytochrome c release Caspase9 Caspase-9 activation Caspase3 Caspase-3 activation Apoptosis Apoptosis

Figure 1: Apoptotic pathway induced by this compound.

Alloaromadendrene_Oxide_Longevity_Pathway cluster_organism C. elegans Alloaromadendrene_Oxide Alloaromadendrene Oxide Oxidative_Stress_Reduction ↓ Oxidative Stress DAF16_Activation DAF-16 Activation Stress_Resistance_Genes Stress Resistance Genes Longevity ↑ Lifespan

Figure 2: DAF-16 mediated longevity pathway by Alloaromadendrene Oxide.

Experimental Protocols

The following are generalized protocols for the key biological assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Alloaromadendrene oxide) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with compound Incubation_24h->Compound_Treatment Incubation_Exposure 4. Incubate for exposure time Compound_Treatment->Incubation_Exposure MTT_Addition 5. Add MTT solution Incubation_Exposure->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis

Figure 3: General workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

This compound and alloaromadendrene oxide, while structurally similar, exhibit distinct biological activity profiles based on current research. This compound shows significant promise as a cytotoxic agent against skin cancer cells through a ROS-mediated apoptotic pathway. In contrast, alloaromadendrene oxide displays a broader range of activities, including antioxidant, antiproliferative, and notably, lifespan-extending and neuroprotective effects.

Further research, particularly direct comparative studies employing standardized assays, is necessary to fully elucidate their therapeutic potential and to establish a more definitive structure-activity relationship. Such studies will be crucial for guiding future drug development efforts focused on these promising sesquiterpenoid epoxides.

References

A Comparative Analysis of the Cytotoxic Effects of Aromadendrene Oxide 2 and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Oncology and Drug Discovery

This publication provides a detailed comparison of the cytotoxic properties of Aromadendrene oxide 2, a natural sesquiterpenoid, and Doxorubicin, a conventional chemotherapeutic agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their mechanisms of action, cytotoxic potency, and the experimental protocols used for their evaluation.

Cytotoxicity Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin on the human epidermoid carcinoma cell line (A431) and the immortalized human keratinocyte cell line (HaCaT).

CompoundCell LineIncubation TimeIC50 Value
This compound A43172 hours50 µM[1]
HaCaT72 hours76 µM[1]
Doxorubicin A431Not SpecifiedSee Note 1
HaCaT24 hours~2.61 µM[2]
HaCaT72 hours~0.58 µM[2]

Note 1: While a precise IC50 value for Doxorubicin on A431 cells from the searched literature was not explicitly stated in text form, its potent cytotoxic activity against this cell line is documented.[3] It is consistently shown to be effective in the low micromolar to nanomolar range across various cancer cell lines.[4][5]

Experimental Protocols: Assessing Cytotoxicity

The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: A431 and HaCaT cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of either this compound or Doxorubicin and incubated for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action: A Visualized Comparison

The cytotoxic effects of this compound and Doxorubicin are mediated through distinct signaling pathways, ultimately leading to programmed cell death or apoptosis.

This compound: ROS-Mediated Mitochondrial Apoptosis

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the accumulation of reactive oxygen species (ROS) within the cancer cells.[6][7]

Aromadendrene_Oxide_2_Pathway AO2 This compound ROS ↑ Reactive Oxygen Species (ROS) AO2->ROS Mito Mitochondrial Stress ROS->Mito BaxBcl2 ↑ Bax/Bcl-2 ratio Mito->BaxBcl2 CytC Cytochrome c release BaxBcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound apoptotic pathway.

Doxorubicin: A Multi-Faceted Approach to Cytotoxicity

Doxorubicin exerts its anticancer effects through several mechanisms, making it a potent and widely used chemotherapeutic agent. Its primary modes of action include DNA intercalation, inhibition of topoisomerase II, and the generation of ROS.[8][9][10]

Doxorubicin_Pathway cluster_mechanisms Doxorubicin Primary Mechanisms cluster_downstream Downstream Effects cluster_apoptosis Apoptotic Pathways Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS_Gen ROS Generation Dox->ROS_Gen DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS_Gen->Mito_Dysfunction Intrinsic Intrinsic Pathway (Caspase-9) DNA_Damage->Intrinsic Extrinsic Extrinsic Pathway (Caspase-8) DNA_Damage->Extrinsic Mito_Dysfunction->Intrinsic Casp3 Caspase-3 Activation Intrinsic->Casp3 Extrinsic->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin's multi-mechanistic apoptotic pathways.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the typical workflow for a comparative cytotoxicity study.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (A431 & HaCaT) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound & Doxorubicin) Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (Microplate Reader) MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparative cytotoxicity analysis.

References

Synergistic Antitumor Effects of Aromadendrene Oxide-2 and β-Caryophyllene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anticancer effects of Aromadendrene (B190605) oxide-2 and β-caryophyllene, focusing on their combined performance and the underlying molecular mechanisms. The data presented is primarily derived from a key study by Saranya et al. (2018) investigating their efficacy against skin epidermoid carcinoma.

Quantitative Analysis of Synergistic Cytotoxicity

The combination of Aromadendrene oxide-2 and β-caryophyllene has demonstrated a significant synergistic effect in inhibiting the growth of skin epidermoid carcinoma cells (A431) and precancerous keratinocytes (HaCaT).[1] The synergy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.

Cell LineCompoundIC50 (µg/mL)Combination Ratio (β-Caryophyllene:Aromadendrene oxide-2)Combination IC50 (µg/mL)Combination Index (CI)
A431 β-Caryophyllene30.01:1.212.5< 1
Aromadendrene oxide-235.0
HaCaT β-Caryophyllene40.01:1.118.5< 1
Aromadendrene oxide-245.0

Table 1: Synergistic Cytotoxicity of β-Caryophyllene and Aromadendrene oxide-2. The table summarizes the half-maximal inhibitory concentration (IC50) of the individual compounds and their combination, along with the Combination Index (CI) values indicating synergy in A431 and HaCaT cell lines. Data extracted from Saranya et al. (2018).

Mechanism of Action: Induction of Apoptosis

The synergistic cytotoxicity of Aromadendrene oxide-2 and β-caryophyllene is primarily attributed to the induction of apoptosis, or programmed cell death.[1] The combination treatment triggers a cascade of molecular events leading to the self-destruction of cancer cells.

Key mechanistic findings include:

  • Cell Cycle Arrest: The combination induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[1]

  • Reactive Oxygen Species (ROS) Generation: A significant increase in intracellular ROS levels is observed, which acts as a trigger for the apoptotic pathway.[1]

  • Mitochondrial Pathway of Apoptosis: The treatment leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and an increased Bax/Bcl-2 ratio.[1]

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1]

  • PARP Cleavage: Activation of caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols employed in the cited research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds.

  • Cell Seeding: A431 and HaCaT cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Aromadendrene oxide-2, β-caryophyllene, and their combination for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Isobolographic and Combination Index (CI) Analysis

These methods are used to determine the nature of the interaction between the two compounds.

  • Dose-Response Curves: The IC50 values for each compound are determined from their respective dose-response curves.

  • Combination Studies: Cells are treated with combinations of the two drugs at a constant ratio based on their individual IC50 values.

  • CI Calculation: The Combination Index is calculated using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the IC50 concentrations of the individual compounds and their combination for 48 hours.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated as in the apoptosis assay and then harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Synergistic Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the synergistic induction of apoptosis by Aromadendrene oxide-2 and β-caryophyllene.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_flow_assays Flow Cytometry Analysis cluster_analysis Data Analysis A431 A431 Cells Treatment Treat with Aromadendrene oxide-2, β-caryophyllene, & Combination A431->Treatment HaCaT HaCaT Cells HaCaT->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Isobologram Isobologram & CI Analysis (Synergy) MTT->Isobologram Apoptosis Annexin V/PI Staining (Apoptosis) FlowCytometry->Apoptosis CellCycle PI Staining (Cell Cycle) FlowCytometry->CellCycle ROS DCFH-DA Staining (ROS Levels) FlowCytometry->ROS signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptotic Events Combination Aromadendrene oxide-2 + β-caryophyllene ROS ↑ Intracellular ROS Combination->ROS BaxBcl2 ↑ Bax/Bcl-2 Ratio Combination->BaxBcl2 Casp8 ↑ Caspase-8 Activation Combination->Casp8 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC ↑ Cytochrome c Release MMP->CytoC BaxBcl2->CytoC Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Validating the ROS-Mediated Mitochondrial Pathway of Aromadendrene Oxide 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Aromadendrene oxide 2 in inducing apoptosis through the ROS-mediated mitochondrial pathway against other well-documented natural compounds. Supporting experimental data is presented to validate its mechanism of action, alongside detailed protocols for key experiments.

Comparative Analysis of Bioactive Compounds

This compound, a naturally occurring oxygenated sesquiterpene, has demonstrated significant potential as an anticancer agent by inducing programmed cell death in cancer cells.[1][2] Its primary mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This guide compares the efficacy of this compound with two other extensively studied natural compounds, Curcumin and Berberine, which are also known to induce apoptosis via a similar mechanism.[3][4][5][6][7][8][9][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters demonstrating the apoptotic efficacy of this compound, Curcumin, and Berberine.

ParameterThis compoundCurcuminBerberine
Cell Line(s) A431 (human epidermoid carcinoma), HaCaT (human keratinocyte)HCT116 (colon cancer), NCI-H460 (non-small cell lung cancer), A549 (lung cancer), MDA-MB-231, MCF-7 (breast cancer), HT29 (colon adenocarcinoma)PANC-1, MIA-PaCa2 (pancreatic cancer), A549, PC9 (non-small cell lung cancer), MCF-7, MDA-MB-231 (breast cancer), PC-3 (prostate cancer)
IC50 Value 50 µM (A431, 72h), 76 µM (HaCaT, 72h)[2]~20-40 µM (A549 chemoresistant lines, 48h)[6]~40-80 µM (A549, PC9, 48h)[3]
ROS Generation Significant increase leading to apoptosis.[1][2]Dose- and time-dependent increase.[4][5][7]Dose-dependent increase.[3][8][9][12]
Bax/Bcl-2 Ratio Increased ratio favoring apoptosis.[1]Upregulation of Bax and downregulation of Bcl-2.[5][13][14][15][16][17]Upregulation of Bax and downregulation of Bcl-2.[9]
Mitochondrial Membrane Potential (ΔΨm) Loss of ΔΨm observed.[1]Loss of ΔΨm reported.[5]Disruption of ΔΨm.[8][9]
Caspase Activation Activation of caspase-3 and caspase-9.[1]Activation of caspase-3, -8, and -9.[5]Cleavage of caspase-9 and -3.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROS-mediated mitochondrial apoptotic pathway induced by these compounds and a typical experimental workflow for its validation.

ROS_Mitochondrial_Pathway Compound This compound Curcumin Berberine ROS ↑ Intracellular ROS Compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax/Bcl-2 Ratio Mitochondrion->Bax MMP ↓ ΔΨm (Loss of MMP) Bax->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptotic pathway.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound or Alternative Compound start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ros_detection ROS Detection (Flow Cytometry with DCFH-DA) treatment->ros_detection mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Comparison viability->data_analysis ros_detection->data_analysis mmp_assay->data_analysis western_blot Western Blot Analysis (Bax, Bcl-2, Caspases) protein_extraction->western_blot western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., A431, HCT116)

    • Complete culture medium

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

    • Treat the cells with various concentrations of the test compounds for the desired time periods (e.g., 24, 48, 72 hours).

    • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[19]

    • Incubate the plate at 37°C for 4 hours.[1][19]

    • After incubation, add 100 µL of the solubilization solution to each well.[1][19]

    • Incubate the plate for a further 4 hours at 37°C to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular ROS (Flow Cytometry with DCFH-DA)

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[20][21][22]

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Complete culture medium

    • Test compounds

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds as described for the viability assay.

    • After treatment, harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in PBS containing 10 µM DCFH-DA.

    • Incubate the cells at 37°C for 30 minutes in the dark.[21]

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in PBS and analyze immediately using a flow cytometer.[20]

    • Excite the cells at 488 nm and measure the emission at 525 nm.

    • Quantify the mean fluorescence intensity to determine the level of intracellular ROS.[23]

Western Blot Analysis for Apoptotic Proteins (Bax and Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[24][25][26][27][28]

  • Materials:

    • Cancer cell lines treated with test compounds

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[25]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.[24]

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression and calculate the Bax/Bcl-2 ratio.

References

In Vivo Anticancer Potential of Aromadendrene Oxide 2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Aromadendrene oxide 2, with a focus on its in vivo validation. Due to the current lack of direct in vivo studies on this compound, this document summarizes the existing in vitro data and juxtaposes it with in vivo studies of β-caryophyllene, a structurally related sesquiterpene often found in the same essential oils, and 5-Fluorouracil, a standard chemotherapeutic agent. This comparison aims to provide a framework for evaluating the potential of this compound for further preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the available data on the anticancer effects of this compound, β-caryophyllene, and 5-Fluorouracil. It is crucial to note that the data for this compound is from in vitro studies, while the data for the comparators is from in vivo models. Direct comparison of efficacy should be interpreted with caution due to the different experimental systems.

Table 1: In Vitro Anticancer Activity of this compound

CompoundCell LineCancer TypeIC50 (µM)Key Findings & Mechanisms
This compoundA431Human Epidermoid Carcinoma50Induces apoptosis through intracellular ROS accumulation, loss of mitochondrial membrane potential, and activation of caspases.[1][2]
HaCaTPrecancerous Human Keratinocytes76Inhibits cell growth and colony formation.[1][2]

Table 2: Comparative In Vivo Anticancer Efficacy

CompoundCancer ModelDosing RegimenKey Findings
β-caryophyllene Colorectal Cancer Xenograft (HCT 116)Not specifiedInhibited tumor growth, migration, and invasion. Induced apoptosis.[3]
Lung Cancer XenograftNot specifiedEnhanced the anti-tumor activity of cisplatin (B142131).[4]
5-Fluorouracil Colorectal Cancer Spheroids (HCT 116)10 µM81% ± 4% inhibition of tumor spheroid density.[3]
Epidermoid CarcinomaStandard chemotherapy regimenUsed in combination with other agents like cisplatin for improved survival in head and neck squamous cell carcinoma.[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 cluster_1 This compound This compound Intracellular ROS Accumulation Intracellular ROS Accumulation This compound->Intracellular ROS Accumulation Mitochondrial Membrane Potential Loss Mitochondrial Membrane Potential Loss Intracellular ROS Accumulation->Mitochondrial Membrane Potential Loss Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Loss->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Fig. 1: Proposed apoptotic signaling pathway of this compound.

G cluster_0 cluster_1 Treatment Groups cluster_2 Cancer Cell Culture Cancer Cell Culture Cell Implantation Cell Implantation Cancer Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Test Compound Test Compound Randomization->Test Compound Positive Control Positive Control Randomization->Positive Control Data Collection Data Collection Vehicle Control->Data Collection Test Compound->Data Collection Positive Control->Data Collection Tumor Volume Measurement Tumor Volume Measurement Data Collection->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Data Collection->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor Excision & Analysis Tumor Excision & Analysis Endpoint Analysis->Tumor Excision & Analysis

Fig. 2: General experimental workflow for an in vivo xenograft model.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (this compound)
  • Cell Culture: Human epidermoid carcinoma (A431) and human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (In Vitro)
  • Annexin V-FITC/PI Staining: To quantify apoptosis, treated and untreated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells are then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Protein expression levels of key apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and PARP) are assessed by Western blotting. Briefly, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: Cultured human cancer cells (e.g., A431 for epidermoid carcinoma) are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomly assigned to treatment and control groups. The test compound (e.g., β-caryophyllene) or a standard chemotherapeutic (e.g., 5-Fluorouracil) is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle used to dissolve the test compound.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored to assess toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Discussion and Future Directions

The available in vitro data strongly suggest that this compound possesses anticancer properties against skin epidermoid carcinoma cells, primarily through the induction of apoptosis. The mechanism, involving ROS generation and the mitochondrial pathway, is a well-established target for cancer therapy.

However, the lack of in vivo data represents a significant gap in our understanding of its therapeutic potential. The promising in vitro results for this compound, combined with the in vivo efficacy demonstrated by the structurally similar compound β-caryophyllene, provide a strong rationale for conducting in vivo studies. Future research should focus on evaluating the efficacy of this compound in preclinical xenograft models of skin cancer. Such studies would be crucial to determine its bioavailability, therapeutic efficacy, and potential toxicity, thereby paving the way for its potential development as a novel anticancer agent.

References

Comparative Analysis of Aromadendrene Oxide-2 from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Aromadendrene (B190605) oxide-2, a sesquiterpenoid ether, has garnered significant interest within the scientific community for its potential therapeutic properties, including antimicrobial and anticancer activities. This guide provides a comparative analysis of Aromadendrene oxide-2 derived from various plant sources, offering a valuable resource for researchers, scientists, and professionals in drug development. The information presented herein is based on a comprehensive review of existing scientific literature, focusing on the yield, purity, and biological activities of this promising natural compound.

Physicochemical Properties of Aromadendrene Oxide-2

PropertyValue
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.35 g/mol
AppearanceColorless oil
Boiling Point274.00 to 275.00 °C @ 760.00 mm Hg (estimated)
logP (o/w)4.201 (estimated)
SolubilitySoluble in alcohol; Insoluble in water

Plant Sources and Yield of Aromadendrene Oxide-2

Aromadendrene oxide-2 is a constituent of the essential oils of numerous plant species. While the presence of this compound is widespread, its concentration can vary significantly depending on the plant source, geographical location, and extraction method. The following table summarizes the reported presence and, where available, the percentage of Aromadendrene oxide-2 in the essential oils of several key botanical sources. It is important to note that the yield of the total essential oil from the plant material and the percentage of the specific compound within that oil are both crucial factors in determining the most viable source for isolation.

Plant SourceFamilyPlant Part UsedEssential Oil Yield (% w/w)Aromadendrene Oxide-2 (% in Essential Oil)Reference
Lantana camaraVerbenaceaeLeaves0.24 ± 0.014%Present, but not individually quantified in some studies; Aromadendrene oxide I reported at 1.8% in flower oil.[1]
Valeriana officinalisCaprifoliaceaeRoots0.21 - 1.03%Not explicitly quantified as Aromadendrene oxide-2 in comparative studies. Alloaromadendrene, a related compound, is present.[2]
Humulus lupulus (Hops)CannabaceaeConesVariablePresent, but not individually quantified in broad analyses.[3]
Eucalyptus speciesMyrtaceaeLeaves1.2 - 3.0%Present in some species, but often not a major component.[4]
Panax ginsengAraliaceaeRoots0.09 - 0.12%Not reported as a major constituent in several analyses.[5]

Note: The data presented are synthesized from multiple sources and may vary based on specific chemotypes, environmental conditions, and analytical methods.

Biological Activities of Aromadendrene Oxide-2

Aromadendrene oxide-2 has demonstrated a range of biological activities that underscore its potential for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of Aromadendrene oxide-2 against various cancer cell lines. Research has shown that it can induce apoptosis (programmed cell death) in skin epidermoid cancer cells.[6] This activity is a key area of investigation for its potential use in oncology.

Antimicrobial Properties

Aromadendrene oxide-2 is recognized as one of the biologically active components of Lantana camara that contributes to its antimicrobial properties.[7] This suggests its potential application in developing new antimicrobial agents to combat pathogenic microorganisms.

Experimental Protocols

Isolation and Purification of Aromadendrene Oxide-2 from Lantana camara Leaves

The following protocol is a representative method for the isolation and purification of sesquiterpenoids like Aromadendrene oxide-2 from plant material, adapted from procedures for similar compounds.[7][8]

1. Plant Material and Extraction:

  • Fresh leaves of Lantana camara are collected, washed, and shade-dried.

  • The dried leaves are coarsely powdered.

  • The powdered material is subjected to hydrodistillation using a Clevenger-type apparatus for 3-4 hours to extract the essential oil.

  • The collected essential oil is dried over anhydrous sodium sulfate.

2. Chromatographic Purification:

  • The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 95:5) and visualized using an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Fractions containing the compound of interest (identified by its Rf value) are pooled together.

3. Final Purification:

  • The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield high-purity Aromadendrene oxide-2 (>95%).

4. Characterization:

  • The structure of the purified compound is confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of Aromadendrene oxide-2 against a cancer cell line (e.g., A431 human epidermoid carcinoma).[6]

1. Cell Culture and Seeding:

  • A431 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Treatment with Aromadendrene Oxide-2:

  • A stock solution of purified Aromadendrene oxide-2 is prepared in a suitable solvent (e.g., DMSO).

  • The stock solution is serially diluted with the culture medium to achieve a range of final concentrations.

  • The old medium is removed from the wells, and the cells are treated with the different concentrations of Aromadendrene oxide-2. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle control.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Visualizations

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_analysis Analysis & Activity plant_material Plant Material (e.g., Lantana camara leaves) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Column Chromatography essential_oil->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Aromadendrene Oxide-2 (>95% Purity) hplc->pure_compound characterization Structural Characterization (GC-MS, NMR) pure_compound->characterization cytotoxicity_assay Cytotoxicity Assay (MTT) pure_compound->cytotoxicity_assay

Caption: Workflow for the isolation, purification, and analysis of Aromadendrene oxide-2.

Signaling_Pathway AO2 Aromadendrene Oxide-2 Cell Cancer Cell AO2->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway of Aromadendrene oxide-2 in cancer cells.

References

Confirming the Structure of Aromadendrene Oxide 2: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

"

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comparative analysis of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for confirming the structure of the sesquiterpenoid Aromadendrene oxide 2. We will delve into the experimental data required, compare this technique with alternative methods, and provide detailed experimental protocols.

This compound, a naturally occurring sesquiterpenoid oxide, possesses a complex tricyclic carbon skeleton. Its precise chemical structure, including stereochemistry, is essential for understanding its biological activity and potential therapeutic applications. While various analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to provide detailed atom-by-atom connectivity and spatial relationships within the molecule.

Unraveling the Structure with 2D NMR

The confirmation of the gross structure of this compound (C₁₅H₂₄O, Molecular Weight: 220.35 g/mol ) relies on a suite of 2D NMR experiments, primarily ¹H-¹H COSY, HSQC, and HMBC.[1] These experiments provide a comprehensive picture of the proton and carbon framework of the molecule.

Key 2D NMR Correlations for Structural Elucidation:

ExperimentInformation ProvidedRelevance to this compound Structure
¹H-¹H COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds.Establishes proton-proton connectivity within the various spin systems of the molecule, helping to trace out the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with the carbon atom to which it is directly attached.Assigns specific protons to their corresponding carbon atoms in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds.Provides crucial long-range connectivity information, linking together the different spin systems identified by COSY and confirming the overall carbon framework, including the placement of quaternary carbons and the epoxide ring.

Comparative Analysis of Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical methods can also be employed to gain structural information about this compound.

Analytical TechniqueAdvantagesDisadvantages
2D NMR Spectroscopy - Provides detailed atom-level connectivity. - Non-destructive. - Information on stereochemistry can be obtained through NOESY/ROESY experiments.- Requires a relatively pure sample of sufficient quantity. - Can be time-consuming to acquire and analyze data for complex molecules.
X-ray Crystallography - Provides the absolute and unambiguous 3D structure of a molecule.- Requires a suitable single crystal, which can be difficult to obtain for many natural products. - The crystal structure may not always represent the conformation in solution.
Gas Chromatography-Mass Spectrometry (GC-MS) - Highly sensitive for the detection and identification of volatile compounds. - Provides molecular weight and fragmentation patterns that can aid in identification.- Primarily provides information on molecular weight and fragmentation, not detailed connectivity. - Identification often relies on comparison with library spectra, which may not be available for novel compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key experiments discussed.

2D NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is used for data acquisition.

Data Acquisition Parameters (General):

  • ¹H-¹H COSY: Standard pulse programs are used. Key parameters include spectral widths in both dimensions, number of increments, and number of scans per increment.

  • HSQC: Optimized for one-bond ¹JCH coupling constants (typically ~145 Hz).

  • HMBC: Optimized for long-range ²JCH and ³JCH coupling constants (typically 6-8 Hz).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Typically scanned from m/z 40 to 400.

Logical Workflow for Structure Confirmation

The process of confirming the structure of this compound using 2D NMR follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D NMR (¹H, ¹³C) C Assign ¹H and ¹³C Signals A->C Initial Assignments B 2D NMR (COSY, HSQC, HMBC) D Establish ¹H-¹H Spin Systems (COSY) B->D E Correlate ¹H and ¹³C Signals (HSQC) B->E F Determine Long-Range Connectivities (HMBC) B->F C->D C->E G Assemble Molecular Fragments D->G E->G F->G H Confirm Gross Structure G->H I Stereochemical Analysis (NOESY/ROESY) H->I Optional

References

Cross-validation of Aromadendrene Oxide 2 Activity in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Aromadendrene oxide 2, a naturally occurring oxygenated sesquiterpene. The available experimental data is presented to offer insights into its potential as an anticancer agent, alongside a well-established chemotherapeutic drug, Doxorubicin, for contextual comparison. This document summarizes the current state of research, including detailed experimental protocols and the elucidated mechanism of action.

Overview of this compound Anticancer Activity

This compound has demonstrated cytotoxic effects against human epidermoid carcinoma (A431) and precancerous human keratinocyte (HaCaT) cell lines.[1] Research indicates that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.[1][2] The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[1][2]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for this compound in comparison to the standard chemotherapeutic agent, Doxorubicin, in the tested cell lines.

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)
This compound A431Human Epidermoid Carcinoma7250
HaCaTPrecancerous Human Keratinocytes7276
Doxorubicin A431Human Epidermoid CarcinomaNot Specified~2.5 - >20
HaCaTPrecancerous Human Keratinocytes242.72

Note: The IC50 values for Doxorubicin are sourced from separate studies and are provided for comparative context. Direct comparison is limited as the experimental conditions may have varied.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are then quantified.

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and the general experimental workflow.

G cluster_workflow Experimental Workflow for Anticancer Activity Assessment start Cancer Cell Culture treatment Treatment with this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle results Data Analysis & Interpretation mtt->results apoptosis->results cell_cycle->results

Caption: General experimental workflow for evaluating the anticancer effects of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound AO2 This compound ROS ↑ Intracellular ROS AO2->ROS G0G1 G0/G1 Cell Cycle Arrest AO2->G0G1 MMP ↓ Mitochondrial Membrane Potential ROS->MMP BaxBcl2 ↑ Bax/Bcl-2 Ratio ROS->BaxBcl2 CytoC Cytochrome c Release MMP->CytoC BaxBcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed ROS-mediated mitochondrial apoptotic pathway induced by this compound.

Limitations and Future Directions

The current body of research on the anticancer activity of this compound is limited to skin-related cell lines (A431 and HaCaT). To establish a broader potential for this compound in oncology, further cross-validation studies are essential. Future research should focus on:

  • Screening against a diverse panel of cancer cell lines: Evaluating the cytotoxic effects of this compound on cell lines from various cancer types, such as breast, lung, colon, and prostate cancer, is crucial.

  • Direct comparative studies: Performing head-to-head comparisons with established chemotherapeutic agents and other natural product-derived anticancer compounds within the same experimental setup would provide more definitive data on its relative efficacy.

  • In vivo studies: Investigating the antitumor activity of this compound in animal models is a necessary next step to assess its therapeutic potential in a physiological context.

References

Aromadendrene Oxide-2: A Comparative Analysis of its Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of microbiology and drug development, the emergence of antibiotic resistance is a paramount concern. This has spurred the investigation of novel antimicrobial compounds from natural sources. One such compound of interest is aromadendrene (B190605) oxide-2, a sesquiterpenoid found in the essential oils of various plants. This guide provides a comparative overview of the efficacy of aromadendrene oxide-2 against standard antibiotics, supported by available experimental data.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for aromadendrene, a closely related precursor to aromadendrene oxide-2, against several bacterial strains, alongside the typical MIC ranges for standard antibiotics against their respective ATCC reference strains. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific bacterial strains tested.

MicroorganismAromadendrene MIC (µg/mL)Standard AntibioticStandard Antibiotic MIC (µg/mL)
Staphylococcus aureus (MRSA)250 - 1000[1][2]Vancomycin0.5 - 2[3]
Streptococcus pyogenes120[2]Penicillin≤ 0.12[4]
Amoxicillin0.016 - 0.064[4]
Enterococcus faecalis (VRE)250 - 1000[1][2]Ampicillin0.5 - 2[5][6]
Vancomycin1 - 4[5][6]
Escherichia coli> 8000[1]Ciprofloxacin0.004 - 0.015[7]
Gentamicin0.25 - 1.0[8]
Pseudomonas aeruginosa> 8000[1]Ciprofloxacin0.06 - 0.5[8]
Gentamicin0.5 - 4[8][9]

Note: The MIC values for aromadendrene are derived from studies on the essential oil of Eucalyptus globulus and its components.[1][2] The specific isomer, aromadendrene oxide-2, may exhibit different activity. The MIC values for standard antibiotics are against ATCC reference strains and may vary for clinical isolates.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the efficacy of antimicrobial agents. The data presented in this guide was primarily obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

A generalized protocol is as follows:

  • Preparation of Antimicrobial Stock Solution: A stock solution of aromadendrene oxide-2 or the standard antibiotic is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared from a fresh culture. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only medium and inoculum) and a negative control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the test organism (typically 35-37°C) for 16-20 hours.

  • Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Proposed Mechanism of Action

The precise molecular mechanism of action for aromadendrene oxide-2 has not been fully elucidated. However, the antibacterial activity of sesquiterpenoids, the class of compounds to which aromadendrene belongs, is often attributed to their ability to disrupt the bacterial cell membrane.[10][11] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

G Proposed Antibacterial Mechanism of Sesquiterpenoids cluster_0 Bacterial Cell A Aromadendrene Oxide-2 (Sesquiterpenoid) B Bacterial Cell Membrane (Lipid Bilayer) A->B Interaction C Increased Membrane Permeability B->C Disruption D Leakage of Intracellular Components (Ions, ATP, etc.) C->D E Disruption of Cellular Processes D->E F Cell Death E->F

Caption: Proposed mechanism of sesquiterpenoid antibacterial action.

Conclusion

The available data suggests that aromadendrene, and by extension potentially aromadendrene oxide-2, exhibits notable antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[1][2] However, its efficacy against Gram-negative bacteria appears to be limited. While the MIC values for aromadendrene against susceptible Gram-positive strains are higher than those of some conventional antibiotics, its activity against resistant strains warrants further investigation. The proposed mechanism of action, involving the disruption of the bacterial cell membrane, is a common feature of many natural antimicrobial compounds and may offer an advantage in overcoming existing resistance mechanisms that target specific enzymes or cellular pathways. Further research is necessary to fully elucidate the antibacterial spectrum, potency, and precise mechanism of action of purified aromadendrene oxide-2 to determine its potential as a future therapeutic agent.

References

A Head-to-Head Comparison of Aromadendrene Oxide 2 and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two compounds with demonstrated anticancer properties: Aromadendrene oxide 2, a natural sesquiterpenoid, and Paclitaxel, a well-established chemotherapeutic agent. The following sections will delve into their mechanisms of action, present available in vitro efficacy data, and outline the experimental protocols used to generate this data.

At a Glance: Key Differences and Similarities

FeatureThis compoundPaclitaxel
Drug Class Oxygenated SesquiterpeneTaxane
Primary Mechanism Induction of apoptosis via reactive oxygen species (ROS) mediated mitochondrial pathway.[1][2]Stabilization of microtubules, leading to mitotic arrest.[3][4][5][6]
Cell Cycle Arrest G0/G1 phase.[2]G2/M phase.[4][5]
Key Signaling Pathways Intrinsic apoptosis pathway (Bax/Bcl-2, cytochrome c, caspases).[2]PI3K/AKT, MAPK/ERK, EGFR/PI3K/AKT/mTOR.[4][7][8][9]
Reported In Vitro Efficacy (IC50) Micromolar range in specific cancer cell lines.[1]Nanomolar to micromolar range depending on the cell line.[10]

Mechanism of Action: Divergent Pathways to Cell Death

While both compounds ultimately lead to apoptosis in cancer cells, their molecular mechanisms are distinct.

This compound primarily acts by inducing intracellular reactive oxygen species (ROS) accumulation.[2] This oxidative stress triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3, leading to PARP cleavage and programmed cell death.[2]

Paclitaxel , on the other hand, is a microtubule-stabilizing agent.[3][5][6] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[4][6] This interference with the normal dynamics of the microtubule network is crucial for cell division, leading to the arrest of the cell cycle in the G2/M phase.[4][5] This prolonged mitotic arrest ultimately activates apoptotic pathways.[3][6] Paclitaxel has also been shown to influence several signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][8]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Paclitaxel in the specified human cancer cell lines.

CompoundCell LineCancer TypeAssay TypeIC50 (µM)
This compoundA431Skin Epidermoid CarcinomaCell Viability Assay50[1]
HaCaTPrecancerous KeratinocytesCell Viability Assay76[1]
PaclitaxelBCap37Breast CancerMTT Assay0.004[10]
Bads-200 (Paclitaxel-resistant)Breast CancerMTT Assay4.55[10]
Bats-72 (Paclitaxel-resistant)Breast CancerMTT Assay0.454[10]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, assay duration, and reagent sources.

Signaling Pathway Diagrams

Aromadendrene_Oxide_2_Pathway AO2 Aromadendrene Oxide 2 Cell Cancer Cell AO2->Cell ROS ↑ Intracellular ROS Cell->ROS Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin in Microtubules Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Paclitaxel->MAPK_ERK Stabilization Microtubule Stabilization Microtubules->Stabilization Spindle Mitotic Spindle Dysfunction Stabilization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Apoptosis

Caption: Paclitaxel's mechanism of action and associated signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Paclitaxel and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells compared to an untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.

  • Staining: The cells are washed and resuspended in a binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This method determines the phase of the cell cycle at which the cells are arrested.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound or Paclitaxel start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ic50 Determine IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution data_analysis->cell_cycle_dist

Caption: General workflow for in vitro anticancer drug screening.

References

Enantioselective Activity of Aromadendrene Oxide 2 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective activity of Aromadendrene (B190605) oxide 2 isomers. While research has highlighted the biological potential of Aromadendrene oxide 2, a sesquiterpenoid found in various essential oils, specific investigations into the differential effects of its individual stereoisomers are not extensively documented in publicly available literature. This document summarizes the known biological activities of this compound, discusses the critical role of enantioselectivity in the bioactivity of sesquiterpenoids, and provides relevant experimental protocols and pathway diagrams based on existing data for the compound without isomeric specification.

The Significance of Enantioselectivity in Drug Discovery

Chirality plays a pivotal role in the interaction of small molecules with biological systems. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This is due to the stereospecific nature of biological receptors, enzymes, and other macromolecules. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even produce adverse effects. Therefore, the evaluation of the biological activity of individual enantiomers is a critical step in drug discovery and development.

Biological Activity of this compound

This compound has been identified as a biologically active sesquiterpenoid with demonstrated cytotoxic and antimicrobial properties.[1][2] Notably, its potential as an anticancer agent has been explored, with studies indicating its ability to induce apoptosis in skin cancer cells.[2]

Cytotoxic Activity

Research has shown that this compound can inhibit the growth of cancer cells.[2] One study demonstrated that it induces apoptosis in human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cells.[2] When used in combination with β-caryophyllene, this compound exhibits a synergistic effect in promoting apoptosis in skin cancer cells.[3]

Table 1: Summary of Cytotoxic Activity of this compound (Isomeric composition not specified)

Cell LineActivityKey FindingsReference
A431 (human epidermoid carcinoma)Apoptosis inductionInduces cell death through a ROS-mediated mitochondrial pathway.[2][2]
HaCaT (human keratinocytes)Apoptosis inductionInduces cell death through a ROS-mediated mitochondrial pathway.[2][2]

It is important to note that the specific contributions of individual this compound isomers to these observed activities have not been reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the cytotoxic activity of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A431, HaCaT) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or its isolated isomers) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Signaling Pathways

The mechanism of action of this compound in inducing apoptosis in skin cancer cells has been partially elucidated.[2] The proposed pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.

G AO2 This compound ROS ↑ Reactive Oxygen Species (ROS) AO2->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax/Bcl-2 ratio Mito->Bax CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

The investigation of the enantioselective activity of this compound isomers would require a systematic workflow, from isolation or synthesis to biological evaluation.

G cluster_0 Preparation of Isomers cluster_1 Biological Evaluation cluster_2 Data Analysis Isolation Isolation from Natural Source Separation Chiral Chromatography Isolation->Separation Synthesis Enantioselective Synthesis Synthesis->Separation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Separation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Separation->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Comparison Comparative Analysis of IC50/MIC values Cytotoxicity->Comparison Antimicrobial->Comparison Pathway Signaling Pathway Elucidation Mechanism->Pathway

Caption: Workflow for investigating enantioselective activity.

Conclusion and Future Directions

While this compound shows promise as a bioactive compound, particularly in the context of cancer therapy, a significant knowledge gap exists regarding the specific activities of its stereoisomers. The provided information summarizes the current understanding of this compound's biological effects, with the caveat that these studies have likely been conducted on mixtures of isomers.

Future research should focus on the stereoselective synthesis or chiral separation of this compound isomers. Subsequent comparative studies of their cytotoxic, antimicrobial, and other biological activities are essential to fully elucidate their therapeutic potential and to identify the most potent and selective enantiomer for further development. Such investigations will provide a more precise understanding of the structure-activity relationship and could lead to the development of more effective and safer therapeutic agents.

References

Replicating Apoptotic Effects of Aromadendrene Oxide 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for replicating published findings on the apoptosis-inducing capabilities of Aromadendrene oxide 2. This document outlines the established experimental data and provides detailed protocols for key assays, facilitating the validation and expansion of existing research.

This compound, an oxygenated sesquiterpene found in essential oils, has demonstrated pro-apoptotic activity in skin epidermoid cancer cells (A431) and precancerous keratinocytes (HaCaT).[1][2] The primary mechanism of action involves the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[1][2] This guide compares the methodologies used to elucidate this pathway, offering a clear roadmap for further investigation.

Comparative Data on this compound-Induced Apoptosis

The following table summarizes the key quantitative findings from the foundational study by Pavithra et al. (2018), which serves as a benchmark for replication studies.

Cell LineTreatmentKey FindingsReference
A431 & HaCaTThis compoundConcentration-dependent inhibition of cell growth and colony formation.[1][2]
A431 & HaCaTThis compoundInduction of G0/G1 phase cell cycle arrest and apoptosis via intracellular ROS accumulation.[1][2]
A431 & HaCaTThis compound + Ascorbic acid/N-acetyl cysteineComplete blockage of the apoptotic effect.[1][2]
A431 & HaCaTThis compoundLoss of mitochondrial membrane potential (ΔΨm), increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and caspase-3, and PARP cleavage.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of this compound.

  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed A431 or HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

3. Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

  • Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[3]

  • Protocol (Colorimetric):

    • Induce apoptosis in cells by treating with this compound.

    • Lyse the cells and collect the protein lysate.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA) to each well.[4]

    • Incubate the plate at 37°C for 1-2 hours.[4]

    • Measure the absorbance at 405 nm using a microplate reader.[3]

4. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cytochrome c, cleaved caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Protocol:

    • Prepare cell lysates from treated and untreated cells.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.[5]

Visualizing the Apoptotic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.

aromadendrene_oxide_2_apoptosis_pathway AO2 This compound ROS ↑ Intracellular ROS AO2->ROS Mito Mitochondrial Dysfunction ROS->Mito BaxBcl2 ↑ Bax/Bcl-2 ratio Mito->BaxBcl2 CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow start Cell Culture (A431, HaCaT) treat Treatment with This compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis caspase Caspase Activity Assay treat->caspase western Western Blot Analysis treat->western data Data Analysis viability->data apoptosis->data caspase->data western->data

References

Safety Operating Guide

Proper Disposal of Aromadendrene Oxide 2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Aromadendrene (B190605) oxide 2, a combustible liquid commonly used in research.

Immediate Safety and Handling Precautions:

Prior to handling Aromadendrene oxide 2, it is crucial to be aware of its properties and the necessary safety measures. Personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves, should be worn at all times to prevent eye and skin contact.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

Key Safety Data for this compound:

PropertyValueSource
CAS Number 85710-39-0[1][4]
Molecular Formula C15H24O[4]
Molecular Weight 220.35 g/mol [4]
Physical State LiquidN/A
Storage Class 10 - Combustible liquids[1]
Flash Point 100 °C (212 °F)[2][3]
Personal Protective Equipment Eyeshields, Gloves[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is governed by its classification as a combustible liquid and as chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's environmental health and safety (EHS) office, all chemical waste, including this compound, should be treated as hazardous.[5]

  • Segregate Waste Streams: Do not mix this compound with other waste streams. It should be collected separately from non-hazardous waste, as well as from other incompatible hazardous wastes such as strong oxidizers.[6] Flammable and combustible liquids are typically collected in a designated "hydrocarbon" or "flammable liquid" waste container.[7]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect waste this compound in a designated, properly labeled, and leak-proof container. The original container, if in good condition, can be used for waste accumulation after being clearly marked as "Waste".[6][7] If using a different container, ensure it is chemically compatible.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the date when waste was first added to the container.[8]

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[9] This prevents the release of vapors and potential spills.

  • Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors and to prevent spills.[10]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[10]

  • Safe Storage Conditions: Store in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[6] Flammable and combustible liquid waste should be stored in a designated flammable storage cabinet.[6]

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or submitting a request through an online system.

  • Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[8] Your institution's EHS department will manage this process.

  • Regulatory Compliance: The entire process of hazardous waste management, from generation to disposal, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) in Europe.[11][13][14][15] Ensure all actions are in compliance with these regulations.

Logical Workflow for this compound Disposal:

cluster_pre_disposal Pre-Disposal Steps cluster_collection Waste Collection cluster_storage Interim Storage cluster_final_disposal Final Disposal A Identify Aromadendrene Oxide 2 as Waste B Segregate from other waste streams A->B  Crucial for safety C Use a designated, compatible container B->C D Label container with 'Hazardous Waste' and contents C->D E Keep container tightly closed D->E F Store in a designated Satellite Accumulation Area E->F G Use secondary containment F->G H Store in a flammable storage cabinet G->H I Contact Environmental Health & Safety (EHS) H->I  When container is full or  per institutional policy J Arrange for pickup by a licensed waste vendor I->J K Ensure regulatory compliance J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Aromadendrene Oxide 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aromadendrene oxide 2, including operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.

Essential Safety Information at a Glance

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is essential:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or glasses.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
CAS Number 85710-39-0[1]
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Appearance Liquid
Flash Point 100 °C (212 °F)
Storage Class Combustible liquids[1]

Procedural Guidance for Safe Handling

Following a structured workflow is critical to minimize risks when handling this compound. This diagram outlines the key steps from preparation to disposal.

Workflow for Handling this compound prep Preparation ppe Don PPE: - Safety Goggles - Gloves - Lab Coat prep->ppe ventilation Work in a well-ventilated area (Fume Hood) prep->ventilation handling Handling storage Storage handling->storage spill Spill & Emergency handling->spill disposal Disposal handling->disposal avoid_contact Avoid contact with skin and eyes handling->avoid_contact avoid_inhalation Avoid inhaling vapors handling->avoid_inhalation cool_dry Store in a cool, dry place storage->cool_dry tightly_sealed Keep container tightly sealed storage->tightly_sealed evacuate Evacuate area spill->evacuate absorb Absorb with inert material spill->absorb first_aid Provide First Aid spill->first_aid waste Dispose as hazardous waste in accordance with local regulations disposal->waste ppe->handling ventilation->handling

Workflow for Handling this compound

Step-by-Step Protocols

Preparation
  • Review Safety Information: Before handling, thoroughly review this guide and any available safety data.

  • Ensure Proper Ventilation: Set up your workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Put on all required personal protective equipment, including safety goggles, chemically resistant gloves, and a lab coat.

Handling
  • Avoid Direct Contact: Handle the substance carefully to prevent contact with skin and eyes.

  • Prevent Inhalation: Do not breathe in the vapors.

  • Grounding: If transferring large quantities, take precautionary measures against static discharge.

Storage
  • Container: Keep the container tightly sealed to prevent evaporation and contamination.

  • Conditions: Store in a cool, dry place away from heat and ignition sources. As a combustible liquid, it should be stored accordingly.[1]

Spill and Emergency Procedures
  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

    • Ventilate the area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

Disposal
  • Waste Classification: Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aromadendrene oxide 2
Reactant of Route 2
Reactant of Route 2
Aromadendrene oxide 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.